(4-Nitro-1,2-phenylene)dimethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)-4-nitrophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWREOCJVMLGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452087 | |
| Record name | (4-Nitro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22162-19-2 | |
| Record name | (4-Nitro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Nitro-1,4-phenylene)dimethanol
Disclaimer: Initial searches for "(4-Nitro-1,2-phenylene)dimethanol" did not yield specific information for this particular isomer. This guide will therefore focus on the closely related and well-documented compound, (2-Nitro-1,4-phenylene)dimethanol , to provide a comprehensive overview of a representative nitrophenylene dimethanol.
Introduction
(2-Nitro-1,4-phenylene)dimethanol, a member of the nitrophenyl alcohol class of compounds, presents a unique chemical scaffold with significant potential in organic synthesis and drug discovery. Its structure, featuring a nitro group and two hydroxymethyl substituents on a benzene ring, imparts a distinct reactivity profile. The electron-withdrawing nature of the nitro group influences the chemical behavior of the aromatic ring and the benzylic alcohols, making it a versatile building block for the synthesis of more complex molecules. This guide provides a detailed exploration of the chemical and physical properties, synthesis, reactivity, and potential applications of (2-Nitro-1,4-phenylene)dimethanol, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (2-Nitro-1,4-phenylene)dimethanol is fundamental to its application in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [4-(hydroxymethyl)-3-nitrophenyl]methanol | [1] |
| Synonyms | 2-Nitro-p-xylene-α,α'-diol, 2-Nitro-1,4-benzenedimethanol | [1] |
| CAS Number | 23222-97-1 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are typically yellow crystalline solids. | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |
Synthesis and Purification
The primary synthetic route to (2-Nitro-1,4-phenylene)dimethanol involves the reduction of a suitable precursor. A general laboratory-scale synthesis is detailed below.
Synthesis of (2-Nitro-1,4-phenylene)dimethanol
Principle: The synthesis of (2-Nitro-1,4-phenylene)dimethanol can be achieved through the reduction of 2-nitroterephthalic acid. This reaction reduces the carboxylic acid functionalities to primary alcohols without affecting the nitro group.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroterephthalic acid in an appropriate solvent such as tetrahydrofuran (THF).
-
Reduction: To the solution, slowly add a reducing agent. A suitable reagent for this transformation is borane-tetrahydrofuran complex (BH₃·THF) or another selective carboxyl group reducing agent. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of methanol or water.
-
Workup: The reaction mixture is then subjected to an aqueous workup. This may involve partitioning the product between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-Nitro-1,4-phenylene)dimethanol.
Causality behind Experimental Choices:
-
Solvent: THF is a common choice as it is relatively inert and effectively dissolves both the starting material and the borane reducing agent.
-
Reducing Agent: Borane complexes are selective for the reduction of carboxylic acids in the presence of other functional groups like nitro groups.
-
Inert Atmosphere: This is crucial to prevent any unwanted side reactions with atmospheric oxygen or moisture, especially when using reactive reagents like boranes.
Characterization
The structure and purity of the synthesized (2-Nitro-1,4-phenylene)dimethanol should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aromatic protons, the benzylic methylene protons, and the corresponding carbons, as well as the overall substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl (-OH) and nitro (-NO₂) functional groups.
Reactivity Profile
The chemical reactivity of (2-Nitro-1,4-phenylene)dimethanol is governed by its three key functional groups: the nitro group, the aromatic ring, and the two primary alcohol groups.
Caption: Reactivity of (2-Nitro-1,4-phenylene)dimethanol.
Reactions of the Nitro Group
The nitro group is a strong electron-withdrawing group and can be readily reduced to an amine. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds.
-
Reduction to Amine: The nitro group can be selectively reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂, Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid, or iron in acetic acid. The resulting aminophenylene dimethanol is a valuable intermediate for further functionalization.
Reactions of the Aromatic Ring
The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.
Reactions of the Hydroxymethyl Groups
The two primary alcohol groups can undergo typical alcohol reactions:
-
Oxidation: The hydroxymethyl groups can be oxidized to aldehydes or a dicarboxylic acid using appropriate oxidizing agents. Selective oxidation to the dialdehyde can be achieved using milder reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will lead to the formation of the corresponding dicarboxylic acid.
-
Esterification and Etherification: The hydroxyl groups can be converted to esters by reacting with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Etherification can be achieved by reacting with alkyl halides under basic conditions (Williamson ether synthesis).
Potential Applications in Drug Development and Materials Science
While specific applications for (2-Nitro-1,4-phenylene)dimethanol are not extensively documented, its structural motifs are present in various biologically active molecules and functional materials.
-
Precursor for Heterocyclic Synthesis: The reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions with the hydroxymethyl groups or their oxidized derivatives, can lead to the formation of various heterocyclic scaffolds, which are prevalent in many drug molecules.
-
Building Block for Novel Ligands: The diol functionality allows for the synthesis of bidentate ligands for metal coordination. The electronic properties of these ligands can be tuned by the presence of the nitro group or its reduced amino form.
-
Monomer for Polymer Synthesis: The difunctional nature of (2-Nitro-1,4-phenylene)dimethanol makes it a potential monomer for the synthesis of polyesters and polyethers with tailored properties imparted by the nitro-functionalized aromatic core.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (2-Nitro-1,4-phenylene)dimethanol. Although specific toxicity data is not available, compounds containing nitroaromatic groups should be handled with care as they can be potentially toxic and mutagenic.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
(2-Nitro-1,4-phenylene)dimethanol is a versatile chemical intermediate with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a reducible nitro group and two reactive hydroxymethyl groups on an aromatic scaffold provides a platform for the construction of a wide array of complex molecules. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.
References
[1] PubChem. (2-Nitro-p-xylene-alpha,alpha'-diol). National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of [2-(hydroxymethyl)-4-nitrophenyl]methanol
This in-depth technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the novel compound, [2-(hydroxymethyl)-4-nitrophenyl]methanol. As experimental data for this specific molecule is not yet prevalent in publicly accessible databases, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopy and analyzing structurally similar compounds, we can forecast the key spectral characteristics, thereby facilitating its identification and characterization in a research setting.
Introduction and Rationale
[2-(hydroxymethyl)-4-nitrophenyl]methanol is a bifunctional aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring two hydroxymethyl groups and a nitro group on a benzene ring, suggests a range of chemical properties that could be exploited in the synthesis of more complex molecules. Accurate spectroscopic characterization is the cornerstone of its scientific exploration, enabling unambiguous identification, purity assessment, and structural elucidation.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS) data for [2-(hydroxymethyl)-4-nitrophenyl]methanol. Furthermore, it will provide standardized, field-proven protocols for acquiring this data, ensuring a self-validating system for experimental work.
Predicted Spectroscopic Data
The following predictions are based on the analysis of structurally related compounds, including (4-nitrophenyl)methanol, (2-methyl-4-nitrophenyl)methanol, and [2,5-bis(hydroxymethyl)-4-nitrophenyl]methanol[1][2][3].
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the electronic environment of the protons in the molecule. The aromatic region will be particularly informative due to the substitution pattern.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 - 8.5 | d | 1H | H-3 | The proton ortho to the strongly electron-withdrawing nitro group will be the most deshielded aromatic proton. |
| ~8.1 - 8.3 | dd | 1H | H-5 | This proton is ortho to the nitro group and meta to a hydroxymethyl group, leading to a downfield shift. |
| ~7.6 - 7.8 | d | 1H | H-6 | This proton is ortho to a hydroxymethyl group and meta to the nitro group, resulting in a relatively upfield shift compared to H-3 and H-5. |
| ~4.8 - 5.0 | s | 2H | CH₂OH (at C-2) | The chemical shift of benzylic protons is typically in this range. |
| ~4.6 - 4.8 | s | 2H | CH₂OH (at C-1) | Similar to the other hydroxymethyl group, but potentially slightly different due to the electronic environment. |
| ~5.4 - 5.8 | t | 2H | CH₂OH | The hydroxyl protons are expected to be broad singlets or triplets, and their chemical shift can vary with concentration and solvent. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can facilitate the observation of the -OH proton signals[4][5].
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Acquire the free induction decay (FID).
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic environment.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 - 150 | C-4 | The carbon atom bearing the nitro group is expected to be significantly deshielded. |
| ~142 - 145 | C-2 | The carbon atom attached to the hydroxymethyl group and adjacent to the nitro group will also be downfield. |
| ~138 - 140 | C-1 | The carbon atom with the other hydroxymethyl group will be in a similar downfield region. |
| ~128 - 130 | C-6 | Aromatic carbon ortho to a hydroxymethyl group. |
| ~123 - 125 | C-5 | Aromatic carbon ortho to the nitro group. |
| ~120 - 122 | C-3 | Aromatic carbon ortho to the nitro group. |
| ~62 - 65 | CH₂OH (at C-2) | The chemical shift for benzylic alcohol carbons. |
| ~60 - 63 | CH₂OH (at C-1) | Similar to the other hydroxymethyl carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup:
-
Use a broadband probe to observe the wide range of ¹³C chemical shifts.
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to accommodate the full range of expected carbon signals (e.g., 0-200 ppm).
-
-
Data Acquisition and Processing:
-
A larger number of scans is typically necessary due to the low natural abundance of ¹³C.
-
Processing steps are similar to those for ¹H NMR (Fourier transform, phasing, baseline correction, and calibration).
-
Caption: The chemical structure of [2-(hydroxymethyl)-4-nitrophenyl]methanol.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch (from hydroxymethyl groups) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch (from CH₂ groups) |
| 1500 - 1550 | Strong | Asymmetric N-O stretch (nitro group) |
| 1330 - 1370 | Strong | Symmetric N-O stretch (nitro group) |
| 1000 - 1100 | Strong | C-O stretch (from hydroxymethyl groups) |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its structural elucidation.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The expected exact mass is 199.0532 g/mol . A prominent peak corresponding to this mass should be observed, especially with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Key Fragmentation Patterns:
-
Loss of a hydroxymethyl group (-CH₂OH, 31 Da) to give a fragment at m/z 168.
-
Loss of a nitro group (-NO₂, 46 Da) to give a fragment at m/z 153.
-
Loss of water (-H₂O, 18 Da) from the molecular ion or fragment ions.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation:
-
Choose an appropriate ionization technique (e.g., ESI, CI, or Electron Impact - EI). ESI is often suitable for polar molecules like the target compound.
-
Select a mass analyzer (e.g., quadrupole, time-of-flight - TOF, or Orbitrap) based on the desired resolution and accuracy.
-
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant m/z range.
Caption: A diagram illustrating the predicted fragmentation pathways in mass spectrometry.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of [2-(hydroxymethyl)-4-nitrophenyl]methanol. The detailed protocols and anticipated data serve as a valuable resource for researchers embarking on the synthesis and analysis of this and related compounds. By following these guidelines, scientists can confidently acquire and interpret the necessary spectroscopic data to confirm the structure and purity of their target molecule, thereby advancing their research objectives.
References
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PubChem. (4-Nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (2-Methyl-4-nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. [2,5-Bis(hydroxymethyl)-4-nitrophenyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Google Patents. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]
- Google Patents. (2015). METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).
Sources
- 1. (4-Nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2-Methyl-4-nitrophenyl)methanol | C8H9NO3 | CID 21345674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [2,5-Bis(hydroxymethyl)-4-nitrophenyl]methanol | C9H11NO5 | CID 90398364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Theoretical Investigations of (4-Nitro-1,2-phenylene)dimethanol: A Roadmap for Computational Analysis and Application Discovery
An In-Depth Technical Guide for Researchers
Abstract: (4-Nitro-1,2-phenylene)dimethanol is a molecule of significant interest due to the dual functionality imparted by its electron-withdrawing nitro group and the reactive hydroxymethyl (-CH₂OH) substituents. While extensive theoretical and experimental data exist for related nitroaromatic compounds, a dedicated computational study of this specific molecule is essential to unlock its full potential. This guide presents a comprehensive theoretical framework for characterizing this compound using quantum chemical methods. We outline a self-validating protocol rooted in Density Functional Theory (DFT), designed to elucidate the molecule's structural, spectroscopic, and electronic properties. The insights from this proposed study are poised to accelerate its application in fields ranging from medicinal chemistry, particularly as a linker in hypoxia-activated prodrugs, to materials science as a candidate for non-linear optical materials.
Introduction: The Scientific Imperative
Nitroaromatic compounds are a cornerstone of modern chemistry, with applications spanning pharmaceuticals, dyes, and energetic materials.[1][2] The nitro group (-NO₂) is a powerful modulator of a molecule's electronic properties, often creating regions of high electrophilicity and enabling unique chemical reactivity.[3] In drug development, the nitro group is a key pharmacophore in bioreductive prodrugs, which are selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors.[4]
This compound presents a compelling target for theoretical study. It combines the electronic influence of the nitro group with two hydroxymethyl groups, which serve as versatile handles for synthetic elaboration. A thorough computational analysis is the most efficient first step to predict its behavior and guide subsequent experimental work. This guide provides the methodological blueprint for such an investigation.
Proposed Computational Research Workflow
To ensure scientific rigor, a multi-faceted computational approach is required. Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for molecules of this size.[5][6] The entire workflow is designed to be self-validating, where computational predictions can be directly compared with future experimental measurements.
Caption: Proposed computational workflow for the theoretical analysis of this compound.
Step-by-Step Computational Protocol
This protocol details the essential calculations for a comprehensive theoretical understanding.
I. Geometry Optimization and Vibrational Analysis
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Methodology: Perform a full geometry optimization without constraints.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has demonstrated high accuracy for organic molecules.[5]
-
Basis Set: 6-311++G(d,p). This is a robust basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, which are crucial for describing the polar C-O, N-O, and O-H bonds.[6]
-
-
Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface.
-
Output: Optimized 3D coordinates, bond lengths, bond angles, and dihedral angles. The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra, providing a direct comparison point for experimental characterization.[6]
II. Electronic Structure and Reactivity Analysis
-
Frontier Molecular Orbital (FMO) Analysis:
-
Procedure: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the optimized structure's output file.
-
Causality: The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[7] The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[8][9]
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Procedure: Generate the MEP surface, which maps the electrostatic potential onto the molecule's electron density.
-
Causality: The MEP map visually identifies the centers of charge distribution. Red-colored regions (negative potential) indicate likely sites for electrophilic attack (e.g., the oxygen atoms of the nitro group), while blue regions (positive potential) indicate sites for nucleophilic attack. This is invaluable for predicting intermolecular interactions.[3]
-
III. Spectroscopic Property Simulation
-
NMR Spectroscopy:
-
Procedure: Calculate isotropic shielding values using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Chemical shifts are then referenced against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
Causality: This simulation predicts the ¹H and ¹³C NMR spectra, which are fundamental for experimental structure verification.
-
-
UV-Visible Spectroscopy:
-
Procedure: Employ Time-Dependent DFT (TD-DFT) calculations to predict the electronic transitions and corresponding absorption wavelengths (λmax).[10]
-
Causality: This analysis helps understand the molecule's photophysical properties and provides another key data point for experimental validation. The nature of the transitions (e.g., n→π* or π→π*) can be determined by examining the molecular orbitals involved.
-
Predicted Properties and Potential Applications
The proposed theoretical study will yield quantitative data that directly informs the potential uses of this compound.
Data Presentation
All computed data should be summarized in clear, comparative tables.
Table 1: Proposed Computational Methods Summary
| Property to Calculate | Recommended Method | Functional/Basis Set | Purpose |
|---|---|---|---|
| Equilibrium Geometry | DFT Optimization | B3LYP/6-311++G(d,p) | Determine stable 3D structure, bond parameters |
| Vibrational Frequencies | Frequency Analysis | B3LYP/6-311++G(d,p) | Confirm energy minimum, simulate IR/Raman |
| Electronic Properties | FMO Analysis | B3LYP/6-311++G(d,p) | Predict reactivity (HOMO, LUMO, ΔE) |
| Reactive Sites | MEP Mapping | B3LYP/6-311++G(d,p) | Identify sites for molecular interactions |
| ¹H & ¹³C NMR Spectra | GIAO | B3LYP/6-311++G(d,p) | Aid in experimental structure elucidation |
| UV-Vis Absorption | TD-DFT | B3LYP/6-311++G(d,p) | Predict electronic transitions |
| Non-Linear Optical Response | Hyperpolarizability| B3LYP/6-311++G(d,p) | Assess potential for NLO materials |
Table 2: Example of Predicted Molecular Properties (Illustrative)
| Parameter | Predicted Value (Units) | Significance |
|---|---|---|
| HOMO Energy | Value (eV) | Electron-donating capability |
| LUMO Energy | Value (eV) | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | Value (eV) | Chemical reactivity and stability |
| Dipole Moment | Value (Debye) | Molecular polarity |
| First Hyperpolarizability (β₀) | Value (esu) | Non-linear optical activity |
| Max. Absorption Wavelength (λmax) | Value (nm) | Primary electronic transition energy |
Application in Drug Development: A Hypoxia-Activated Linker
A key application for this molecule is in oncology. The field of Gene-Directed Enzyme Prodrug Therapy (GDEPT) often utilizes nitroaromatic compounds that can be reduced by specific nitroreductase enzymes expressed in cancer cells.[4]
Caption: Conceptual pathway for this compound as a linker in a hypoxia-activated prodrug.
The two -CH₂OH groups on the molecule are ideal attachment points for linking it to a potent cytotoxic agent. The theoretical study is critical here:
-
MEP and FMO analysis will predict how the molecule interacts with the active site of a nitroreductase enzyme.
-
Calculating the reduction potential of the nitro group will help determine if it can be selectively reduced in a hypoxic environment.
-
Structural analysis will inform how attaching a drug payload to the -CH₂OH groups affects the overall conformation and accessibility of the nitro group for enzymatic reduction.
Conclusion
This technical guide outlines a clear and robust computational strategy for the complete theoretical characterization of this compound. By leveraging established DFT methodologies, this framework enables the prediction of the molecule's fundamental properties, from its 3D structure to its electronic reactivity. The resulting data will provide invaluable, actionable insights for researchers in drug development and materials science, paving the way for targeted experimental synthesis and validation. This theory-first approach minimizes resource expenditure and maximizes the potential for discovering novel applications for this promising molecule.
References
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Thermal stability of (4-Nitro-1,2-phenylene)dimethanol
An In-depth Technical Guide to the Thermal Stability of (4-Nitro-1,2-phenylene)dimethanol
Foreword
Theoretical Framework: Predicting Thermal Behavior
The thermal stability of this compound is primarily dictated by the interplay of its constituent functional groups: the nitro group (-NO₂) and the two hydroxymethyl (-CH₂OH) groups attached to the aromatic ring.
-
The Nitro Group as an Energetic Driver: The C-NO₂ bond is a well-known energetic functional group. Its decomposition is often the initial and rate-determining step in the thermal degradation of nitroaromatic compounds.[1][2] The high bond-association energy of the C-NO₂ group means that once triggered, its decomposition can release significant energy, potentially leading to a thermal runaway.[1] The initial step in the decomposition of many nitroaromatics is the homolytic cleavage of the C-NO₂ bond.[2][3]
-
Influence of Hydroxymethyl Groups: The two hydroxymethyl groups introduce additional reaction pathways. Alcohols can undergo dehydration reactions at elevated temperatures. In this molecule, intramolecular or intermolecular reactions involving the hydroxyl groups and the nitro group or the aromatic ring are possible. The presence of these groups ortho to each other could lead to complex, multi-step decomposition mechanisms, potentially involving cyclization or condensation reactions.
-
Autocatalysis: The decomposition of nitroaromatic compounds can be autocatalytic, meaning the products of the decomposition can accelerate the reaction rate.[1] It is plausible that acidic decomposition products could catalyze the degradation of the hydroxymethyl groups.
Based on these structural features, this compound is anticipated to be an energetic material with a complex decomposition profile. Its thermal stability will likely be lower than that of the parent benzene ring, and its decomposition has the potential to be highly exothermic.
Experimental Protocols for Thermal Stability Assessment
To experimentally determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. These techniques provide complementary information on mass loss and heat flow as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This is crucial for identifying the onset of decomposition and the different stages of mass loss.
Experimental Workflow for TGA
Caption: TGA Experimental Workflow
Step-by-Step TGA Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup: Place the sample pan in the TGA furnace. Ensure the instrument is calibrated for mass and temperature.
-
Method Parameters:
-
Set the initial temperature to 30 °C and allow the instrument to equilibrate.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min. This prevents oxidative decomposition.
-
-
Data Acquisition: Initiate the experiment and record the mass loss and temperature data.
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.
-
Identify the number of decomposition steps and the percentage of mass lost in each step.
-
Measure the final residual mass at 600 °C.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine the temperatures of melting, crystallization, and decomposition, as well as the enthalpy (heat) of these transitions. For energetic materials, DSC is critical for quantifying the exothermic decomposition energy.[6][7]
Experimental Workflow for DSC
Caption: DSC Experimental Workflow
Step-by-Step DSC Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The sealed pan contains the decomposition products and prevents mass loss from interfering with the heat flow measurement.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Ensure the instrument is calibrated for temperature and enthalpy.
-
Method Parameters:
-
Set the initial temperature to 30 °C and allow the instrument to equilibrate.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen based on TGA results to ensure the entire decomposition is captured without exceeding the instrument's limits.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Acquisition: Initiate the experiment and record the heat flow and temperature data.
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (T_m).
-
Determine the onset temperature of the exothermic decomposition (T_onset).
-
Identify the peak temperature of the exotherm (T_p).
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g.
-
Predicted Decomposition Pathway and Data Interpretation
While the exact decomposition mechanism of this compound requires detailed analysis (e.g., using TGA-MS or TGA-FTIR), a plausible pathway can be proposed based on the known chemistry of nitroaromatic compounds.[2]
Hypothetical Decomposition Pathway
Caption: Hypothetical Decomposition Pathway
Interpretation of Expected Results:
The combined TGA and DSC data will provide a comprehensive thermal stability profile.
| Parameter | Technique | Expected Information |
| Melting Point (T_m) | DSC | The temperature at which the solid-to-liquid phase transition occurs. |
| Onset of Decomposition (T_onset) | TGA & DSC | The temperature at which the material begins to degrade. A lower T_onset indicates lower thermal stability. |
| Decomposition Steps | TGA | The number of distinct mass loss events, suggesting a multi-step decomposition mechanism. |
| Peak Exotherm (T_p) | DSC | The temperature at which the decomposition reaction is most rapid. |
| Heat of Decomposition (ΔH_d) | DSC | The quantity of energy released during decomposition. A large exothermic value indicates a high hazard potential. |
| Residual Mass | TGA | The amount of non-volatile char remaining at high temperatures. |
The difference between the melting point and the onset of decomposition is a critical parameter for materials that may be processed in a molten state. A small temperature window between these two events can indicate a significant processing hazard.
Conclusion and Recommendations
This guide provides a scientifically grounded approach for the investigation of the thermal stability of this compound. While direct experimental data is currently lacking, the principles and protocols outlined here, derived from extensive literature on analogous compounds, offer a clear path forward for researchers.
It is strongly recommended that any experimental work on this compound be conducted on a small scale with appropriate safety precautions, given its potential energetic nature. The use of advanced analytical techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be invaluable for elucidating the precise decomposition mechanism and identifying the evolved gaseous products. The data generated from these studies will be crucial for ensuring the safe handling, storage, and application of this compound in research and development.
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The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. (n.d.). Scientific.Net. Retrieved from [Link][5]
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Energetic Materials Testing with Calorimetry. (n.d.). SETARAM. Retrieved from [Link][7]
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Liu, Y., Zhang, T., Zhao, F., & An, T. (2019). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 24(21), 3878. PMC. Retrieved from [Link][10]
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4-Nitro-1,2-benzenedimethanol: A Versatile Scaffold for Advanced Applications in Drug Delivery and Materials Science
Abstract
This technical guide explores the prospective applications of 4-nitro-1,2-benzenedimethanol, a molecule poised at the intersection of medicinal chemistry, materials science, and photochemistry. While direct literature on this specific compound is sparse, its structural motifs—a bifunctional 1,2-benzenedimethanol core and a strategically placed nitro group—suggest a rich potential for innovation. By examining the established functionalities of its constituent parts, we can project its utility as a novel building block for photolabile linkers in controlled drug release, a monomer for functional polymers, and a scaffold for developing new catalytic systems. This document serves as a forward-looking analysis for researchers, scientists, and drug development professionals, providing a theoretical framework and proposed experimental pathways to unlock the capabilities of this promising, yet underexplored, molecule.
Introduction: The Architectural Promise of 4-Nitro-1,2-benzenedimethanol
4-Nitro-1,2-benzenedimethanol is an aromatic diol characterized by two primary alcohol (hydroxymethyl) groups positioned ortho to each other on a benzene ring, with a nitro group at the para position relative to one of the hydroxymethyl groups. This unique arrangement of functional groups suggests a triad of reactive potential:
-
Bifunctionality: The two hydroxyl groups offer two points for covalent modification, making the molecule an ideal candidate for polymerization or for creating linkers that can be attached to two other molecules.
-
The Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the benzylic protons. Crucially, it can be readily reduced to an amine, a key functional group in a vast array of pharmaceuticals and specialty chemicals.
-
The ortho-Nitrobenzyl Motif: The arrangement of a nitro group ortho to a benzylic carbon (in this case, bearing a hydroxyl group) is the cornerstone of a well-established class of photolabile protecting groups. This suggests inherent photo-responsive capabilities.
Given the absence of extensive direct research on 4-nitro-1,2-benzenedimethanol, this guide will extrapolate its potential applications from the known chemistry of its structural analogs. A comparison of the physical and chemical properties of related, well-characterized molecules is presented in Table 1.
Table 1: Comparative Properties of 4-Nitro-1,2-benzenedimethanol and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Known Applications |
| 4-Nitro-1,2-benzenedimethanol (Proposed) | C₈H₉NO₄ | 183.16 | Bifunctional diol, nitro group for functionalization, potential photolability. | Hypothesized in this guide |
| 1,2-Benzenedimethanol[1] | C₈H₁₀O₂ | 138.16[1] | Bifunctional diol, precursor for ligands and polymers. | Synthesis of heterocycles, environmental transformation product.[1] |
| 1,4-Benzenedimethanol[2] | C₈H₁₀O₂ | 138.16[2] | Bifunctional diol, used in polymer synthesis. | Monomer for polyesters and polyethers.[3] |
| 4-Nitrophthalic Acid[4][5] | C₈H₅NO₆ | 211.13 | Dicarboxylic acid, precursor for dyes and polymers. | Intermediate in chemical synthesis.[6] |
| o-Nitrobenzyl Alcohol | C₇H₇NO₃ | 153.14 | Core of photolabile protecting groups. | Used in the synthesis of photo-caged compounds. |
Proposed Synthesis of 4-Nitro-1,2-benzenedimethanol
A plausible and efficient synthetic route to 4-nitro-1,2-benzenedimethanol would involve the reduction of a commercially available precursor, 4-nitrophthalic acid, or its corresponding diester. The carboxylic acid functionalities can be reduced to primary alcohols using a strong reducing agent that does not affect the nitro group.
Caption: Proposed synthesis of 4-nitro-1,2-benzenedimethanol.
Experimental Protocol: Synthesis via Reduction of Diethyl 4-Nitrophthalate
Rationale: Esterification of 4-nitrophthalic acid prior to reduction is recommended as esters are generally more soluble in ethereal solvents used for hydride reductions and can lead to cleaner reactions. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. Alternatively, a mixed hydride system like sodium borohydride and lithium chloride can offer a milder, more selective reduction.
Materials:
-
4-Nitrophthalic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Esterification: a. In a round-bottom flask, dissolve 4-nitrophthalic acid (1 equivalent) in an excess of absolute ethanol. b. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). c. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator. e. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield diethyl 4-nitrophthalate.
-
Reduction: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF. b. Cool the suspension to 0°C in an ice bath. c. Dissolve the diethyl 4-nitrophthalate from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring. d. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. e. Monitor the reaction by TLC until the starting material is consumed. f. Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. g. Filter the resulting precipitate and wash it thoroughly with THF. h. Combine the filtrate and washes, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain 4-nitro-1,2-benzenedimethanol.
Potential Application I: Photolabile Linkers for Controlled Release
The o-nitrobenzyl group is a well-established photolabile protecting group (PPG) that can be cleaved with UV light, typically in the range of 300-365 nm.[7][8][9] This photocleavage proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected functional group and form an o-nitrosobenzaldehyde byproduct.[10]
4-Nitro-1,2-benzenedimethanol can be envisioned as a bifunctional, photo-cleavable linker. One hydroxyl group can be attached to a carrier molecule (e.g., a polymer, nanoparticle, or surface), while the other can be conjugated to a payload (e.g., a drug, fluorescent probe, or other bioactive molecule). Upon irradiation, the linker would cleave, releasing the payload in a spatially and temporally controlled manner.
Caption: Proposed photocleavage of a drug conjugate.
Workflow: Development of a Photo-Responsive Drug Delivery System
-
Synthesis of the Linker-Drug Conjugate: a. Selectively protect one of the hydroxyl groups of 4-nitro-1,2-benzenedimethanol. b. Activate the drug molecule (e.g., convert a carboxylic acid to an acyl chloride or use a coupling agent like DCC). c. React the activated drug with the unprotected hydroxyl group of the linker to form an ester or ether bond. d. Deprotect the second hydroxyl group of the linker.
-
Attachment to the Carrier: a. Activate the surface or backbone of the carrier material (e.g., a hydrogel or nanoparticle). b. React the free hydroxyl group of the linker-drug conjugate with the activated carrier.
-
In Vitro Release Studies: a. Suspend the drug-loaded carrier in a suitable buffer solution. b. Expose the suspension to a UV light source (e.g., a 365 nm lamp) for controlled time intervals. c. At each time point, collect an aliquot of the supernatant. d. Quantify the concentration of the released drug using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Potential Application II: Monomer for Functional Polymers
Bifunctional molecules are the fundamental building blocks of condensation polymers. 1,4-Benzenedimethanol is known to be used in the synthesis of microporous organic polymers.[11] Similarly, 4-nitro-1,2-benzenedimethanol can serve as a monomer in the production of polyesters, polyethers, or polyurethanes. The inclusion of the nitro group along the polymer backbone would impart unique properties:
-
Increased Polarity and Altered Solubility: The polar nitro group would enhance the polymer's affinity for polar solvents.
-
Post-Polymerization Modification: The nitro groups can be reduced to amines, providing sites for further functionalization, such as grafting other polymer chains, attaching targeting ligands, or altering the pH-responsiveness of the material.
-
Enhanced Thermal Stability: The rigid aromatic core can contribute to a higher glass transition temperature and improved thermal stability of the resulting polymer.
Caption: Polycondensation to form a nitro-functionalized polyester.
Potential Application III: Ligand for Asymmetric Catalysis
Diols are a cornerstone of ligand design in coordination chemistry and organocatalysis.[12][13] The two hydroxyl groups of 4-nitro-1,2-benzenedimethanol can act as a bidentate ligand, coordinating to a metal center to form a chiral or achiral catalyst. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be tuned by the electron-withdrawing nitro group.
Furthermore, the reduction of the nitro group to an amine would yield an amino-diol, a valuable class of ligands for asymmetric catalysis. This opens up possibilities for creating a library of related catalysts with varying electronic and steric properties. Such catalysts could find applications in reactions like asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions.[14]
Conclusion and Future Outlook
While 4-nitro-1,2-benzenedimethanol remains a molecule of theoretical potential at present, the foundational principles of organic chemistry and materials science strongly suggest its utility in several high-impact areas. Its straightforward, proposed synthesis from readily available starting materials makes its exploration both feasible and attractive.
For drug development professionals, its promise as a photolabile linker warrants investigation for next-generation drug delivery systems that offer precise control over payload release. For materials scientists, its role as a functional monomer could lead to new polymers with tunable properties for applications in separations, coatings, or advanced manufacturing.
The insights and proposed experimental frameworks in this guide are intended to catalyze further research into this versatile molecule. It is our belief that a deeper investigation into 4-nitro-1,2-benzenedimethanol will unlock a wealth of opportunities for scientific and technological advancement.
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YouTube. "4-Nitrobenzoate Derivative of Alcohol/Phenol (Prepared by Malik Nasr)." YouTube, 2024, [Link].
-
ResearchGate. "Diols and alcohols used as activators in [Zn(diamine)(diol)]-catalyzed hydrosilylations." ResearchGate, [Link].
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JOCPR. "The Influence of Nitro Group on Synthesis." Journal of Chemical and Pharmaceutical Research, [Link].
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ACS Publications. "Selective Conversion of Furfural into Diols over Co-Based Catalysts: Importance of the Coordination of Hydrogenation Sites and Basic Sites." ACS Publications, [Link].
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Organic Syntheses. "3-nitrophthalic acid." Organic Syntheses Procedure, [Link].
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Journal of High School Science. "Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl." Journal of High School Science, [Link].
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Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. University of Nebraska-Lincoln, [Link].
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Organic Syntheses. "nitroacetaldehyde diethyl acetal." Organic Syntheses Procedure, [Link].
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Methodological & Application
Synthesis of (4-Nitro-1,2-phenylene)dimethanol: An Application Note and Detailed Protocol
Introduction
(4-Nitro-1,2-phenylene)dimethanol, a key organic intermediate, serves as a versatile building block in the synthesis of a wide array of complex molecules, particularly in the realms of pharmaceutical and materials science. Its unique structure, featuring a nitro group for further functionalization and two primary alcohol moieties, makes it an attractive precursor for the synthesis of various heterocyclic compounds, ligands, and bespoke molecular scaffolds. This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the reduction of 4-nitrophthalic acid. The causality behind experimental choices, safety protocols, and detailed characterization are elucidated to ensure reproducibility and safe handling.
Reaction Scheme
The synthesis proceeds via the reduction of the dicarboxylic acid functionality of 4-nitrophthalic acid to the corresponding diol using borane dimethylsulfide complex (BMS) in an anhydrous tetrahydrofuran (THF) medium.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Nitrophthalic acid | ≥98% | Sigma-Aldrich |
| Borane dimethylsulfide complex (BMS) | 10 M in THF | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Methanol | ACS grade | Fisher Scientific |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | In-house preparation |
| Anhydrous sodium sulfate | ACS grade | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.
-
Dissolution of Starting Material: To the flask, add 4-nitrophthalic acid (10.0 g, 47.4 mmol) and anhydrous tetrahydrofuran (THF, 200 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Borane dimethylsulfide complex (10 M in THF, 14.2 mL, 142.2 mmol, 3.0 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. The addition rate should be controlled to maintain the internal temperature below 5°C.
-
Causality: The slow, dropwise addition of the highly reactive borane reagent at low temperatures is crucial to control the exothermic reaction and prevent the formation of byproducts. A molar excess of BMS is used to ensure the complete reduction of both carboxylic acid groups.
-
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for 12-16 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Quenching the Reaction: Once the reaction is complete, the flask is cooled again to 0°C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of methanol (50 mL). Vigorous gas evolution (hydrogen) will be observed.
-
Causality: Methanol reacts with the excess borane and boron-containing intermediates to form trimethyl borate, which is volatile and can be removed during solvent evaporation. This quenching step is essential for safety and to facilitate product isolation.
-
-
Solvent Removal: The quenched reaction mixture is stirred for 30 minutes at room temperature, and then the solvents are removed under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: The resulting residue is redissolved in ethyl acetate (150 mL) and washed successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The fractions containing the desired product are collected and the solvent is evaporated to afford this compound as a solid.
Quality Control and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | Pale yellow to white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.2 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~5.4 (t, 2H, 2 x -OH), ~4.6 (d, 4H, 2 x -CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~148 (C-NO₂), ~142 (C-CH₂OH), ~138 (C-CH₂OH), ~130 (Ar-CH), ~125 (Ar-CH), ~123 (Ar-CH), ~60 (2 x -CH₂OH) |
| IR (ATR) | ν (cm⁻¹): ~3350 (br, O-H stretch), ~1520 (asym N-O stretch), ~1340 (sym N-O stretch), ~1050 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₀NO₄⁺: 184.0604; found: 184.0602 |
Note: The NMR chemical shifts are predicted based on the analysis of structurally similar compounds and may vary slightly based on the solvent and experimental conditions.[1]
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Nitrophthalic acid: May cause skin, eye, and respiratory irritation.[2][3]
-
Borane dimethylsulfide complex (BMS): Highly flammable and reacts violently with water.[4][5][6] It is corrosive and can cause severe skin and eye burns. Handle under an inert atmosphere (nitrogen or argon).
-
Tetrahydrofuran (THF): Highly flammable liquid and can form explosive peroxides upon exposure to air and light.[7][8][9] It is a skin and eye irritant.
Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Boron-containing waste should be collected in a designated container. Halogen-free organic solvents should be collected for proper disposal.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. By carefully following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The provided characterization data will serve as a benchmark for verifying the identity and purity of the final product.
References
-
Borane-methyl sulfide complex. Material Safety Data Sheet. Cole-Parmer. [Link]
-
Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines. A&A Pharmachem. [Link]
-
Tetrahydrofuran (THF) Safety: Hazards, Precautions, and Best Practices. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Tetrahydrofuran Hazard Summary. New Jersey Department of Health. [Link]
-
4-Nitrophthalic acid. Organic Syntheses Procedure. Organic Syntheses. [Link]
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Application Notes and Protocols for the Synthesis of 4-Amino-1,2-benzenedimethanol
Abstract
This document provides a comprehensive technical guide for the chemical reduction of 4-nitro-1,2-benzenedicarboxylic acid to 4-amino-1,2-benzenedimethanol. This transformation is of significant interest to researchers in medicinal chemistry and materials science, where bifunctional aromatic molecules serve as critical building blocks. The protocol outlines two primary synthetic strategies: a highly selective two-step method and a more direct but less selective one-pot approach. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis.
Introduction and Strategic Overview
The conversion of 4-nitro-1,2-benzenedicarboxylic acid to 4-amino-1,2-benzenedimethanol presents a significant synthetic challenge due to the presence of three reducible functional groups: two carboxylic acids and one aromatic nitro group. The target molecule, a substituted amino diol, is a valuable precursor for a variety of complex molecules, including pharmaceuticals and polymers.[1][2] The primary difficulty lies in achieving complete and clean reduction of all three groups without undesirable side reactions.
Carboxylic acids are notoriously difficult to reduce, requiring potent reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).[3][4] Conversely, aromatic nitro groups can be reduced under various conditions, but strong hydrides like LiAlH₄ can lead to undesired azo-coupling products.[5][6] Therefore, a carefully considered strategy is paramount.
This guide details two primary pathways:
-
Strategy A (Recommended): A Chemoselective Two-Step Approach. This method prioritizes selectivity and yield. It involves the initial reduction of the two carboxylic acid groups using a borane complex, which selectively targets acids over nitro groups.[7][8][9] The resulting intermediate, 4-nitro-1,2-benzenedimethanol, is then subjected to catalytic hydrogenation to cleanly reduce the nitro group to the desired amine.[5][10]
-
Strategy B (Alternative): A One-Pot LiAlH₄ Reduction. This approach offers the allure of a single synthetic step. Lithium aluminum hydride is a powerful reducing agent capable of reducing both carboxylic acids and nitro groups.[6][11][12] However, this lack of selectivity can be a double-edged sword, often leading to over-reduction or the formation of side products.[13] This method requires stringent control of reaction conditions and may result in lower yields of the desired product.
Below is a visual representation of the recommended synthetic workflow.
Caption: Recommended Two-Step Synthetic Workflow.
Mechanistic Insights: The Rationale Behind Reagent Selection
Borane Reduction of Carboxylic Acids
Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃•THF), is an excellent reagent for the reduction of carboxylic acids.[14] Its efficacy stems from its Lewis acidic nature. The boron atom coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards hydride transfer. A key advantage of borane is its remarkable chemoselectivity; it reduces carboxylic acids in preference to many other functional groups, including esters, amides, and, crucially for this synthesis, nitro groups.[7][8][9]
The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced. Unlike reductions with LiAlH₄, the reaction with borane does not involve a free aldehyde intermediate, which contributes to its clean reaction profile.[15]
Caption: Simplified Mechanism of Borane Reduction.
Catalytic Hydrogenation of Aromatic Nitro Compounds
Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitro groups to amines.[5][10] The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[16] This method is generally clean, high-yielding, and avoids the use of harsh metal/acid conditions. It is compatible with a wide range of functional groups, including the newly formed alcohol moieties in our intermediate.
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis of 4-Amino-1,2-benzenedimethanol
Step 1: Selective Reduction of 4-Nitro-1,2-benzenedicarboxylic Acid to 4-Nitro-1,2-benzenedimethanol
-
Reagents and Materials:
-
4-Nitro-1,2-benzenedicarboxylic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and nitrogen inlet
-
-
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, dissolve 4-nitro-1,2-benzenedicarboxylic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1 M solution of borane-tetrahydrofuran complex (approximately 3-4 equivalents) dropwise via a dropping funnel. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Remove the THF under reduced pressure.
-
Neutralize the aqueous residue with saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-nitro-1,2-benzenedimethanol.
-
Step 2: Reduction of 4-Nitro-1,2-benzenedimethanol to 4-Amino-1,2-benzenedimethanol
-
Reagents and Materials:
-
4-Nitro-1,2-benzenedimethanol (from Step 1)
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the 4-nitro-1,2-benzenedimethanol in methanol or ethanol in a suitable flask.
-
Carefully add 10% Pd/C (approximately 5-10 mol %). Caution: Pd/C can be pyrophoric.
-
Purge the flask with nitrogen and then introduce hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once complete, carefully purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1,2-benzenedimethanol, which can be purified further by recrystallization or chromatography if necessary.
-
Protocol 2: One-Pot Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reagents and Materials:
-
4-Nitro-1,2-benzenedicarboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or a Fieser workup solution (e.g., water, 15% NaOH, water)
-
-
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, suspend LiAlH₄ (a significant excess, e.g., 5-6 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve 4-nitro-1,2-benzenedicarboxylic acid in anhydrous THF.
-
Slowly add the solution of the acid to the LiAlH₄ suspension. Caution: Vigorous reaction with gas evolution. Maintain the temperature at 0 °C during the addition.
-
After addition, allow the mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0 °C and perform a careful workup to quench the excess LiAlH₄. A common method is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This should produce a granular precipitate of aluminum salts.
-
Stir the resulting slurry for 30 minutes, then filter off the aluminum salts, washing thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product. Purification is typically required to separate the desired product from potential side products.
-
Data Summary and Comparison
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Pot LiAlH₄) |
| Selectivity | High | Low to Moderate |
| Typical Yield | Good to Excellent | Variable, often lower |
| Purity of Crude Product | High | Moderate, may contain side products |
| Key Reagents | BH₃•THF, H₂/Pd/C | LiAlH₄ |
| Safety Considerations | Borane is toxic and flammable. Catalytic hydrogenation requires handling of H₂ gas and potentially pyrophoric catalysts. | LiAlH₄ is highly reactive and pyrophoric. Quenching is highly exothermic and generates H₂ gas. |
| Ease of Purification | Generally straightforward | Can be challenging due to side products |
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, water-sensitive, and flammable solid.[17] It should only be handled under an inert atmosphere (nitrogen or argon). Reactions should be conducted in dry glassware, and quenching procedures must be performed slowly and with extreme caution at low temperatures.[13]
-
Borane-Tetrahydrofuran (BH₃•THF): A flammable and toxic reagent. It is also water-sensitive. Handle in a well-ventilated fume hood under an inert atmosphere.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is secure and properly purged. Palladium on carbon can be pyrophoric, especially when dry and exposed to air after use. The filter cake should be kept wet with water before disposal.
Conclusion
For the synthesis of 4-amino-1,2-benzenedimethanol from 4-nitro-1,2-benzenedicarboxylic acid, a two-step approach is strongly recommended. The initial chemoselective reduction of the carboxylic acids with a borane complex, followed by the clean reduction of the nitro group via catalytic hydrogenation, offers a reliable and high-yielding route to the desired product. While a one-pot reduction with LiAlH₄ is theoretically possible, it is fraught with challenges related to selectivity and safety, making it a less desirable option for obtaining a pure product.
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A new reagent for selective reduction of nitro group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]
-
Britannica. (2026, January 17). Carboxylic acid - Reduction, Reactivity, Synthesis. Retrieved from [Link]
- Canadian Journal of Chemistry. (1971). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry, 49(17), 2990-2993.
-
Quora. (2016, July 24). How to reduce carboxylic acids. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
- Wiley Online Library. (2020). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
-
Sjournals. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Retrieved from [Link]
- ACS Publications. (1960). The Hydrogenation of Nitrophthalic Acids. The Journal of Organic Chemistry, 25(10), 1882-1883.
-
Bloom Tech. (2024, September 3). Does lithium aluminum hydride reduce nitro groups?. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from [Link]
-
NPTEL. (n.d.). Module 2 : Reduction Reactions. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
YouTube. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. Retrieved from [Link]
-
SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]
-
ResearchGate. (2013, February 21). How to reduce carboxylic group to alcohol with nitro group untouched?. Retrieved from [Link]
-
ORGCHEM.BY. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Portal de la Investigació. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of 4-nitrophenol hydrogenation. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry. Retrieved from [Link]
- MDPI. (n.d.).
- Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
-
ResearchGate. (n.d.). Mechanism of catalytic hydrogenation of 4-nitrophenol to 4-aminophenol. Retrieved from [Link]
-
University of Münster. (2021, January 4). Chemists succeed in synthesis of aminoalcohols by utilizing light. Retrieved from [Link]
- Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
- Google Patents. (n.d.). US20170297983A1 - Methods of forming diol compounds.
-
UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from [Link]
-
Organic Chemistry Research. (2024, January 8). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
- MDPI. (n.d.). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules, 25(17), 3949.
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Polyester synthesis with (4-Nitro-1,2-phenylene)dimethanol
Application Note & Protocol
Synthesis and Characterization of Novel Nitro-Functionalized Aromatic Polyesters via Solution Polycondensation of (4-Nitro-1,2-phenylene)dimethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis and characterization of novel aromatic polyesters incorporating the nitro-functionalized monomer, this compound. The presence of the nitro group offers a potential site for further chemical modification, making these polymers attractive for applications in drug delivery, biomaterials, and high-performance plastics. This application note outlines a robust protocol for solution polycondensation, a suitable method for achieving high molecular weight aromatic polyesters.[1][2] Comprehensive procedures for monomer handling, polymerization, polymer purification, and characterization using Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are detailed.
Introduction: Rationale and Scientific Merit
Aromatic polyesters are a class of polymers renowned for their excellent mechanical strength, thermal stability, and chemical resistance.[3] The incorporation of functional groups into the polymer backbone is a key strategy for tailoring their properties and expanding their applications.[4] The monomer, this compound, introduces a nitro group onto the aromatic ring of the polyester backbone. This electron-withdrawing group is expected to influence the polymer's solubility, thermal behavior, and importantly, serve as a chemical handle for post-polymerization modifications. For instance, the nitro group can be reduced to an amine, which can then be used to conjugate bioactive molecules, drugs, or other polymers.
This guide focuses on the synthesis of these novel polyesters via a low-temperature solution polycondensation reaction between this compound and a suitable aromatic diacid chloride, such as terephthaloyl chloride. This method is advantageous for synthesizing high molecular weight aromatic polyesters as it allows for precise stoichiometric control and is generally conducted under milder conditions than melt polycondensation.[5]
Underlying Chemical Principles
The synthesis of polyesters from a diol and a diacid chloride is a step-growth polymerization, specifically a polycondensation reaction. The fundamental reaction is the formation of an ester linkage between the hydroxyl group of the diol and the acyl chloride group of the diacid chloride, with the concomitant elimination of hydrogen chloride (HCl).
Reaction Scheme:
Caption: Step-by-step experimental workflow for polyester synthesis.
Step-by-Step Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen.
-
Monomer Dissolution: In a nitrogen-purged glovebox or fume hood, dissolve this compound (e.g., 1.83 g, 10 mmol) and freshly distilled triethylamine (e.g., 2.23 g, 22 mmol) in anhydrous N,N-Dimethylacetamide (DMAc) (e.g., 40 mL) in a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Reaction Setup: Stir the solution until all solids have dissolved. Cool the flask to 0 °C using an ice bath.
-
Addition of Diacid Chloride: In a separate flask, dissolve terephthaloyl chloride (e.g., 2.03 g, 10 mmol) in anhydrous DMAc (e.g., 20 mL). Transfer this solution to the dropping funnel.
-
Polymerization: Add the diacid chloride solution dropwise to the stirred diol solution over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. The solution will become more viscous as the polymerization progresses.
-
Precipitation and Purification: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (e.g., 500 mL). A fibrous precipitate should form.
-
Washing: Collect the polymer by filtration. Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers, triethylamine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 48 hours or until a constant weight is achieved.
Characterization of the Nitro-Functionalized Polyester
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the formation of the polyester by identifying the characteristic functional groups.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3500 | O-H stretch (end groups) |
| ~3100 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (from diol) |
| ~1720 | C=O stretch (ester) |
| ~1525 & ~1345 | Asymmetric and symmetric N-O stretch (nitro) |
| ~1270 & ~1100 | C-O stretch (ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the polymer. [6][7][8] ¹H NMR (CDCl₃, 400 MHz), Expected Chemical Shifts (δ, ppm):
-
8.1-8.3 ppm: Aromatic protons on the terephthalate unit.
-
7.5-8.0 ppm: Aromatic protons on the nitro-substituted ring.
-
5.3-5.5 ppm: Methylene protons (-CH₂-) of the ester linkage.
Gel Permeation Chromatography (GPC)
GPC is employed to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polyester.
Typical Conditions:
-
Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.01 M LiBr.
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns.
-
Calibration: Polystyrene standards.
-
Detector: Refractive Index (RI) detector.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. [9][10]
-
Procedure: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere. Cool the sample back to room temperature and then perform a second heating scan at the same rate. The Tg is determined from the second heating scan.
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyester by measuring its weight loss as a function of temperature. [11][12]
-
Procedure: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen or air atmosphere. The onset of decomposition provides an indication of the polymer's thermal stability. The presence of the nitro group may influence the decomposition pathway. [13]
Data Interpretation and Expected Results
The successful synthesis of the nitro-functionalized polyester will be confirmed by:
-
FTIR: The appearance of a strong carbonyl ester peak (~1720 cm⁻¹) and the characteristic nitro group peaks (~1525 and 1345 cm⁻¹), along with the disappearance of the broad O-H stretch from the diol monomer. [14]* NMR: The presence of signals corresponding to the aromatic protons of both monomer units and the methylene protons of the newly formed ester linkages. [6]* GPC: A chromatogram showing a polymer peak with a molecular weight distribution, indicating successful polymerization. High molecular weights (Mw > 10,000 g/mol ) are indicative of a successful polycondensation.
-
DSC/TGA: The thermal analysis will provide insights into the material's properties. A distinct glass transition temperature (Tg) is expected for an amorphous or semi-crystalline polymer. The TGA curve will show the temperature at which the polymer begins to degrade, providing a measure of its thermal stability.
Safety and Handling
-
Diacid chlorides are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents such as DMAc are flammable and toxic. Use them in a well-ventilated area.
-
This compound is a nitro-aromatic compound and should be handled with care. Avoid inhalation of dust and skin contact.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | Impure reagents; improper stoichiometry; moisture contamination. | Use freshly purified reagents; ensure accurate weighing of monomers; use anhydrous solvents and a dry reaction setup. |
| Low Molecular Weight | Non-stoichiometric amounts of monomers; premature precipitation; insufficient reaction time. | Carefully control the stoichiometry; ensure the polymer remains in solution throughout the reaction; extend the reaction time. |
| Polymer Discoloration | Side reactions at elevated temperatures; impurities. | Maintain the recommended reaction temperature; use high-purity monomers. |
Conclusion
This application note provides a comprehensive framework for the synthesis and characterization of novel nitro-functionalized aromatic polyesters based on this compound. The detailed protocols and characterization techniques described herein will enable researchers to produce and evaluate these promising materials for a variety of advanced applications. The functional nitro group provides a versatile platform for further chemical modifications, opening avenues for the development of new functional polymers with tailored properties.
References
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Iraqi Journal of Science. (2017). Synthesis and characterization of new aromatic polyesters derived from new aromatic di- and tri hydroxyl monomers with 4-phenylenediacrylic acid and malonic acid. ResearchGate. Available at: [Link]
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Touidjine, S., et al. (2021). Understanding the compatibility of Nitrocellulose with Polyester based Polyurethane binder. Propellants, Explosives, Pyrotechnics. Available at: [Link]
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Rüther, F., et al. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. Available at: [Link]
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Younesi, H., et al. (2012). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectrum of polyester PE4b. Retrieved from [Link]
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Altarawneh, S. S., et al. (2023). Thermal studies: (a) TGA and (b) DSC of the samples. ResearchGate. Available at: [Link]
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Marques, F. R., et al. (2008). Synthesis and NMR characterization of aliphatic-aromatic copolyesters by reaction of poly(ethylene terephthalate) post-consumer and poly(ethylene adipate). SciELO. Available at: [Link]
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ResearchGate. (n.d.). Low-temperature solution polycondensation of diamine and diacid chloride. Retrieved from [Link]
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Wang, Y., et al. (2007). Synthesis,1H-NMR characterization, and biodegradation behavior of aliphatic–aromatic random copolyester. Journal of Applied Polymer Science. Available at: [Link]
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El-Newashy, R. F., et al. (n.d.). EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. JournalAgent. Available at: [Link]
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Benarbia, A., et al. (2016). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Science and Education Publishing. Available at: [Link]
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Yazıcı, T., & Çelebi, M. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. DergiPark. Available at: [Link]
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Touidjine, S., et al. (2021). Understanding the compatibility of Nitrocellulose with Polyester based Polyurethane binder. Propellants, Explosives, Pyrotechnics. Available at: [Link]
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Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Available at: [Link]
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Dove, A. P. (2010). Aliphatic polyester polymer stars: synthesis, properties and applications in biomedicine and nanotechnology. Chemical Society Reviews. Available at: [Link]
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ResearchGate. (2018). Copper oxide coated polyester fabrics with enhanced catalytic properties towards the reduction of 4-nitrophenol. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, characterization and mechanical properties of polyester-based aliphatic polyurethane elastomers containing hyperbranched polyester segments. Retrieved from [Link]
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YouTube. (2020). 04.18 TGA Thermal Analysis of Polymers. Available at: [Link]
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C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation. Retrieved from [Link]
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EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]
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Xometry. (2022). Polyester: History, Definition, Advantages, and Disadvantages. Xometry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Wholly Aromatic Polyester Copolymers by Solution Condensation Polymerization. Retrieved from [Link]
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Application Note: Formulation and Characterization of Novel Polyurethanes Using (4-Nitro-1,2-phenylene)dimethanol as a Functional Chain Extender
Abstract
Polyurethanes (PUs) are exceptionally versatile polymers, owing their tunable properties to a distinct micro-phase separated morphology of hard and soft segments. The choice of chain extender, a key component of the hard segment, is a critical determinant of the final material's performance. This application note details the formulation, synthesis, and characterization of a novel series of polyurethanes utilizing (4-Nitro-1,2-phenylene)dimethanol (NPPDM) as a functional aromatic diol chain extender. We present a robust two-step prepolymer synthesis protocol and comprehensive methodologies for material characterization. The incorporation of the nitro-functionalized aromatic NPPDM is hypothesized to significantly enhance thermal stability, mechanical strength, and hydrogen bonding within the hard domains. Furthermore, we explore the potential of the nitro moiety as a reactive handle for post-polymerization modification, specifically its reduction to an amine group, opening avenues for applications in drug delivery and biomedical device functionalization.
Introduction: The Critical Role of the Chain Extender
Polyurethane chemistry is a cornerstone of modern materials science, enabling the creation of materials ranging from soft, flexible foams to rigid, durable elastomers.[1] This adaptability stems from the copolymer's block structure, comprising alternating soft segments (SS) and hard segments (HS).[2] The soft segments, typically high molecular weight polyols, impart flexibility and elasticity. The hard segments, formed from the reaction of a diisocyanate with a low molecular weight chain extender, provide mechanical strength, thermal resistance, and dictate intermolecular forces through hydrogen bonding.[3]
Chain extenders are low molecular weight diols or diamines that react with isocyanate-terminated prepolymers, effectively "extending" the polymer chain and building the hard segment domains.[4] The structure of the chain extender directly influences hard segment packing, crystallinity, and the overall physical properties of the polyurethane.[5] Aromatic chain extenders, for instance, introduce rigidity and enhance thermal stability compared to their aliphatic counterparts.
This guide focuses on a novel aromatic diol, this compound (NPPDM). Its unique structure offers two key advantages:
-
Structural Rigidity: The benzene ring provides stiffness, contributing to a higher modulus and improved mechanical properties.
-
Enhanced Intermolecular Forces: The highly polar nitro (-NO₂) group is a strong hydrogen bond acceptor, which can significantly increase cohesion within the hard segment domains, leading to improved thermal stability and solvent resistance.
-
Chemical Functionality: The nitro group is a versatile chemical handle. It can be readily reduced to a primary amine (-NH₂), providing a reactive site for covalently attaching bioactive molecules, a feature of particular interest to drug development professionals.[6][7]
This document serves as a comprehensive guide for researchers and scientists to synthesize and evaluate NPPDM-based polyurethanes.
Section 1: Synthesis of the this compound (NPPDM) Chain Extender
As NPPDM is not a widely commercialized chemical, a plausible and reliable synthesis route is required. We propose a two-step synthesis starting from the readily available 4-nitrophthalic acid.
1.1. Proposed Synthesis Pathway
The synthesis involves the reduction of the two carboxylic acid groups of 4-nitrophthalic acid to primary alcohols. Borane reagents are highly effective for this transformation, as they selectively reduce carboxylic acids without affecting the aromatic nitro group.
Causality Explanation: The choice of a borane reducing agent, such as Borane-tetrahydrofuran complex (BH₃·THF), is critical. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) would non-selectively reduce both the carboxylic acids and the nitro group, failing to produce the desired intermediate. BH₃·THF offers the necessary chemoselectivity for this synthesis.
1.2. Protocol: Synthesis of NPPDM from 4-Nitrophthalic Acid
Disclaimer: This protocol should be performed by trained chemists using appropriate personal protective equipment (PPE) in a certified fume hood.
-
Drying: Thoroughly dry 4-nitrophthalic acid (1.0 eq) in a vacuum oven at 80°C for 12 hours.
-
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Purge the system with dry nitrogen for 15 minutes.
-
Dissolution: Add the dried 4-nitrophthalic acid to the flask, followed by anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.5 M. Stir until fully dissolved.
-
Reduction: Cool the solution to 0°C using an ice bath. Slowly add Borane-THF complex (1.0 M solution in THF, ~2.5 eq) dropwise via a syringe or dropping funnel over 1 hour. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, then gently reflux at ~65°C for 12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield this compound as a solid. Characterize the final product via ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.
Section 2: Synthesis Protocol for NPPDM-Based Polyurethane
The recommended approach for synthesizing well-defined polyurethanes is the two-step prepolymer method .[8][9] This method provides superior control over the polymer architecture by first creating an isocyanate-terminated prepolymer from the polyol and diisocyanate, which is then reacted with the chain extender.
Causality Explanation: The two-step method ensures a more uniform hard segment distribution compared to a one-shot synthesis where all components are mixed at once.[9] This leads to more consistent and reproducible material properties. Using an excess of diisocyanate in the first step (NCO:OH ratio > 1) guarantees that the resulting prepolymer is terminated with reactive NCO groups, ready for the chain extension reaction.
2.1. Materials and Equipment
| Component | Example | Function | Supplier | Purity/Grade |
| Diisocyanate | 4,4'-Methylene diphenyl diisocyanate (MDI) | Forms hard segment | Major Chemical Supplier | 98% |
| Polyol | Polytetramethylene ether glycol (PTMG) | Forms soft segment | Major Chemical Supplier | Mn = 1000 g/mol |
| Chain Extender | This compound (NPPDM) | Forms hard segment | Synthesized (Sec 1) | >98% |
| Catalyst | Dibutyltin dilaurate (DBTDL) | Promotes urethane reaction | Major Chemical Supplier | 95% |
| Solvent (optional) | Anhydrous Dimethylformamide (DMF) | Aids mixing and viscosity control | Major Chemical Supplier | Anhydrous |
Equipment: 4-neck reaction kettle with mechanical stirrer, heating mantle, thermocouple, nitrogen inlet, and vacuum port; vacuum oven.
2.2. Step-by-Step Synthesis Protocol
-
Reagent Preparation (Crucial for Reproducibility):
-
Dry the PTMG polyol and NPPDM chain extender under vacuum at 80°C for at least 12 hours to remove residual water. Water reacts with isocyanates to form unstable carbamic acids and urea linkages, which can cause foaming and disrupt the polymer structure.[1]
-
Melt MDI at 50°C before use. Handle liquid MDI with extreme care in a well-ventilated fume hood.
-
-
Step 1: Prepolymer Formation
-
Add the dried PTMG to the reaction kettle. Heat to 70°C under a gentle nitrogen stream with mechanical stirring (e.g., 200 rpm).
-
Add the molten MDI to the PTMG. The molar ratio of NCO groups (from MDI) to OH groups (from PTMG) should be 2:1.
-
Allow the reaction to proceed at 80°C for 2-3 hours. The viscosity will increase significantly.
-
Self-Validation: Take a small sample for Fourier-Transform Infrared (FTIR) spectroscopy to monitor the decrease in the OH peak (~3300 cm⁻¹) and for NCO titration (ASTM D2572) to confirm the target NCO content.
-
-
Step 2: Chain Extension
-
Dissolve the dried NPPDM in a minimal amount of anhydrous DMF if needed to ensure homogeneous mixing.
-
Add the NPPDM solution to the prepolymer. The amount of NPPDM should be calculated to achieve the desired final NCO:OH index (typically 1.02-1.05). An index slightly above 1.0 ensures complete reaction of all hydroxyl groups.
-
Add the DBTDL catalyst (e.g., 0.01-0.05 wt% of total reactants). DBTDL is a highly effective catalyst for the isocyanate-polyol reaction, ensuring a rapid and complete cure.[10][11]
-
Increase stirring speed to 300-400 rpm to ensure rapid and thorough mixing. This step is critical and must be completed before the viscosity becomes too high.
-
-
Casting and Curing
-
Pour the viscous mixture into a pre-heated, release-agent-coated mold.
-
Degas the mixture in a vacuum oven for 5-10 minutes to remove any entrapped air bubbles.
-
Cure the polymer in an oven at 100°C for 24 hours.
-
Post-cure the demolded polymer sheet at room temperature for 7 days before characterization to allow for the completion of all chemical reactions and the development of stable micro-phase morphology.
-
Section 3: Formulation Guidelines and Expected Properties
The ratio of hard segment (HS) to soft segment (SS) content is the primary determinant of the polyurethane's mechanical properties. By varying the amount of NPPDM, materials can be tailored for specific applications.
| Formulation ID | NCO:OH Index | Hard Segment (HS) Content (wt%) | Expected Tensile Strength | Expected Elongation at Break | Anticipated Application |
| NPPDM-PU-20 | 1.03 | 20% | Low | High | Soft, flexible coatings, elastomers |
| NPPDM-PU-35 | 1.03 | 35% | Moderate | Moderate | Tough elastomers, medical tubing |
| NPPDM-PU-50 | 1.03 | 50% | High | Low | Rigid plastics, structural components |
Note: HS content is calculated as (mass of MDI + mass of NPPDM) / (total mass of polymer) x 100.
Section 4: Characterization Protocols
4.1. FTIR Spectroscopy: Reaction Confirmation
-
Objective: To confirm the formation of urethane linkages and the consumption of isocyanate groups.
-
Protocol:
-
Acquire spectra of the individual reactants (MDI, PTMG, NPPDM), the prepolymer, and the final cured PU film using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Scan in the range of 4000-650 cm⁻¹.
-
-
Expected Results:
4.2. Thermogravimetric Analysis (TGA): Thermal Stability
-
Objective: To determine the thermal stability and decomposition profile of the polymer.
-
Protocol:
-
Heat a 5-10 mg sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Expected Results: A multi-step degradation curve. The first step, typically between 200-350°C, corresponds to the degradation of the urethane hard segments.[13] The presence of the aromatic NPPDM and strong hydrogen bonding from the nitro group is expected to increase the onset temperature of degradation compared to PUs with aliphatic chain extenders.
4.3. Differential Scanning Calorimetry (DSC): Phase Behavior
-
Objective: To identify the glass transition temperatures (Tg) of the soft and hard segments.
-
Protocol:
-
Perform a heat-cool-heat cycle from -80°C to 200°C at a rate of 10°C/min.
-
The Tg is identified as a stepwise change in the heat flow curve from the second heating scan.
-
-
Expected Results: Two distinct Tgs should be observed: one at a low temperature (e.g., -50°C) corresponding to the PTMG soft segment, and one at a higher temperature corresponding to the hard segment. A higher hard segment Tg indicates better phase separation and material performance. The rigid, polar nature of NPPDM is expected to result in a higher hard segment Tg.
4.4. Mechanical Testing: Tensile Properties
-
Objective: To measure the tensile strength, Young's modulus, and elongation at break.
-
Protocol:
-
Cut dumbbell-shaped specimens from the cured PU sheets according to ASTM D638 specifications.[10][14]
-
Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Test the specimens using a universal testing machine with a suitable load cell at a constant crosshead speed (e.g., 50 mm/min).[15]
-
-
Expected Results: As shown in the formulation table, increasing the NPPDM content (and thus the hard segment percentage) is expected to increase tensile strength and modulus while decreasing the elongation at break.
Section 5: Application in Drug Development: A Functional Platform
The true potential of NPPDM-based polyurethanes for researchers in drug development lies in the post-synthesis modification of the nitro group. The aromatic nitro group can be chemically reduced to a primary aromatic amine, a versatile functional group for bioconjugation.[6]
5.1. Protocol: Reduction of Nitro Groups to Amines
-
Swell the cured NPPDM-PU film in a suitable solvent mixture (e.g., THF/Ethanol).
-
Add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of HCl, or perform catalytic hydrogenation (H₂, Pd/C).[3]
-
Allow the reaction to proceed at a controlled temperature (e.g., 50°C) for several hours.
-
Wash the polymer extensively to remove residual reagents.
-
Confirm the conversion of -NO₂ to -NH₂ using FTIR by observing the disappearance of nitro peaks (~1520 cm⁻¹ and 1340 cm⁻¹) and the appearance of N-H bending peaks (~1600 cm⁻¹).
5.2. Potential for Bioconjugation The resulting amine-functionalized polyurethane can serve as a platform for various biomedical applications:
-
Drug Delivery: Covalently attach anticancer drugs, antibiotics, or anti-inflammatory agents to the polymer backbone for controlled, sustained release.[16][17][18]
-
Targeted Systems: Conjugate targeting ligands (e.g., antibodies, peptides) to the amine groups to direct drug-loaded nanoparticles to specific cells or tissues.[5]
-
Biocompatible Coatings: Immobilize anticoagulant molecules (e.g., heparin) or cell-adhesive peptides (e.g., RGD) onto the surface of medical devices like stents or catheters to improve their biocompatibility.[2][4]
Mandatory Visualizations
Caption: Chemical synthesis workflow for NPPDM-based polyurethane via the two-step prepolymer method.
Caption: Comprehensive experimental workflow from synthesis to functional application.
Conclusion
This compound represents a promising, novel chain extender for creating highly functional polyurethanes. The protocols outlined in this application note provide a clear and scientifically grounded pathway for synthesizing and characterizing these advanced materials. The combination of enhanced thermomechanical properties derived from its aromatic structure and the chemical versatility offered by the nitro group makes NPPDM-based PUs a compelling platform for innovation, particularly in the demanding fields of biomedical materials and drug delivery. This guide empowers researchers to explore this new class of polymers, with the potential to develop next-generation materials tailored to specific, high-performance applications.
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Trovati, G., et al. (n.d.). Characterization of polyurethane resins by FTIR, TGA, and XRD. ResearchGate. Retrieved from [Link]
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Chern, C. S. (2022). The state-of-art polyurethane nanoparticles for drug delivery applications. PMC - NIH. Retrieved from [Link]
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Li, C., et al. (2022). Recent advances in functional polyurethane elastomers: from structural design to biomedical applications. Biomaterials Science (RSC Publishing). Retrieved from [Link]
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Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
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ASTM International. (n.d.). D638 Standard Test Method for Tensile Properties of Plastics. ASTM. Retrieved from [Link]
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Sonnenschein, M. (2021). Sustained Release Drug Delivery Applications of Polyurethanes. PMC - PubMed Central. Retrieved from [Link]
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-
YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]
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Pacorr. (n.d.). ASTM D638 and ISO 527 Standards for Tensile Strength Testing. Retrieved from [Link]
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ResearchGate. (n.d.). Polyurethane drug delivery systems. Retrieved from [Link]
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ResearchGate. (n.d.). What is the easiest methodology for the synthesis of an elastomeric polyurethane?. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Development in Polyurethanes for Biomedical Applications. Retrieved from [Link]
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YouTube. (n.d.). How Does Isocyanate Affect Polyurethane Properties?. Retrieved from [Link]
-
IRIS . (2023). Updates on polyurethane and its multifunctional applications in biomedical engineering. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Dibutyltin dilaurate – Knowledge and References. Retrieved from [Link]
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The effect of chain extenders structure on properties of new polyurethane elastomers. (n.d.). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Si-Shen Feng. (2020). Biobased polyurethanes for biomedical applications. PMC - NIH. Retrieved from [Link]
-
Si-Shen Feng. (2020). Biobased polyurethanes for biomedical applications. PMC - NIH. Retrieved from [Link]
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Niyogi, S., et al. (n.d.). Catalytic activity of DBTDL in polyurethane formation. NIScPR Online Periodicals Repository. Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of (4-Nitro-1,2-phenylene)dimethanol Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Scaffold
(4-Nitro-1,2-phenylene)dimethanol is a valuable bifunctional molecule featuring two primary benzylic hydroxyl groups and an electron-withdrawing nitro group on an aromatic ring. This unique combination of functionalities makes it an attractive scaffold for a variety of applications, including the synthesis of novel pharmaceutical intermediates, polymer chemistry, and the development of materials with specific optical or electronic properties. The derivatization of its hydroxyl groups is a key strategy to modulate its physicochemical properties, such as solubility, reactivity, and biological activity. This guide provides a comprehensive overview of the primary methods for derivatizing these hydroxyl groups, offering detailed protocols and insights into the underlying chemical principles.
The presence of two hydroxyl groups allows for either mono- or di-derivatization, enabling fine-tuning of the molecule's characteristics. The electron-withdrawing nature of the nitro group can influence the reactivity of the benzylic hydroxyls, a factor to be considered when selecting reaction conditions. This document will explore four principal derivatization strategies: esterification, etherification, silylation, and carbamate formation. Each section will provide the scientific rationale, step-by-step protocols, and methods for the characterization of the resulting derivatives.
I. Esterification: Introducing Ester Functionalities
Esterification is a fundamental and widely used reaction to modify hydroxyl groups. The conversion of the hydroxyls of this compound to esters can significantly alter its polarity and introduce a wide range of functional groups. This modification is often employed to create prodrugs, modify solubility, or introduce reactive handles for further chemical transformations. The reaction typically involves the treatment of the diol with a carboxylic acid, acid chloride, or acid anhydride, often in the presence of a catalyst.
Scientific Rationale
The esterification of this compound proceeds via nucleophilic acyl substitution. The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is often catalyzed by acids, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1] Alternatively, bases can be used to deprotonate the alcohol, increasing its nucleophilicity.[2] The choice of catalyst and reaction conditions can influence the degree of esterification (mono- vs. di-ester) and minimize side reactions.
Experimental Protocol: Di-esterification with 4-Nitrobenzoic Acid
This protocol details the synthesis of the di-ester derivative using 4-nitrobenzoic acid.
Materials:
-
This compound
-
4-Nitrobenzoic acid
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add this compound (1 equivalent), 4-nitrobenzoic acid (2.2 equivalents), and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Esterification Reaction Conditions
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Expected Product |
| Acetic Anhydride | Pyridine | Dichloromethane | Room Temp. | Diacetate Ester |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp. | Dibenzoate Ester |
| 4-Nitrobenzoic Acid | Sulfuric Acid | Toluene | Reflux | Di-4-nitrobenzoate Ester |
II. Etherification: Building Ether Linkages
Etherification of the hydroxyl groups in this compound provides stable ether linkages, which are generally more resistant to hydrolysis than esters. This modification is useful for creating derivatives with altered solubility and for introducing specific functionalities. The Williamson ether synthesis is a classic and versatile method for this transformation.[3]
Scientific Rationale
The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3] In the context of this compound, the diol is first treated with a strong base to form the corresponding dialkoxide. This is followed by the addition of an alkyl halide to form the diether. The choice of base and solvent is crucial to ensure efficient deprotonation and to facilitate the SN2 reaction. Benzylic alcohols can also undergo etherification under acidic conditions or via reductive etherification of carbonyl compounds.[4][5]
Experimental Protocol: Williamson Ether Synthesis for Di-benzylation
This protocol describes the synthesis of the di-benzyl ether derivative.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1 equivalent) in anhydrous THF via a dropping funnel.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (2.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Common Etherification Strategies
| Alkylating Agent | Base | Solvent | Temperature | Expected Product |
| Methyl Iodide | Sodium Hydride | THF | 0 °C to Room Temp. | Dimethyl Ether |
| Benzyl Bromide | Sodium Hydride | THF | 0 °C to Room Temp. | Dibenzyl Ether |
| Ethyl Bromide | Potassium tert-butoxide | THF | Room Temp. | Diethyl Ether |
III. Silylation: Protecting and Modifying with Silyl Ethers
Silylation is a common strategy for protecting hydroxyl groups during multi-step syntheses.[6] Silyl ethers are generally stable under a variety of reaction conditions but can be selectively cleaved when needed.[7] The steric bulk of the silyl group can be varied to control the reactivity and selectivity of the derivatization.
Scientific Rationale
Silylation involves the reaction of the hydroxyl group with a silyl halide, typically in the presence of a base to neutralize the generated hydrogen halide.[6] The reaction proceeds through a nucleophilic attack of the alcohol on the silicon atom of the silyl halide. The choice of the silylating agent and base can influence the reaction rate and selectivity. For diols, it is possible to achieve either mono- or di-silylation by controlling the stoichiometry of the reagents.[7]
Experimental Protocol: Di-silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol outlines the synthesis of the di-TBDMS ether derivative.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM in a round-bottom flask.
-
Add TBDMSCl (2.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Common Silylating Agents and Conditions
| Silylating Agent | Base | Solvent | Temperature | Key Features of Silyl Ether |
| Trimethylsilyl chloride (TMSCl) | Triethylamine | DCM | 0 °C to Room Temp. | Labile, easily cleaved |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | DCM/DMF | Room Temp. | More stable than TMS, common protecting group |
| Triisopropylsilyl chloride (TIPSCl) | Imidazole | DMF | Room Temp. | Very bulky, high steric hindrance |
IV. Carbamate Formation: Introducing the Carbamate Moiety
The formation of carbamates from the hydroxyl groups of this compound introduces a functionality that is prevalent in many biologically active molecules and polymers. Carbamates can be synthesized through various methods, including the reaction of alcohols with isocyanates or by using phosgene derivatives.[8]
Scientific Rationale
The most common method for carbamate synthesis involves the reaction of an alcohol with an isocyanate.[8] This reaction is typically uncatalyzed and proceeds readily at room temperature. The hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. Alternatively, carbamates can be formed by reacting the alcohol with a carbamoyl chloride in the presence of a base. The use of CO2 as a C1 source for carbamate synthesis is also an area of active research, offering a greener alternative to traditional methods.[9][10]
Experimental Protocol: Di-carbamate Formation with Phenyl Isocyanate
This protocol describes the synthesis of the di-phenyl carbamate derivative.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add phenyl isocyanate (2.2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Wash the crude product with a non-polar solvent like hexane to remove any unreacted phenyl isocyanate.
-
The product can be further purified by recrystallization if necessary.
Table 4: Methods for Carbamate Synthesis
| Reagent | Catalyst/Base | Solvent | Temperature | Expected Product |
| Phenyl Isocyanate | None | Toluene | Room Temp. | Di-phenyl Carbamate |
| Ethyl Isocyanate | None | THF | Room Temp. | Di-ethyl Carbamate |
| N,N-Dimethylcarbamoyl chloride | Pyridine | DCM | Room Temp. | Di-(N,N-dimethyl) Carbamate |
V. Characterization of Derivatives
The successful derivatization of this compound should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of the derivatives. The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the introduced functional group are key indicators of a successful reaction.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the broad O-H stretching band of the starting material and the appearance of new characteristic bands (e.g., C=O stretch for esters and carbamates) confirm the derivatization.[11]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound, confirming the addition of the derivatizing group(s).[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a useful technique for monitoring the progress of the reaction and assessing the purity of the final product.[12]
Visualization of Derivatization Pathways
Sources
- 1. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Silylation - Wikipedia [en.wikipedia.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Carbamate - Wikipedia [en.wikipedia.org]
- 9. Green synthesis of carbamates from CO 2 , amines and alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/B711197E [pubs.rsc.org]
- 10. Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: Comprehensive NMR Characterization of [2-(hydroxymethyl)-4-nitrophenyl]methanol
Introduction
[2-(hydroxymethyl)-4-nitrophenyl]methanol is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring two hydroxymethyl groups and a nitro functionality, makes it a versatile building block for the synthesis of a wide range of more complex molecules. Accurate structural elucidation and purity assessment are paramount for its application in multi-step syntheses, where the identity and quality of each intermediate directly impact the outcome of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of [2-(hydroxymethyl)-4-nitrophenyl]methanol, offering insights into spectral interpretation and a standardized protocol for data acquisition.
Molecular Structure and Predicted NMR Spectral Features
The chemical structure of [2-(hydroxymethyl)-4-nitrophenyl]methanol dictates a unique and predictable NMR fingerprint. The aromatic ring is substituted with a nitro group, which is strongly electron-withdrawing, and two hydroxymethyl groups. These substituents significantly influence the chemical shifts of the aromatic protons and carbons.
Caption: Molecular structure of [2-(hydroxymethyl)-4-nitrophenyl]methanol.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the methylene protons of the two hydroxymethyl groups, and the hydroxyl protons.
-
Aromatic Protons: The three protons on the benzene ring will appear in the downfield region, typically between δ 7.5 and 8.5 ppm. The strong electron-withdrawing nature of the nitro group at C4 will deshield the adjacent protons.
-
H5: This proton is ortho to the nitro group and will be the most downfield, appearing as a doublet.
-
H3: This proton is also ortho to the nitro group and will appear as a doublet.
-
H6: This proton is meta to the nitro group and ortho to a hydroxymethyl group, appearing as a singlet or a narrowly split signal.
-
-
Methylene Protons (-CH₂OH): The two sets of methylene protons are chemically non-equivalent due to their positions relative to the other substituents. They are expected to resonate as singlets in the range of δ 4.5-5.0 ppm. The electronegative oxygen atom causes a downfield shift.[1]
-
Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[1][2] These signals often appear as broad singlets and can range from δ 2.0 to 5.5 ppm. Exchange with D₂O will cause these signals to disappear, which can be a useful diagnostic tool.[1]
¹³C NMR Spectroscopy Analysis
The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.
-
Aromatic Carbons: The six aromatic carbons will resonate in the δ 120-150 ppm region.
-
C4 (ipso- to NO₂): This carbon will be significantly deshielded due to the direct attachment of the electron-withdrawing nitro group.
-
C2 and C1 (ipso- to -CH₂OH): These carbons will also be downfield, influenced by the hydroxymethyl substituents.
-
C3, C5, and C6: The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents.
-
-
Methylene Carbons (-CH₂OH): The carbons of the hydroxymethyl groups are expected to appear in the δ 60-65 ppm range, a typical region for sp³-hybridized carbons attached to an oxygen atom.[1]
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for [2-(hydroxymethyl)-4-nitrophenyl]methanol. These are estimated values and may vary slightly based on experimental conditions.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H5 |
| ~8.1 | d | 1H | H3 |
| ~7.8 | s | 1H | H6 |
| ~5.4 | t | 2H | -OH |
| ~4.7 | d | 4H | -CH₂- |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C4 |
| ~145 | C2 |
| ~140 | C1 |
| ~128 | C6 |
| ~124 | C5 |
| ~122 | C3 |
| ~62 | -CH₂OH |
| ~60 | -CH₂OH |
Experimental Protocol
This section provides a step-by-step protocol for the NMR analysis of [2-(hydroxymethyl)-4-nitrophenyl]methanol.
Materials and Equipment
-
[2-(hydroxymethyl)-4-nitrophenyl]methanol sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (400 MHz or higher)
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the [2-(hydroxymethyl)-4-nitrophenyl]methanol sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using the following typical parameters:
-
Pulse program: zg30
-
Number of scans: 16
-
Spectral width: ~16 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
-
Acquire a ¹³C NMR spectrum using the following typical parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024 or more (as needed for signal-to-noise)
-
Spectral width: ~240 ppm
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Caption: Experimental workflow for NMR characterization.
Conclusion
This application note provides a comprehensive framework for the NMR characterization of [2-(hydroxymethyl)-4-nitrophenyl]methanol. The predicted ¹H and ¹³C NMR data, in conjunction with the detailed experimental protocol, serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The presented methodology ensures the reliable and accurate structural verification of this important chemical intermediate, thereby upholding the principles of scientific integrity and contributing to the development of robust synthetic processes.
References
-
SpectraBase. m-Nitrophenol, sodium salt - Optional[1H NMR] - Chemical Shifts. [Link]
-
SpectraBase. m-(p-Nitrophenyl)phenol - Optional[13C NMR] - Chemical Shifts. [Link]
-
Abraham, R. J., et al. An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 2007. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Quora. On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
-
University of California, Davis. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
PubChem. 4-Nitrobenzyl alcohol. [Link]
-
OpenOChem Learn. Alcohols. [Link]
-
Michigan State University Chemistry. Proton NMR Table. [Link]
-
Ghasemi, F., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 2024. [Link]
-
Daly, A. M., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. [Link]
-
PubChem. [2,5-Bis(hydroxymethyl)-4-nitrophenyl]methanol. [Link]
-
PubChem. (2-Methyl-4-nitrophenyl)methanol. [Link]
-
Mukhtorov, L., et al. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate, 2022. [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
- Google Patents. A process for the preparation of (2-hydroxymethyl-phenyl)
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
PubMed Central. (4-Nitrophenyl)methanol. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. [Link]
Sources
FT-IR analysis of (4-Nitro-1,2-phenylene)dimethanol
An Application Note and Protocol for the FT-IR Analysis of (4-Nitro-1,2-phenylene)dimethanol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. This compound is a substituted aromatic compound featuring critical functional groups, including hydroxyl (-OH), nitro (-NO2), and a trisubstituted benzene ring. FT-IR spectroscopy is an indispensable, non-destructive technique for confirming the molecular structure and identifying the functional moieties present in such compounds. This guide offers a detailed experimental protocol using the potassium bromide (KBr) pellet method, a thorough interpretation of the expected vibrational modes, and troubleshooting insights for researchers in organic synthesis, materials science, and pharmaceutical development.
Introduction and Scientific Principle
This compound is an organic molecule whose utility in chemical synthesis is defined by its three distinct functional regions: the two primary alcohol groups, the electron-withdrawing nitro group, and the 1,2,4-trisubstituted aromatic core. Verifying the structural integrity of this molecule is paramount for its successful application.
FT-IR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. These absorptions are recorded as a spectrum, where the position, intensity, and shape of the absorption bands provide a unique "fingerprint" of the molecule's functional groups and overall structure. For this compound, FT-IR allows for the unambiguous identification of the O-H stretches from the alcohol groups, the characteristic N-O stretches of the nitro group, and the substitution pattern of the benzene ring.
Predicted FT-IR Absorption Analysis for this compound
A predictive analysis of the molecule's structure allows us to anticipate the key features of its infrared spectrum.
-
Hydroxyl (-OH) Groups: The two primary alcohol groups are capable of strong intermolecular hydrogen bonding. This interaction causes a significant broadening of the O-H stretching vibration band, which is expected to appear as a prominent, broad peak in the 3400-3300 cm⁻¹ region.[1][2] The corresponding C-O stretching vibration for a primary alcohol is expected in the 1050-1000 cm⁻¹ range.[3]
-
Nitro (-NO₂) Group: Aromatic nitro compounds exhibit two distinct and intense absorption bands.[4] These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For this compound, these are predicted to be among the strongest peaks in the spectrum.
-
Aromatic Ring (1,2,4-Trisubstituted):
-
C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to weak or medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7]
-
C=C Ring Stretching: The skeletal vibrations of the benzene ring produce a series of medium-to-weak bands between 1600 cm⁻¹ and 1450 cm⁻¹.[7]
-
C-H Out-of-Plane Bending: The out-of-plane C-H bending vibrations are highly characteristic of the benzene ring's substitution pattern and appear in the fingerprint region (900-675 cm⁻¹). For a 1,2,4-trisubstituted ring, strong absorptions are expected around 880-800 cm⁻¹.[8]
-
-
Aliphatic C-H Groups (-CH₂OH): The methylene groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[7]
Experimental Workflow and Protocol
The following protocol details the Potassium Bromide (KBr) pellet method, a fundamental and reliable technique for analyzing solid samples.[9] The primary rationale for this choice is its ability to produce high-quality spectra for crystalline or powdered solids. An alternative, the Attenuated Total Reflectance (ATR) method, can also be used and is excellent for rapid, direct analysis of solids with minimal preparation.[10][11]
Workflow Diagram
The overall experimental process is summarized in the workflow diagram below.
Caption: FT-IR analysis workflow using the KBr pellet method.
Materials and Equipment
-
This compound (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-4 hours and stored in a desiccator.[12][13]
-
Agate mortar and pestle
-
Pellet-forming die set
-
Hydraulic press
-
FT-IR Spectrometer
Step-by-Step Protocol
-
Equipment Preparation: Thoroughly clean the agate mortar, pestle, and die set components with a solvent like acetone or ethanol and ensure they are completely dry. This prevents contamination. Gently warming the die set under a heat lamp can drive off adsorbed moisture.[12]
-
Sample Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar. Grind the sample gently but firmly until it becomes a fine, homogenous powder. The small particle size is crucial to minimize light scattering.
-
Mixing with KBr: Add 100-200 mg of the pre-dried KBr powder to the mortar. Mix the sample and KBr gently with the pestle for about a minute. The goal is to achieve a uniform dispersion of the sample particles within the KBr matrix, not to further grind the KBr itself.[9][12] An improper ratio can lead to saturated or noisy peaks.[9]
-
Pellet Formation:
-
Carefully transfer the powder mixture into the sleeve of the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply a force of approximately 8-10 tons (corresponding to ~8,000-10,000 psi for a 13 mm die) for several minutes.[14] Applying a vacuum to the die during pressing helps remove trapped air and moisture, resulting in a more transparent pellet.[13]
-
Release the pressure and carefully extract the die. Disassemble it to retrieve the pellet, which should be a thin, transparent, or translucent disc.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment.
-
Perform a background scan to acquire a spectrum of the ambient atmosphere (CO₂ and H₂O) and the KBr itself. The instrument software will automatically subtract this from the sample spectrum.[15]
-
Acquire the sample spectrum. Typical acquisition parameters are:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)
-
-
Data Interpretation and Expected Results
The resulting spectrum should be processed (e.g., baseline correction) and analyzed. The key is to correlate the observed absorption bands with the predicted vibrational modes of the molecule's functional groups.
Table 1: Summary of Expected Vibrational Modes and Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3400–3300 | Strong, Broad | O-H Stretch (H-bonded) | Hydroxyl (-OH) |
| 3100–3000 | Weak-Medium | C-H Stretch | Aromatic Ring |
| 2950–2850 | Weak-Medium | C-H Stretch | Methylene (-CH₂) |
| ~1600, ~1475 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Ring |
| 1550–1475 | Strong | Asymmetric N-O Stretch | Nitro (-NO₂) |
| 1360–1290 | Strong | Symmetric N-O Stretch | Nitro (-NO₂) |
| 1050–1000 | Strong | C-O Stretch | Primary Alcohol |
| 880–800 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring |
Discussion: The most definitive peaks for confirming the structure of this compound are the pair of strong absorptions for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹) and the very broad, strong absorption above 3300 cm⁻¹ for the hydrogen-bonded hydroxyl groups.[1][5][16] The presence of peaks both above and below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively. Finally, the strong absorptions in the 880-800 cm⁻¹ region serve to confirm the 1,2,4-substitution pattern on the benzene ring.
Troubleshooting
-
Broad Peak around 3450 cm⁻¹ and a sharp peak near 1630 cm⁻¹: This indicates water contamination in the KBr or the sample.[12] The KBr must be thoroughly dried, and the sample preparation should be performed quickly to minimize exposure to humid air.[14]
-
Sloping Baseline: This is often due to poorly prepared pellets where the particle size is too large, causing light scattering (the Christiansen effect). The remedy is to grind the sample more finely.
-
Saturated (Flat-Topped) Peaks: The sample concentration in the KBr pellet is too high.[9] A new pellet must be prepared with a smaller amount of the analyte.
Conclusion
FT-IR spectroscopy is a rapid, powerful, and reliable technique for the structural verification of this compound. By following the detailed protocol for KBr pellet preparation and leveraging the predictive analysis of its vibrational modes, researchers can confidently confirm the presence of the key hydroxyl, nitro, and substituted aromatic functional groups. The characteristic spectral fingerprint provided by this method is essential for quality control in synthesis and for ensuring the molecular integrity of the compound for further applications.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
protocols.io. (2020, February 4). ATR FTIR spectoscopy of aqueous cell culture. Retrieved from [Link]
-
Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]
-
University of Potsdam. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 20). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Green, J. H. S., Harrison, D. J., & Kynaston, W. (1971). Vibrational spectra of benzene derivatives—XII 1,2,4-trisubstituted compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(6), 807–815. Retrieved from [Link]
-
ResearchGate. (2015, August 22). Is 1,2,4 trisubstituted benzene active in the range 680~720 cm-1? Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. mt.com [mt.com]
- 12. kinteksolution.com [kinteksolution.com]
- 13. azom.com [azom.com]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
- 15. protocols.io [protocols.io]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Application Note & Protocols: (4-Nitro-1,2-phenylene)dimethanol as a Novel Precursor for Melt-Cast Energetic Materials
Abstract
This document provides a comprehensive technical guide for researchers on the novel application of (4-Nitro-1,2-phenylene)dimethanol as a precursor for the synthesis of a new melt-castable energetic material. While the direct use of this specific diol is not widely documented in existing literature, this note outlines a scientifically grounded protocol for its conversion into a high-energy nitrate ester, (4-Nitro-1,2-phenylene)bis(methylene) dinitrate. The proposed synthesis, safety protocols, and characterization workflows are based on established principles of energetic material chemistry. The primary objective is to transform the precursor's diol functional groups into highly energetic nitrate esters, thereby creating a molecule with potential utility as a melt-cast explosive, a class of materials crucial for various military and industrial applications.[1][2]
Introduction & Core Scientific Rationale
The field of energetic materials is in a constant search for novel molecules that offer improved performance, reduced sensitivity, and safer handling characteristics. Melt-cast explosives are particularly valuable as they can be melted and poured into munitions, a simpler and often safer manufacturing process compared to pressing solid explosives.[3] An ideal melt-cast explosive possesses a melting point between 70°C and 120°C and a decomposition temperature at least 100°C higher than its melting point to ensure a safe thermal margin during processing.[2]
The precursor, this compound, presents an intriguing scaffold for designing such a material. It contains a nitro group, which contributes to the overall energy content, and two hydroxymethyl (-CH₂OH) groups. These hydroxyl groups are the key to its energetic potential. Through O-nitration, these groups can be converted into nitrate esters (-CH₂ONO₂), a well-known and highly effective energetic functional group.[4][5] This conversion dramatically increases the molecule's oxygen balance, density, and overall energy output.
The proposed target molecule, (4-Nitro-1,2-phenylene)bis(methylene) dinitrate , is hypothesized to be a solid with a melting point suitable for melt-casting, analogous to other energetic nitrate esters.[3] This application note details the complete workflow, from synthesis to characterization, required to validate this hypothesis.
Logical Workflow for Synthesis and Characterization
Caption: Experimental workflow from precursor to final characterization.
Experimental Protocols
EXTREME HAZARD WARNING: The synthesis described below involves highly exothermic reactions and produces a primary explosive. All operations must be conducted by trained personnel in a specialized laboratory equipped with appropriate safety measures, including a certified fume hood, blast shields, and remote handling capabilities where necessary. Adherence to all institutional and national safety regulations for handling explosives is mandatory.[6][7]
PART A: Synthesis of (4-Nitro-1,2-phenylene)bis(methylene) dinitrate
Objective: To convert the diol functional groups of the precursor into nitrate esters using a mixed acid nitrating agent.
Materials:
-
This compound (MW: 197.16 g/mol )
-
Fuming Nitric Acid (HNO₃, 99%+)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM), reagent grade
-
Crushed Ice / Deionized Water
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Low-temperature bath (e.g., acetone/dry ice)
-
Thermocouple probe
-
Dropping funnel
-
Blast shield
Procedure:
-
Reactor Setup: Place a 250 mL three-neck flask in the low-temperature bath. Equip it with a magnetic stir bar, a thermocouple, and a dropping funnel. Position a blast shield in front of the setup.
-
Mixed Acid Preparation: In a separate beaker cooled in an ice bath, slowly add 40 mL of concentrated H₂SO₄. With careful stirring, slowly add 40 mL of fuming HNO₃ to the sulfuric acid. This process is highly exothermic. Allow the mixed acid to cool to below 10°C before use.
-
Substrate Dissolution: Dissolve 5.0 g (25.3 mmol) of this compound in 50 mL of dichloromethane in the three-neck flask.
-
Cooling: Cool the substrate solution to -5°C to 0°C using the low-temperature bath.
-
Nitration: Begin adding the cold mixed acid dropwise from the dropping funnel to the stirred substrate solution. The rate of addition is critical. Maintain the internal reaction temperature strictly between 0°C and 5°C. A runaway temperature increase indicates an uncontrolled exothermic reaction, which can lead to detonation. The addition should take approximately 60-90 minutes.
-
Reaction: Once the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
PART B: Product Isolation and Purification
Objective: To safely quench the reaction and isolate the crude energetic product.
Procedure:
-
Quenching: Prepare a large beaker containing at least 500 g of a stirred slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture from the flask into the ice slurry. This will quench the reaction and dilute the acid.[8] The crude product may precipitate as a solid or separate as an oil.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane. Caution: Handle the separatory funnel with care and vent frequently to release any pressure buildup.
-
Neutralization Wash: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
100 mL of cold deionized water (twice).
-
100 mL of 5% sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic. This neutralizes residual acids.[8]
-
100 mL of saturated brine solution.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The water bath temperature for the rotary evaporator should not exceed 35°C.
-
Recrystallization: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
PART C: Physicochemical and Energetic Characterization
Objective: To confirm the identity of the synthesized product and evaluate its key properties.
-
Structural Verification:
-
¹H and ¹³C NMR: Confirm the molecular structure and purity.
-
FT-IR Spectroscopy: Verify the presence of key functional groups, especially the O-NO₂ stretches (typically strong peaks around 1650 cm⁻¹ and 1280 cm⁻¹).
-
Elemental Analysis: Determine the C, H, N composition to confirm the empirical formula.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the melting point (Tₘ) and decomposition temperature (Tₔ). A scan rate of 5-10 °C/min is typical. The difference between Tₘ and Tₔ is a critical indicator of thermal stability and suitability for melt-casting.[2]
-
-
Sensitivity Assessment:
-
Impact and Friction Sensitivity: These tests are mandatory to classify the hazard level of the new material. Standard methods like the drop-weight impact test and BAM friction test should be used.
-
Data Presentation & Expected Properties
The following table summarizes the properties of the precursor and the theoretically calculated properties for the target energetic molecule.
| Property | This compound (Precursor) | (4-Nitro-1,2-phenylene)bis(methylene) dinitrate (Target Product) |
| Molecular Formula | C₈H₉NO₄ | C₈H₇N₃O₈ |
| Molecular Weight | 197.16 g/mol | 289.15 g/mol |
| Oxygen Balance (OB%) * | -121.73 % | +5.53 % |
| Nitrogen Content | 7.10 % | 14.53 % |
| Predicted Density | ~1.4 g/cm³ | ~1.7 - 1.8 g/cm³ (Estimated) |
| Predicted State | Solid | Solid |
| Expected Melting Point | N/A | 80 - 110 °C (Hypothesized) |
*Oxygen Balance calculated for CO₂ as the primary carbon-containing product.
A positive oxygen balance is highly desirable for an explosive, as it indicates that the molecule contains enough oxygen to fully oxidize its carbon and hydrogen atoms, maximizing energy release.
Safety & Hazard Management
Chemical Reaction Hazards
Caption: Key hazards of the nitration process and their mitigation.
-
Mixed Acids: Nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[6] Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and a full-face shield. Work must be performed in a chemical fume hood. Have spill kits with neutralizers (e.g., sodium bicarbonate) readily available.
-
Exothermic Reaction: The nitration of alcohols is highly exothermic and can lead to a thermal runaway if not properly controlled.[9] Strict temperature control is the most critical safety parameter.
-
Product Handling: The final product, a nitrate ester, is a primary explosive and must be treated as such. It will be sensitive to shock, friction, and static discharge. Use non-sparking tools (e.g., ceramic or wood spatulas). Store in small quantities in a designated, approved explosives magazine.
References
- YouTube. (2024). Nitration reaction safety.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- DetTX. (n.d.). Review on Melt Cast Explosives.
- IMEMG. (n.d.). IM Melt Cast Compositions Based on NTO.
- Cudziło, S., & Trzciński, W. (2014). Melt Cast High Explosives. Bulletin of the Military University of Technology, 63(4), 43-55.
- Agrawal, J. P., et al. (2000). Some aromatic nitrate esters: synthesis, structural aspects, thermal and explosive properties.
- Guggenheim, T. L., et al. (Eds.). (1995).
- Fendt, T., et al. (2023).
- Parrish, D. A., et al. (2019). Modifying Nitrate Ester Sensitivity Properties Using Explosive Isomers. Crystal Growth & Design, 19(11), 6549-6556.
- Chavez, D. E., et al. (2008). Synthesis of an energetic nitrate ester.
- Fischer, D., et al. (2018). Melt-cast materials: combining the advantages of highly nitrated azoles and open-chain nitramines. New Journal of Chemistry, 42(19), 16135-16143.
-
ResearchGate. (2008). Synthesis of an Energetic Nitrate Ester. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. John Wiley & Sons.
Sources
- 1. dettx.com [dettx.com]
- 2. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Some aromatic nitrate esters: synthesis, structural aspects, thermal and explosive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of an energetic nitrate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (4-Nitro-1,2-phenylene)dimethanol
Welcome to the technical support center for the purification of crude (4-Nitro-1,2-phenylene)dimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and proven field insights.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by potential causes and a step-by-step resolution.
Issue 1: The crude product is an oil or a sticky solid and fails to crystallize.
Question: I've completed the synthesis, and after the initial workup, my crude this compound is a persistent oil (or a tacky solid). I've tried to recrystallize it from a few solvents without success. What's going wrong?
Answer:
This is a common issue, often pointing to the presence of impurities that are inhibiting the formation of a crystal lattice. The primary culprits are typically residual solvent, unreacted starting materials, or byproducts.
Causality Analysis:
-
This compound possesses two polar hydroxyl (-OH) groups and a polar nitro (-NO₂) group. These functional groups can form strong intermolecular hydrogen bonds, which are essential for crystallization.
-
Impurities, such as the mono-alcohol intermediate or over-reduced amino species, can disrupt this hydrogen bonding network, acting as "crystal poisons."
-
Residual high-boiling point solvents (e.g., DMF, DMSO) from the reaction can also trap the product in an amorphous state.
Step-by-Step Troubleshooting Protocol:
-
Initial Cleanup - Liquid-Liquid Extraction: Before attempting recrystallization, ensure your crude product is as clean as possible.
-
Dissolve the crude oil in ethyl acetate.
-
Wash the organic layer sequentially with water, then a saturated sodium bicarbonate solution (if the starting material was an acid like 4-nitrophthalic acid[1]), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This process removes water-soluble impurities and acidic/basic residues.
-
-
Solvent System Screening for Recrystallization: A systematic approach to finding the right solvent is crucial.[2]
-
Single Solvent Method: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points are ethanol, methanol, isopropanol, or ethyl acetate.
-
Mixed Solvent Method: If a single solvent doesn't work, a two-solvent system is often effective.[3]
-
Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol or acetone).
-
Slowly add a "poor" solvent in which it is sparingly soluble (e.g., water, hexane, or diethyl ether) dropwise at an elevated temperature until the solution becomes faintly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Reduce Temperature: Cool the solution slowly to room temperature, then in an ice bath, and finally in a freezer if necessary. Slow cooling is key to forming well-defined crystals rather than an amorphous precipitate.
-
Issue 2: Multiple spots are observed on the Thin-Layer Chromatography (TLC) plate.
Question: My TLC analysis of the crude product shows the main product spot, but also a spot at the baseline, one that has a higher Rf, and some streaking. How do I interpret this and choose a purification strategy?
Answer:
This TLC profile indicates a mixture of compounds with varying polarities, which is typical for a crude reaction product. Interpreting the spots correctly is the first step toward an effective purification strategy.
Interpretation of TLC Profile:
-
Product Spot: this compound is a polar molecule due to its two hydroxyl groups. It will have a relatively low to moderate Rf value in a typical ethyl acetate/hexane solvent system.
-
Baseline Spot (Rf ≈ 0): This is likely a highly polar impurity, such as the unreacted starting material, 4-nitrophthalic acid, which binds very strongly to the polar silica gel.
-
Higher Rf Spot: This corresponds to a less polar impurity. A possible candidate is the mono-alcohol intermediate (4-nitro-2-(hydroxymethyl)benzoic acid or its ester) or an elimination byproduct. Less polar compounds interact weakly with the silica gel and travel further up the plate.[4][5]
-
Streaking: This can be caused by overloading the TLC plate or the presence of very polar or acidic/basic compounds that interact non-ideally with the silica.
Workflow for Purification Strategy Selection:
Below is a decision-making workflow to select the appropriate purification method based on your TLC results.
Caption: Decision workflow for selecting a purification method.
Issue 3: The product streaks or decomposes on the silica gel column.
Question: I opted for column chromatography, but my compound is streaking badly, and the collected fractions are colored, suggesting decomposition. What can I do to improve the separation?
Answer:
Streaking and decomposition on silica gel are often due to the acidic nature of standard silica gel interacting with sensitive functional groups in your molecule. Aromatic nitro compounds and alcohols can be sensitive to these conditions.
Causality Analysis:
-
Acidity of Silica: Standard silica gel has a slightly acidic surface (pKa ≈ 4-5) due to the presence of silanol (Si-OH) groups. These acidic sites can strongly interact with the basic nitro group or catalyze side reactions like dehydration of the alcohol groups.
-
Compound Polarity: The high polarity of your diol can lead to very strong adsorption to the silica, requiring highly polar eluents. This can decrease resolution and cause tailing (streaking).
Step-by-Step Troubleshooting Protocol:
-
Neutralize the Silica/Eluent:
-
Triethylamine (TEA) Additive: Add a small amount of triethylamine (typically 0.1-1% by volume) to your eluent (e.g., ethyl acetate/hexane). The TEA is a base that will neutralize the acidic sites on the silica gel, preventing decomposition and reducing streaking.[6]
-
Pre-treating the Silica: You can prepare a slurry of the silica gel in your mobile phase containing TEA and let it sit for a few minutes before packing the column.
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: If TEA is not effective or is incompatible with your downstream applications, consider using neutral alumina as the stationary phase. Alumina is generally less acidic than silica and can be a better choice for acid-sensitive compounds.[4]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be an excellent alternative. Here, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used. In this system, your polar product will elute earlier.
-
-
Optimize Column Conditions:
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, leading to a much sharper starting band and better separation.
-
Solvent Gradient: Start with a less polar eluent and gradually increase the polarity during the column run. This can help elute the less polar impurities first, followed by your product, improving resolution.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
Pure this compound is expected to be a solid, likely a white or pale yellow crystalline material. Aromatic nitro compounds can be light-sensitive and may darken over time. It is best stored in a cool, dark place under an inert atmosphere if possible.
Q2: What are the best solvent systems for column chromatography?
The ideal solvent system provides a product Rf value between 0.2 and 0.4 on a TLC plate for good separation.
| Solvent System | Polarity | Typical Application |
|---|---|---|
| Ethyl Acetate / Hexane | Medium to High | A good starting point. A gradient from 20% to 80% ethyl acetate in hexane is often effective. |
| Dichloromethane / Methanol | High | Useful if the compound is not eluting with ethyl acetate/hexane. A gradient from 1% to 10% methanol in dichloromethane works well for very polar compounds. |
| Acetone / Hexane | Medium to High | An alternative to ethyl acetate systems. |
Q3: How can I confirm the purity and identity of my final product?
A multi-faceted approach is essential for confirming the identity and purity of your compound.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate, ideally visualized under UV light and with a stain (like potassium permanganate, which reacts with the alcohol groups).
-
Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity.
-
NMR Spectroscopy: This is the most definitive method.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methylene (-CH₂) and hydroxyl (-OH) protons. The integration of these peaks should correspond to the number of protons in the molecule. The aromatic region will be complex due to the substitution pattern.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[7]
Q4: My synthesis involves the reduction of 4-nitrophthalic acid. What specific impurities should I be looking for?
When reducing a dicarboxylic acid to a diol, several related species can be present as impurities.
Caption: Common impurities in the synthesis of the target compound.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)
This protocol is a general guideline and may need optimization.
-
Dissolution: Place the crude, pre-cleaned solid in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate to just dissolve the solid completely. Stirring and gentle heating on a hot plate will facilitate this.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Addition of Anti-solvent: While the ethyl acetate solution is still hot, slowly add hexane (the anti-solvent) dropwise with swirling until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel column.
-
Eluent Preparation: Prepare a stock of your chosen eluent (e.g., 30% Ethyl Acetate in Hexane). For a gradient elution, also prepare a more polar eluent (e.g., 60% Ethyl Acetate in Hexane). If needed, add 0.5% triethylamine to both.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, less polar eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, perform a dry load as described in the troubleshooting section. Carefully add the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to start the flow. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions being collected by TLC. Spot every few fractions on a TLC plate to track the separation of compounds.
-
Combining Fractions: Once the separation is complete, combine the fractions that contain your pure product (single spot on TLC with the correct Rf).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.
References
-
Organic Syntheses. (1941). 1,2-DIAMINO-4-NITROBENZENE. Organic Syntheses, 21, 20. [Link]
-
PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitro-4-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-1,3-benzenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]
- Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process. WO2016198921A1.
- Google Patents. (2012). Preparation method of 4-nitro phthalonitrile. CN102557988A.
- Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives.
-
Organic Syntheses. (1925). 4-NITROPHTHALIC ACID. Organic Syntheses, 5, 81. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine?. Retrieved from [Link]
- Google Patents. (2022). Method for preparing polymerization-grade m-phenylenediamine through melt crystallization and recycling mother liquor. CN114249658A.
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Supporting information: Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Henry reaction. Retrieved from [Link]
-
ScienceMadness.org. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]
- Google Patents. (1947). Process for the purification of mononitro aromatic compounds. US2430421A.
-
ResearchGate. (2017). A new insight into the photocatalytic reduction of 4-nitroaniline to p-phenylenediamine in the presence of alcohols. Retrieved from [Link]
-
ResearchGate. (2015). Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent. Retrieved from [Link]
-
MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (2002). Growth and characterization of NMBA (4-nitro-4‘-methyl benzylidene aniline) single crystals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of (4-Nitro-1,2-phenylene)dimethanol
Welcome to the technical support guide for the synthesis of (4-Nitro-1,2-phenylene)dimethanol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important building block in their work. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common side reactions, optimize your synthesis, and ensure the highest purity of your final product. We will move beyond simple procedural steps to explain the underlying chemical principles governing the desired transformation and potential pitfalls.
The primary route to synthesizing this compound involves the chemoselective reduction of 4-nitro-1,2-benzenedicarboxylic acid or its corresponding esters. This process, while straightforward in principle, requires careful control to prevent the formation of undesired byproducts. This guide addresses the most common issues encountered during this synthesis in a practical, question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction is incomplete. TLC analysis of my crude product shows a significant amount of the 4-nitro-1,2-benzenedicarboxylic acid starting material. What went wrong?
Answer: This is the most common issue and typically points to problems with the reducing agent or reaction conditions. The reduction of carboxylic acids to alcohols is a demanding transformation requiring a potent reducing agent and precise stoichiometry.
Causality and Expert Analysis: The reduction of a carboxylic acid with borane reagents (e.g., BH₃·THF or BH₃·SMe₂) proceeds via the formation of an acyloxyborane intermediate, which is then further reduced. This process consumes multiple hydrides per carboxylic acid group.
-
Insufficient Reducing Agent: A common oversight is using an insufficient molar equivalent of the reducing agent. Each carboxylic acid group requires three hydride equivalents for complete reduction to the alcohol. Therefore, for a dicarboxylic acid, a minimum of six equivalents of hydride are theoretically necessary. In practice, a slight excess (e.g., 2.5-3.0 equivalents of BH₃ per carboxylic acid group) is often used to drive the reaction to completion.
-
Reagent Quality: Borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂) complexes can degrade over time, especially with improper storage and handling (e.g., exposure to atmospheric moisture). This leads to a lower effective concentration of the active reagent. Using a freshly opened bottle or titrating the reagent before use is a best practice.
-
Low Reaction Temperature: While the initial addition of the borane reagent is often done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the subsequent reduction often requires heating (e.g., refluxing in THF) to proceed at a reasonable rate. Insufficient temperature or reaction time will result in an incomplete conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Question 2: I've isolated a major byproduct that is more polar than my desired dimethanol product but less polar than the dicarboxylic acid starting material. What is it?
Answer: You have likely isolated the mono-reduced intermediate, (2-(hydroxymethyl)-4-nitrophenyl)methanol . This occurs when one of the two carboxylic acid groups is successfully reduced to an alcohol, while the other remains a carboxylic acid.
Causality and Expert Analysis: This side reaction is a direct consequence of the issues described in Question 1, particularly insufficient reducing agent or reaction time. The reduction of the two carboxylic acid groups occurs sequentially. If the reaction is stopped prematurely or if the reducing agent is depleted before the second group can be reduced, this intermediate will be a major component of the crude product.
Mitigation Strategy: The solution is identical to resolving an incomplete reaction:
-
Increase Molar Equivalents: Ensure a sufficient excess of the borane reagent is used.
-
Extend Reaction Time: Monitor the reaction closely using TLC. The spot corresponding to the mono-alcohol/mono-acid will appear first, followed by the desired dimethanol product. Continue the reaction until the intermediate spot is no longer visible. A supporting information document for a similar synthesis of (2-nitro-1, 4-phenylene)dimethanol from 2-nitroterephthalic acid used 5 equivalents of BH₃-Me₂S to ensure complete conversion[1].
Question 3: My crude product has a reddish or dark brown color, and TLC shows a new, less polar spot. I suspect my nitro group has been reduced. How can I prevent this?
Answer: This is a critical side reaction that undermines the utility of the product. The formation of colored byproducts often indicates the reduction of the aromatic nitro group, leading to species like 4-amino-1,2-phenylenedimethanol or intermediate nitroso and hydroxylamine compounds.
Causality and Expert Analysis: While borane is generally chemoselective for carboxylic acids over aromatic nitro groups, this selectivity is not absolute. Several factors can lead to the undesired reduction of the nitro group:
-
Excessively Harsh Conditions: High temperatures maintained for extended periods can provide enough energy to overcome the activation barrier for nitro group reduction.
-
Choice of Reducing Agent: While boranes are a good choice, other powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are not suitable for this transformation as they readily reduce aromatic nitro compounds, often leading to azo products[2].
-
Catalytic Hydrogenation: Methods like H₂/Pd-C are generally not recommended for this specific transformation because they are highly effective at reducing nitro groups and may also cause de-benzylation under certain conditions[2].
Key Side Reactions & Pathways:
Caption: Desired vs. side reaction pathways in the synthesis.
Mitigation Strategy: To maintain the integrity of the nitro group, adhere to the following principles:
-
Use a Chemoselective Reagent: Stick with borane complexes (BH₃·THF or BH₃·SMe₂), which are well-established for this purpose.
-
Control Temperature: While reflux may be necessary, avoid unnecessarily high temperatures or prolonged heating once the reaction has reached completion as monitored by TLC.
-
Purification: If minor amounts of the amino byproduct are formed, they can typically be separated from the desired nitro compound by silica gel column chromatography due to the significant difference in polarity.
Question 4: How can I effectively purify the crude this compound?
Answer: Purification is best achieved through silica gel column chromatography, followed by recrystallization if necessary. The polarity of the desired product and potential byproducts allows for effective separation.
Expert Recommendations:
| Compound Type | Typical Polarity | Elution Order in Chromatography |
| Amino Byproduct | High (due to -NH₂ and -OH groups) | Elutes last |
| Desired Dimethanol Product | Medium (due to two -OH groups) | Elutes after the mono-alcohol |
| Mono-alcohol Intermediate | High (due to -COOH and -OH) | Elutes after the diacid |
| Dicarboxylic Acid (SM) | Very High (due to two -COOH groups) | Stays on baseline or elutes very slowly |
Detailed Protocol: Purification by Column Chromatography
-
Preparation: Dry the crude product thoroughly. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading"). This prevents the dissolution solvent from interfering with the initial separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with a solvent system of low polarity, such as 30-40% Ethyl Acetate in Hexane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50-70% Ethyl Acetate in Hexane). This will be necessary to elute your desired dimethanol product. The more polar byproducts, like the starting material, will require an even more polar solvent system (e.g., with methanol) to elute.
-
Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. For compounds that are difficult to crystallize, recrystallization from a suitable solvent like an ethanol/water mixture can be attempted to achieve high purity[3].
References
-
Organic Syntheses. (n.d.). 4-nitrophthalic acid. Org. Synth. Coll. Vol. I, 408. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-Nitro-1,2-benzenedicarboxylic Acid. Retrieved from [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
-
Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Benzenedicarboxylic acid, 4-nitro-. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Org. Synth. 1941, 21, 20. Retrieved from [Link]
-
MDPI. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 10(9), 221. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
YouTube. (2019). 02.08 Synthesis of Alcohols. Tyler DeWitt. Retrieved from [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-354. Retrieved from [Link]
- Google Patents. (n.d.). CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
-
Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]
-
ResearchGate. (2023). Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-1,3-benzenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
European Commission. (2006). Opinion of the Scientific Committee on Consumer Products on 4-nitro-o-phenylenediamine (B24). Retrieved from [Link]
Sources
Preventing polymerization during (4-Nitro-1,2-phenylene)dimethanol synthesis
Technical Support Center: (4-Nitro-1,2-phenylene)dimethanol Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges, with a particular focus on the prevention of unwanted polymerization during the reduction of 4-nitrophthalic acid and its derivatives. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategy.
Section 1: Understanding the Core Challenge - The Specter of Polymerization
The synthesis of this compound typically involves the reduction of the dicarboxylic acid functionality of 4-nitrophthalic acid. While seemingly straightforward, this reaction is often complicated by the formation of polymeric byproducts. This undesirable side reaction can lead to decreased yields, difficult purification, and in some cases, complete reaction failure.
The primary culprit behind this polymerization is the in-situ formation of a highly reactive intermediate: 4-nitro-o-xylylene (also known as 4-nitro-1,2-quinodimethane). This species is a conjugated diene that can rapidly undergo self-polymerization or react with other components in the reaction mixture.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.
FAQ 1: My reaction mixture becomes viscous and difficult to stir, sometimes even solidifying. What is happening?
Answer: This is a classic sign of uncontrolled polymerization. The viscosity increase is due to the formation of high molecular weight polymer chains from the 4-nitro-o-xylylene intermediate. This is particularly common when using strong reducing agents under conditions that favor the formation of this reactive species.
Troubleshooting Steps:
-
Temperature Control is Critical: High temperatures can accelerate the rate of both the formation of the o-xylylene intermediate and its subsequent polymerization. It is imperative to maintain the recommended reaction temperature, often at or below room temperature.
-
Reagent Addition Rate: Slow, controlled addition of the reducing agent can help to maintain a low instantaneous concentration of the reactive intermediate, thereby minimizing the rate of polymerization.
-
Consider a Milder Reducing Agent: While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be effective, they are often too reactive and can promote side reactions. Borane complexes, such as Borane-Tetrahydrofuran (BH₃-THF) or Borane-Dimethyl Sulfide (BMS), are generally the preferred reagents for the selective reduction of carboxylic acids to alcohols and offer better control.[1][2][3][4][5]
FAQ 2: I'm using a Borane reagent, but I'm still observing significant byproduct formation. How can I optimize this?
Answer: Even with a more selective reagent like borane, reaction conditions play a pivotal role. Here are key parameters to investigate:
-
Solvent Choice: The choice of solvent can influence the stability of the intermediates. Anhydrous THF is a common choice for borane reductions. Ensure your solvent is completely dry, as water can react with the borane reagent and affect its efficacy.
-
Stoichiometry of the Reducing Agent: Using a large excess of the borane reagent is often unnecessary and can potentially lead to over-reduction or other side reactions. A modest excess (typically 1.5 to 2.5 equivalents per carboxylic acid group) is usually sufficient.
-
Work-up Procedure: The work-up is a critical step where polymerization can also be initiated. Quenching the reaction at low temperatures with a suitable reagent (e.g., methanol, followed by aqueous acid) is crucial. Rapid changes in pH or temperature during work-up should be avoided.
FAQ 3: Can I use a polymerization inhibitor to prevent the formation of byproducts?
Answer: Yes, the use of a polymerization inhibitor is a highly recommended and often essential strategy. These are compounds that can scavenge the radical intermediates that propagate the polymerization chain reaction.
Recommended Inhibitors:
| Inhibitor | Class | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic Antioxidant | 50-200 ppm | A common and effective radical scavenger. |
| Hydroquinone | Phenolic Compound | 100-500 ppm | Another widely used inhibitor. |
| 4-Hydroxy-TEMPO | Stable Radical | 50-150 ppm | A highly efficient inhibitor for radical polymerization.[1][6] |
Implementation: The inhibitor should be added to the reaction mixture before the addition of the reducing agent. This ensures that it is present to quench any radical intermediates as they are formed. It is important to choose an inhibitor that is soluble in your reaction solvent and does not interfere with the desired reduction reaction.
FAQ 4: What is the likely mechanism for the formation of the polymer?
Answer: The polymerization is believed to proceed through a radical mechanism initiated by the formation of the 4-nitro-o-xylylene intermediate. The following diagram illustrates a plausible pathway.
Caption: Proposed mechanism of polymerization.
Section 3: Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Protocol: Reduction of 4-Nitrophthalic Acid using Borane-THF with Polymerization Inhibition
Materials:
-
4-Nitrophthalic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-Tetrahydrofuran complex (1 M solution in THF)
-
Butylated Hydroxytoluene (BHT)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitrophthalic acid (1 equivalent) and BHT (100 ppm).
-
Dissolution: Add anhydrous THF to dissolve the starting material completely.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add the Borane-THF solution (2.2 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane.
-
Acidification: Carefully add 1 M HCl to adjust the pH to ~2.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for the synthesis.
Section 4: Stability and Storage of this compound
The final product, this compound, is a relatively stable crystalline solid under standard conditions. However, to ensure its long-term integrity, the following storage practices are recommended:
-
Temperature: Store at refrigerated temperatures (2-8 °C).
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent slow oxidation.
Avoid storing the compound in the presence of strong acids, bases, or oxidizing agents, as these may promote degradation over time.
References
-
Villa, G., Povie, G., & Renaud, P. (2011). Radical Chain Reduction of Alkylboron Compounds With Catechols. Journal of the American Chemical Society, 133(15), 5913-5920. [Link]
-
Organic Chemistry Portal. Borane Reagents. [Link]
-
MDPI. The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. [Link]
-
Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). [Link]
- Renaud, P., & Sibi, M. P. (Eds.). (2001). Radicals in Organic Synthesis (Vol. 1). Wiley-VCH.
-
ResearchGate. Boryl Radicals as a New Photoinitiating Species: A Way to Reduce the Oxygen Inhibition. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Boron-based Reductants. [Link]
-
ResearchGate. The Competition between 4-Nitrophenol Reduction and BH4 Hydrolysis on Metal Nanoparticle Catalysts. [Link]
-
Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]
-
Organic Syntheses. 4-nitrophthalic acid. [Link]
-
ResearchGate. Efficient Transfer Hydrogenation of 4-Nitrophenol using Ammonia Borane over Metal-Organic Framework Derived Bimetallic Nanoparticles. [Link]
-
PubMed Central. Intramolecular Tricarbonyl‐Ene Reactions and α‐Hydroxy‐β‐Diketone Rearrangements Inspired by the Biosynthesis of Polycyclic Polyprenylated Acylphloroglucinols. [Link]
-
Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. [Link]
Sources
- 1. Borane Reagents [organic-chemistry.org]
- 2. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Radical chain reduction of alkylboron compounds with catechols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of (4-Nitro-1,2-phenylene)dimethanol
This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-Nitro-1,2-phenylene)dimethanol. Given the compound's reactive functional groups—a nitro group on an aromatic ring and two benzylic alcohols—understanding its stability is paramount for ensuring experimental reproducibility, purity of intermediates, and overall safety. This document provides troubleshooting guidance and detailed protocols based on established chemical principles governing nitroaromatic compounds and benzylic alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My solution containing this compound has developed a yellow or brown tint during storage or after an experiment. What is the likely cause?
A1: A color change is a primary visual indicator of degradation for many nitroaromatic compounds.[1] This is typically due to the formation of complex, conjugated byproducts resulting from one or more degradation pathways. The primary culprits are:
-
Photodegradation: Exposure to ambient or UV light can initiate radical reactions, leading to the formation of colored impurities. Nitroaromatic compounds are known to be susceptible to photodegradation, especially when adsorbed onto surfaces or in solution.[2]
-
Thermal Degradation: Elevated temperatures can promote the breakdown of the molecule. For nitroaromatics, this can involve complex reaction cascades, including the potential cleavage of the carbon-nitro (C-NO₂) bond.[3][4]
-
Oxidative Degradation: The benzylic alcohol groups are susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal impurities, or oxidizing reagents. This can lead to the formation of aldehydes and carboxylic acids, which may undergo further reactions to form colored polymers.
Actionable Advice: Immediately protect your compound from light by using amber vials or wrapping containers in aluminum foil. Store at reduced temperatures (2-8°C for short-term, -20°C for long-term) and consider purging the container with an inert gas like argon or nitrogen to displace oxygen.[1]
Q2: I am observing several unexpected peaks in my HPLC or LC-MS analysis. What are the potential degradation products of this compound?
A2: The appearance of new peaks signifies the formation of impurities. Based on the compound's structure, degradation likely proceeds via several distinct pathways, which can occur concurrently depending on the experimental conditions. The most probable degradation products are:
-
Oxidation Products: The two primary benzylic alcohol groups are prone to oxidation. This occurs in a stepwise manner, first to aldehydes and then to carboxylic acids. You may see peaks corresponding to:
-
5-(Hydroxymethyl)-2-nitrobenzaldehyde (mono-oxidation)
-
4-Nitro-1,2-benzenedicarbaldehyde (di-oxidation to aldehyde)
-
4-Nitro-o-phthalic acid (di-oxidation to carboxylic acid)
-
-
Reduction Products: Under reductive conditions (e.g., in the presence of certain microorganisms, reducing agents, or catalysts like palladium on carbon), the nitro group is the primary site of reaction.[5] This is a sequential reduction:
-
Hydrolysis/Rearrangement Products: In strongly acidic or basic conditions, benzylic alcohols can undergo elimination or rearrangement reactions.[7] While less common for this specific structure, unexpected isomers or condensation products could form, especially at high temperatures.
The diagram below illustrates the primary oxidative and reductive degradation pathways.
Caption: Primary Oxidative and Reductive Degradation Pathways.
Q3: How can I definitively identify the degradation products and validate the stability of my compound?
A3: The most robust approach is to perform a forced degradation study in conjunction with a stability-indicating analytical method, typically HPLC-UV or LC-MS.[1] A forced degradation study intentionally exposes the compound to harsh conditions to generate its degradation products, which can then be characterized. This process also validates that your analytical method can separate these new impurities from the parent compound.
Key Steps for a Forced Degradation Study:
-
Prepare Solutions: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat gently (e.g., 60°C for 2-4 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and hold at room temperature (this reaction is often faster than acid hydrolysis).
-
Oxidation: Add 3% H₂O₂ and hold at room temperature for several hours.
-
Thermal Stress: Heat a solution (and a solid sample) at an elevated temperature (e.g., 80°C) for 24-48 hours.
-
Photolytic Stress: Expose a solution to a photostability chamber with a controlled light source (e.g., ICH option 2).
-
-
Analysis: Analyze all stressed samples, along with a control sample, using the stability-indicating HPLC method detailed in the protocols section below. The goal is to achieve 5-20% degradation of the main peak.
-
Peak Purity & Identification: Use a diode array detector (DAD) to check for peak purity. For structural elucidation of the new peaks, collect fractions and analyze by mass spectrometry (MS) and NMR.
The following workflow diagram outlines this process.
Caption: Workflow for a Forced Degradation Study.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing a method capable of separating this compound from its potential degradation products.
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A C18 column provides good hydrophobic retention for aromatic compounds. Adjust particle size or column length to improve resolution or reduce run time. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier helps to produce sharp, symmetrical peaks for acidic and basic analytes by suppressing ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. Methanol can be tested as an alternative as it may offer different selectivity for closely eluting peaks. |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate | A gradient is essential to elute both the relatively polar parent compound and potentially more non-polar or polar degradation products within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and analysis time. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjust based on sample concentration and detector sensitivity to avoid overloading the column. |
| UV Detection | Diode Array Detector (DAD) scanning 200-400 nm. Quantify at λmax. | DAD allows for the identification of the optimal wavelength for quantification (λmax) and is crucial for peak purity analysis by comparing spectra across a single peak. The nitro group typically provides a strong chromophore around 254-280 nm. |
References
-
Williams, R. E., & Rylott, E. L. (2012). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic - FEMS Microbiology Reviews. Available at: [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. Available at: [Link]
-
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. Available at: [Link]
-
Kamat, P. V. (1992). Photocatalyzed degradation of adsorbed nitrophenolic compounds on semiconductor surfaces. Northwestern Scholars. Available at: [Link]
-
Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available at: [Link]
-
Wang, Z., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 59. Available at: [Link]
-
Brill, T.B., & James, K.J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available at: [Link]
-
Augugliaro, V., et al. (1997). Heterogeneous photocatalytic degradation of nitrophenols. ResearchGate. Available at: [Link]
-
Dupart, P., et al. (2022). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available at: [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
-
Wang, Z., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. ResearchGate. Available at: [Link]
-
Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]
-
Keerthiga, G., et al. (2023). Photocatalytic degradation of nitro phenol: A continuous study in a TiO2 film coated photo reactor. AIP Publishing. Available at: [Link]
-
Ghorai, M. K., et al. (2017). Site-selective amination and/or nitrilation via metal-free C(sp2)–C(sp3) cleavage of benzylic and allylic alcohols. National Institutes of Health. Available at: [Link]
-
Zyryanov, G. V. (2007). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. ResearchGate. Available at: [Link]
-
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications. Available at: [Link]
-
Morrison, H., et al. (1986). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Science Publishing. Available at: [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
ChemSrc. (n.d.). (2-Nitro-1,4-phenylene)dimethanol | CAS#:23222-97-1. Retrieved from [Link]
-
Oputu, O. U., et al. (2020). Proposed degradation pathways for 4-nitrophenol based on this study. ResearchGate. Available at: [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
- Riddick, J. A., et al. (1986). Organic Solvents: Physical Properties and Methods of Purification. John Wiley & Sons. (Note: This is a general reference for solvent properties and purification, not available as a direct free link, but a standard text in the field).
Sources
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- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives (Journal Article) | OSTI.GOV [osti.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Recrystallization of (4--Nitro-1,2-phenylene)dimethanol
Welcome to the Technical Support Center for the purification of (4-Nitro-1,2-phenylene)dimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. Our approach is grounded in established chemical principles and field-proven techniques to ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered challenges during the recrystallization of this compound. The advice provided is based on a causal understanding of the crystallization process.
Question 1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, causing it to melt before it has a chance to crystallize.[1][2] It can also be exacerbated by a high concentration of impurities.
Immediate Corrective Actions:
-
Re-dissolve the oil: Gently reheat the solution until the oil completely dissolves back into the solvent.[1]
-
Dilute the solution: Add a small amount of additional hot solvent to decrease the saturation of the solution. This can lower the temperature at which the compound begins to precipitate, potentially below its melting point.[1][3]
-
Slow down the cooling process: Rapid cooling often favors oiling out. Allow the solution to cool to room temperature slowly on the benchtop, insulated from cold surfaces. Very slow cooling is crucial for the formation of well-ordered crystals.[1][4]
If the Problem Persists:
-
Change your solvent system: Consider a solvent with a lower boiling point. Alternatively, a mixed solvent system can be highly effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. A small addition of the "good" solvent should clarify the solution, which can then be cooled slowly.[1][5] For this compound, a polar molecule, an alcohol/water or alcohol/non-polar solvent mixture could be a good choice.[5]
Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer:
The failure of a compound to crystallize from a supersaturated solution is a common issue that can often be resolved by inducing nucleation.[4]
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass surface can act as nucleation sites for crystal growth.[1][6]
-
Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed" crystal will provide a template for further crystal formation.[6]
-
Further Cooling: If initial cooling to 0°C is unsuccessful, you can try a salt-ice bath for even lower temperatures. However, be mindful that very rapid cooling at this stage can lead to the formation of small, less pure crystals.[7]
-
Reduce Solvent Volume: It's possible that too much solvent was initially used. Gently heating the solution to evaporate some of the solvent will increase the concentration and may promote crystallization upon cooling.[4]
Question 3: My final yield of recrystallized product is very low. How can I improve my recovery?
Answer:
A low yield is a frequent problem in recrystallization and can be attributed to several factors.
Key Considerations for Maximizing Yield:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent necessary to fully dissolve your crude product. Any excess solvent will retain more of your compound in solution upon cooling, thereby reducing your final yield.[6]
-
Prevent Premature Crystallization During Hot Filtration: If your solution contains insoluble impurities that need to be removed by hot filtration, preheat your funnel and receiving flask to prevent the solution from cooling and your product from crystallizing prematurely in the filter paper.[1][7]
-
Use Ice-Cold Washing Solvent: When washing your collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a significant portion of your purified product.[1]
-
Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after the initial slow cooling to room temperature can help maximize the amount of product that crystallizes out of solution.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and techniques of recrystallizing this compound.
Question 1: What are the ideal properties of a recrystallization solvent for this compound?
Answer:
The ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound.[1] This means this compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This significant difference in solubility with temperature is the key to high recovery of the purified compound. Additionally, the solvent should either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration. The solvent must also be chemically inert to this compound.[1]
Question 2: How does the chemical structure of this compound influence solvent choice?
Answer:
This compound is a polar molecule due to the presence of a nitro group and two hydroxyl groups. Following the "like dissolves like" principle, polar solvents are generally good candidates for dissolving it.[1] Alcoholic solvents are often a good starting point for nitroaryl compounds.[8] Given the two hydroxyl groups, solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol) and water, are likely to be effective. However, its solubility might be too high in some of these at room temperature for a good yield. Therefore, a mixed solvent system, such as ethanol/water or methanol/water, is often an excellent choice.[5]
Question 3: When is it appropriate to use a mixed solvent system?
Answer:
A mixed solvent system is employed when no single solvent meets all the ideal criteria for recrystallization.[1] This is particularly useful when your compound is excessively soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[1][7] The technique involves dissolving the compound in a minimal amount of the "good" hot solvent and then titrating with the "poor" hot solvent until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2][5]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent to prevent premature crystallization. Pre-heat a gravity filtration setup (funnel and receiving flask) and filter the hot solution to remove the impurities.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2][5]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol.
-
Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.[7]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization, Collection, and Drying: Follow steps 3-5 from the Single Solvent Recrystallization protocol.
Data Presentation
Table 1: Common Solvents for Recrystallization of Polar Aromatic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds; high boiling point allows for a large temperature differential.[5] |
| Methanol | 65 | High | Good general-purpose polar solvent. |
| Ethanol | 78 | High | Good general-purpose polar solvent, often used in mixed systems with water. |
| Acetone | 56 | Medium | Can be effective, but its lower boiling point may limit the solubility difference. |
| Ethyl Acetate | 77 | Medium | A less polar option that can be useful in mixed solvent systems. |
| Toluene | 111 | Low | Generally not a good primary solvent for this compound but could be used as an anti-solvent in a mixed system. |
Visualizations
Caption: Decision tree for troubleshooting "oiling out".
References
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization1. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recrystallization [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Purification of (4-Nitro-1,2-phenylene)dimethanol
Welcome to the technical support center for (4-Nitro-1,2-phenylene)dimethanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block and require it in high purity. The presence of impurities can significantly impact the outcome of subsequent reactions, affecting yields, introducing side products, and complicating downstream processing.
This document provides a structured troubleshooting guide to address common purification challenges, detailed experimental protocols for recommended purification techniques, and a comprehensive FAQ section.
Part 1: Troubleshooting Common Purification Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter during the purification of this compound.
Question 1: My crude product is a dark, oily residue instead of the expected solid. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to the presence of significant impurities depressing the melting point or incomplete removal of high-boiling point solvents.
-
Causality: The synthesis of this compound often involves the reduction of 4-nitrophthalic acid or its esters.[1] Incomplete reduction can leave behind mono-alcohols or unreacted starting material. These acidic impurities, along with residual solvents like DMSO or DMF, can prevent your product from solidifying.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all high-boiling point solvents are thoroughly removed under high vacuum, possibly with gentle heating (40-50 °C).
-
Aqueous Workup: Dissolve the oily residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This acid-base extraction is crucial for removing species like residual 4-nitrophthalic acid.[2]
-
Trituration: If the product is still oily but appears more viscous, attempt trituration. This involves stirring the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often induce crystallization.
-
Question 2: After purification, my product has a persistent yellow or brownish color. How can I obtain a colorless or off-white solid?
Answer: Color in the final product often indicates the presence of oxidized species or persistent nitro-aromatic impurities.
-
Causality: Nitro-aromatic compounds are prone to forming colored charge-transfer complexes. Additionally, minor byproducts from the synthesis can be highly colored.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, after the compound has been fully dissolved in the hot solvent, you can add a small amount of activated charcoal (1-2% w/w) to the solution.[3] Boil the solution for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]
-
Recrystallization Solvent Choice: The choice of solvent is critical. For nitro-aromatic diols, alcoholic solvents are often a good starting point.[4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be highly effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[5]
-
Question 3: My ¹H NMR spectrum shows unreacted starting material (e.g., 4-nitrophthalic acid) or a mono-reduced intermediate. Is recrystallization sufficient to remove these?
Answer: While recrystallization is powerful, it may not be efficient at removing impurities with very similar solubility profiles to your product.
-
Causality: The polarity of the mono-alcohol intermediate is very close to that of the desired diol, making separation by simple recrystallization challenging.
-
Troubleshooting Steps:
-
Flash Column Chromatography: This is the most effective method for separating compounds with different polarities. This compound is a polar molecule due to the two hydroxyl groups and the nitro group.[6] A silica gel column using a gradient elution, for example, starting with 50% ethyl acetate in hexane and gradually increasing to 100% ethyl acetate, can effectively separate the diol from less polar starting materials and more polar di-acid impurities.[7][8]
-
Optimize Recrystallization: If chromatography is not an option, perform a very slow recrystallization. Dissolve the crude product in the minimum amount of boiling solvent and allow it to cool to room temperature undisturbed over several hours, followed by cooling in an ice bath. Slow cooling promotes the formation of purer crystals.[9]
-
Purification Troubleshooting Workflow
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. labex.hu [labex.hu]
- 7. flash-chromatography.com [flash-chromatography.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (4-Nitro-1,2-phenylene)dimethanol
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with (4-Nitro-1,2-phenylene)dimethanol?
A1: Based on its structure, this compound is expected to present hazards characteristic of aromatic nitro compounds. These include:
-
Toxicity: Aromatic nitro compounds are often toxic and can be mutagenic or carcinogenic.[1][2] They can be absorbed through the skin, and inhalation of dust should be avoided.[3]
-
Instability: Nitro compounds are thermodynamically unstable and can decompose exothermically, sometimes violently or explosively, especially at elevated temperatures or in the presence of contaminants.[4][5]
-
Skin and Eye Irritation: Similar to related compounds like 4-Nitro-1,2-phenylenediamine, it is likely to be an irritant to the skin, eyes, and mucous membranes.[6]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, we recommend the following storage conditions, derived from best practices for aromatic nitro compounds:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is recommended. | Lower temperatures reduce the rate of potential decomposition reactions.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation. |
| Light | Protect from light by using an amber vial or storing in a dark location. | Aromatic nitro compounds can be light-sensitive. |
| Container | Use a tightly sealed, clearly labeled container. | Prevents contamination and exposure to moisture. |
| Incompatibilities | Store away from strong oxidizing agents, strong reducing agents, strong acids, and bases.[3] | Contact with these substances can catalyze decomposition.[4] |
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: A comprehensive approach to personal protection is crucial. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator is advised to prevent inhalation of dust particles.
Q4: How should I prepare a stock solution of this compound?
A4: The solubility of this compound is not documented. However, based on its structure containing two polar hydroxyl groups and a nitro group, it is likely to have some solubility in polar organic solvents. We recommend starting with small-scale solubility tests in solvents such as DMSO, DMF, or ethanol. The addition of alcohol to increase the solubility of nitro compounds is a common practice.[7]
Troubleshooting Guide
Issue: The solid this compound has changed color (e.g., darkened).
Possible Cause: This may indicate decomposition of the compound. Aromatic nitro compounds can be unstable and decompose over time, especially if not stored under optimal conditions.[4]
Solution Workflow:
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. web.mst.edu [web.mst.edu]
Technical Support Center: Scaling Up the Synthesis of (4-Nitro-1,2-phenylene)dimethanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Nitro-1,2-phenylene)dimethanol. As a key building block in various synthetic pathways, mastering its scalable production is critical. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the complexities of its synthesis, ensuring both efficiency and safety in your laboratory.
I. Synthetic Strategy Overview: The Borane Reduction Pathway
The most robust and scalable approach for synthesizing this compound is the selective reduction of the commercially available 4-nitrophthalic acid. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are the reagents of choice for this transformation. These reagents exhibit excellent chemoselectivity, preferentially reducing carboxylic acids over the nitro group under controlled conditions.[1][2]
The overall reaction is depicted below:
Figure 1. Synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and offers practical, evidence-based solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | 1. Inactive Borane Reagent: Borane complexes can degrade upon prolonged storage or exposure to moisture.[3] 2. Insufficient Reagent: An inadequate molar excess of the borane reagent will lead to incomplete reduction. 3. Low Reaction Temperature: While the reaction is typically initiated at 0 °C, it may require warming to proceed at a reasonable rate. | 1. Reagent Quality Check: Use a fresh bottle of the borane complex or titrate an older bottle to determine its molarity. 2. Stoichiometry Adjustment: Increase the molar equivalents of the borane complex. A 2.5 to 3.0 molar excess per carboxylic acid group is a good starting point. 3. Temperature Optimization: After the initial addition at 0 °C, allow the reaction to warm to room temperature. If the reaction is still sluggish (as monitored by TLC), gentle heating to 40-50 °C can be applied. |
| Formation of a White Precipitate During Reaction | Borane-Carboxylate Complex: The initial reaction between borane and the carboxylic acid forms a borane-carboxylate complex, which can sometimes precipitate from the reaction mixture. | This is a normal observation and usually does not impede the reaction. The complex should redissolve as the reduction proceeds. Ensure vigorous stirring to maintain a homogeneous mixture. |
| Significant Formation of Side Products (e.g., reduction of the nitro group) | 1. Excessively High Reaction Temperature: Higher temperatures can lead to the reduction of the nitro group. 2. Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can decrease selectivity. | 1. Temperature Control: Maintain the reaction temperature below 50 °C. 2. Reaction Monitoring: Closely monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the workup to avoid over-reduction. |
| "Oiling Out" of Product During Recrystallization | 1. Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for crystallization. 2. Rapid Cooling: Cooling the recrystallization solution too quickly can cause the product to separate as an oil rather than crystals.[4] 3. Presence of Impurities: Impurities can lower the melting point of the product and interfere with crystallization. | 1. Solvent Screening: Test different solvent systems. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like water or hexane) is often effective.[4] 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. 3. Pre-purification: If significant impurities are present, consider a preliminary purification step, such as a quick filtration through a plug of silica gel. |
| Difficulties in Product Isolation (Emulsion during workup) | Formation of Boric Acid Salts: The quenching of excess borane with protic solvents forms boric acid, which can form emulsions with aqueous and organic layers. | Acidic Workup: After quenching with methanol, adding a dilute acid (e.g., 1M HCl) can help to break up emulsions and facilitate phase separation. |
III. Frequently Asked Questions (FAQs)
Q1: Which borane reagent is better, BH₃·THF or BH₃·SMe₂?
Both borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂) are effective for this reduction. BH₃·SMe₂ is generally more stable and can be stored for longer periods. However, it has a strong, unpleasant odor. BH₃·THF is less odorous but is more susceptible to degradation over time. The choice often comes down to laboratory preference and the age of the available reagents.
Q2: Can I use sodium borohydride (NaBH₄) for this reduction?
No, sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids to alcohols under standard conditions.[4] It is, however, capable of reducing aldehydes and ketones.
Q3: How can I be sure that the nitro group will not be reduced?
Borane reagents are known to be chemoselective for carboxylic acids over nitro groups, especially at lower temperatures.[1] The key to preventing the reduction of the nitro group is to maintain careful control over the reaction temperature and to avoid prolonged reaction times after the starting material has been consumed. Monitoring the reaction by TLC is crucial.
Q4: What is the purpose of the methanol quench in the workup?
The methanol quench serves to safely decompose any unreacted borane. Borane reacts exothermically with protic solvents like methanol to produce hydrogen gas and trimethoxyborane. This step should be performed carefully, especially on a large scale, in a well-ventilated fume hood.
Q5: My final product is a pale yellow oil, not a solid. What should I do?
This compound is expected to be a solid at room temperature. If you obtain an oil, it is likely due to the presence of impurities. Attempt to purify the oil by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. After purification, attempt recrystallization again with a different solvent system.
IV. Experimental Protocol: Synthesis of this compound
This protocol is an adaptation of general procedures for the borane reduction of dicarboxylic acids and should be optimized for your specific laboratory conditions and scale.
Materials:
-
4-Nitrophthalic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitrophthalic acid (1.0 eq.).
-
Dissolution: Add anhydrous THF (approximately 10 mL per gram of starting material) to the flask and stir until the 4-nitrophthalic acid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Borane: Slowly add the borane-THF solution (2.5 - 3.0 eq. per carboxylic acid group, so 5.0 - 6.0 eq. total) dropwise via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (a 1:1 mixture of ethyl acetate and hexanes is a good starting point for the mobile phase).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Be aware of hydrogen gas evolution.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF and methanol.
-
Add 1 M HCl to the residue and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes are good solvent systems to try.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Figure 2. Experimental workflow for the synthesis.
V. Expected Characterization Data
| Technique | Expected Observations |
| Appearance | Pale yellow solid |
| Melting Point | Expected to be in the range of 100-120 °C |
| ¹H NMR | - Aromatic protons (3H) in the range of 7.5-8.5 ppm. - Methylene protons (4H) as two singlets or doublets around 4.5-5.0 ppm. - Hydroxyl protons (2H) as a broad singlet. |
| ¹³C NMR | - Aromatic carbons (6C) in the range of 120-150 ppm. - Methylene carbons (2C) around 60-65 ppm. |
| IR (cm⁻¹) | - Broad O-H stretch around 3300-3400 cm⁻¹. - Aromatic C-H stretches around 3000-3100 cm⁻¹. - Asymmetric and symmetric NO₂ stretches around 1520 and 1340 cm⁻¹, respectively. - C-O stretch around 1000-1100 cm⁻¹. |
VI. Safety Precautions
-
Borane Reagents: Borane-THF and borane-dimethyl sulfide are flammable and react violently with water. Handle these reagents under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Quenching: The quenching of borane with methanol is highly exothermic and produces flammable hydrogen gas. Perform the quench slowly at 0 °C and ensure adequate ventilation.
-
Nitrated Aromatic Compounds: Nitrated aromatic compounds can be toxic and are potential skin irritants. Avoid inhalation and skin contact.
VII. References
-
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(40), e202207739. [Link]
-
Borane Reagents. Organic Chemistry Portal. [Link]
-
Borane as reducing reagent of nitroarenes. ResearchGate. [Link]
-
4-nitrophthalic acid. Organic Syntheses. [Link]
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Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. [Link]
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Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Europe PMC. [Link]
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BORANE ||REDUCING AGENT || NET || GATE || IIT JAM. YouTube. [Link]
-
A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Syntheses. [Link]
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Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. ResearchGate. [Link]
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4-Nitro-1,2-phenylenediamine. PubChem. [Link]
-
Borane reduction mechanism || selective reduction of acids || solved problems. YouTube. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to (4-Nitro-1,2-phenylene)dimethanol in Advanced Polymer Design
Executive Summary
In the pursuit of high-performance polymers, the selection of the monomer building blocks is paramount. Aromatic diols, in particular, form the cornerstone of many robust materials, including polyesters, polycarbonates, and polyurethanes, by imparting rigidity, thermal stability, and mechanical strength. While commodity diols like Bisphenol A (BPA) and hydroquinone are well-established, the field is continually searching for specialty monomers that offer unique functionalities. This guide provides an in-depth comparison of (4-Nitro-1,2-phenylene)dimethanol, a niche aromatic diol, against its more conventional counterparts. We will explore how its distinct structural features—an ortho-substituted ring, benzylic alcohols, and a potent nitro group—translate into tangible performance differences in the resulting polymers, supported by experimental data and detailed protocols for validation.
The Monomer Landscape: Structure Defines Function
The properties of an aromatic polymer are fundamentally dictated by the geometry and electronic nature of its diol monomer. The position of the hydroxyl groups (ortho, meta, para) and the presence of other substituents dramatically influence chain linearity, packing efficiency, and intermolecular forces.
Let's visualize the key players:
Caption: Structural classes of aromatic diols.
Deep Dive: this compound
This compound is not a direct, drop-in replacement for commodity diols. It is a functional monomer designed to introduce specific properties into the polymer backbone.
Key Structural Attributes and Their Implications:
-
Benzylic Hydroxyls: Unlike the phenolic hydroxyls of BPA or hydroquinone, these primary alcohols exhibit different reactivity profiles, particularly in esterification, potentially allowing for milder polymerization conditions. The resulting benzylic ether or ester linkages can influence the polymer's chemical resistance and thermal degradation pathways.
-
Ortho-Substitution Pattern: The adjacent placement of the hydroxymethyl groups creates a significant kink in the polymer chain. This steric hindrance disrupts crystalline packing, which is expected to enhance the polymer's solubility in organic solvents but may lower its ultimate tensile strength compared to highly linear analogues.
-
Nitro (-NO₂) Functional Group: This is the most impactful feature.
-
High Polarity: As a potent electron-withdrawing group, the nitro moiety dramatically increases the polarity of the monomer and the resulting polymer. This can enhance adhesion to polar substrates and alter solubility characteristics.
-
Optical Properties: Nitroaromatic compounds are known chromophores, meaning polymers incorporating this diol will likely be colored (typically yellow to brown). More importantly, the nitro group significantly increases the molar refractivity, leading to polymers with a high refractive index—a desirable trait for optical applications like advanced lenses and coatings.[1]
-
Thermal Behavior: The influence of nitro groups on thermal stability is complex. While they can increase the glass transition temperature (Tg) through strong dipole-dipole interactions, they can also introduce a pathway for earlier thermal decomposition.[2][3][4]
-
Post-Polymerization Modification: The nitro group serves as a reactive handle. It can be chemically reduced to a primary amine (-NH₂), transforming the polymer into a new material with different properties (e.g., for cross-linking, or altering pH-responsiveness) without altering the main chain.[5]
-
Head-to-Head Performance Comparison
The true value of a monomer is revealed through the properties of its polymers. Below is a comparative analysis based on established principles of polymer chemistry and available data.
| Property | This compound | Hydroquinone | Resorcinol | Bisphenol A |
| Polymer Structure | Amorphous, Kinked | Highly Crystalline, Linear | Amorphous, Kinked | Amorphous, Semi-Flexible |
| Expected Tg | High (due to polarity) | Very High | Moderate | High |
| Expected Tm | Low or None (Amorphous) | Very High | None (Amorphous) | None (Amorphous) |
| Thermal Stability (Td) | Moderate; nitro group can be a weak link[2][3] | Excellent | Good | Good[6] |
| Solubility | Good in polar solvents | Very Poor | Good in polar solvents[7] | Good in common organics[8] |
| Mechanical Strength | Moderate; likely brittle | High Stiffness, High Strength | Moderate | Excellent Toughness & Impact Resistance[6] |
| Optical Properties | Colored (Yellow/Brown), High Refractive Index | Colorless | Colorless | Colorless, High Clarity |
| Key Advantage | High Refractive Index, Functional Handle | Maximum Rigidity & Thermal Resistance | Good balance of Tg and processability | Cost-effective Toughness |
Experimental Validation: A Protocol for Comparative Polyester Synthesis
To provide a tangible comparison, we outline a standardized procedure for synthesizing and characterizing polyesters from this compound and a conventional diol, Bisphenol A. This self-validating workflow ensures that any observed differences in performance are directly attributable to the choice of diol.
Caption: Experimental workflow for comparative polymer synthesis and analysis.
Protocol 1: Synthesis of Poly(4-nitro-1,2-xylene adipate)
Materials:
-
This compound (1.00 eq)
-
Dimethyl Adipate (1.00 eq)
-
Titanium(IV) butoxide (Ti(OBu)₄) (approx. 250 ppm)
-
High-purity solvents: N,N-Dimethylformamide (DMF), Methanol
Procedure:
-
Reactor Setup: Charge a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with this compound, dimethyl adipate, and the catalyst.
-
Transesterification: Heat the mixture to 180°C under a slow nitrogen purge. Methanol will begin to distill off. Hold for 2 hours.
-
Polycondensation: Gradually increase the temperature to 220°C over 1 hour while maintaining the nitrogen purge.
-
Vacuum Stage: Slowly apply a high vacuum (<1 mbar) to the system over 30 minutes to avoid excessive foaming. Continue stirring at 220°C under vacuum for 3-4 hours to remove all byproducts and drive the polymerization to completion.
-
Isolation: Cool the reactor to room temperature. Dissolve the resulting polymer in a minimal amount of DMF.
-
Purification: Precipitate the polymer by slowly pouring the DMF solution into a large excess of vigorously stirring methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Synthesis of a Comparative BPA-based Polyester
Follow the exact procedure as in Protocol 1, substituting this compound with an equimolar amount of Bisphenol A. Note that higher temperatures or a different catalyst system may be required for the less reactive phenolic hydroxyls of BPA to achieve high molecular weight.
Characterization and Expected Outcomes
-
FTIR Spectroscopy: Both polymers should show the appearance of a strong ester carbonyl stretch (~1735 cm⁻¹). The nitro-containing polymer will also exhibit characteristic -NO₂ stretches around 1520 cm⁻¹ and 1340 cm⁻¹.
-
Thermal Analysis (DSC/TGA): The nitro-polymer is expected to have a comparable or slightly higher Tg than the BPA-polyester due to polarity, but its TGA thermogram may show an earlier onset of weight loss.
-
Gel Permeation Chromatography (GPC): This will provide the molecular weight and distribution, which are crucial for ensuring a fair comparison of mechanical and thermal properties.
-
Optical Analysis: The nitro-polymer solution will be visibly yellow, and a film cast from it will have a significantly higher refractive index (>1.55) compared to the colorless BPA-polyester (typically ~1.50-1.52).
Conclusion: A Niche Monomer for Targeted Applications
This compound is not a universal building block but rather a strategic tool for polymer chemists. Its incorporation into a polymer backbone systematically imparts a unique combination of properties that are not accessible with conventional aromatic diols.
-
Choose this compound when: Your primary goal is to develop polymers with a high refractive index , require enhanced polarity for adhesion or solubility, or need a reactive handle for post-polymerization functionalization .
-
Utilize conventional diols like BPA, hydroquinone, or resorcinol when: The primary drivers are mechanical toughness (BPA) , maximum thermal stability and rigidity (hydroquinone) , or a balance of thermal performance and processability for amorphous systems (resorcinol) .[7][8][9][10][11]
By understanding the fundamental structure-property relationships, researchers can intelligently select the appropriate diol to meet the demanding requirements of advanced materials in optics, electronics, and specialty coatings.
References
-
Pellis, A., et al. (2016). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules. Available at: [Link]
-
Huang, C., et al. (2018). Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis. Polymers. Available at: [Link]
-
Papadopoulos, L., et al. (2020). Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. Green Chemistry. Available at: [Link]
-
Cakmak, I. & Hizal, G. (2011). Nitrones in synthetic polymer chemistry. New Journal of Chemistry. Available at: [Link]
-
Takeichi, T., et al. (2012). Synthesis and Analysis of Resorcinol-Acetone Copolymer. International Journal of Polymer Science. Available at: [Link]
-
Abusaidi, H., et al. (2015). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Wang, P., et al. (1995). Multienzymic Synthesis of Poly(hydroquinone) for Use as a Redox Polymer. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. National Center for Biotechnology Information. Available at: [Link]
-
Morales-Saavedra, O. G., et al. (2018). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. Journal of Polymer Research. Available at: [Link]
-
Simula, A., et al. (2016). Synthesis of poly(methyl methacrylate) and block copolymers by semi-batch nitroxide mediated polymerization. Polymer Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Bisphenol A. Available at: [Link]
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Parmar, M., et al. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of the polymer polycarbonate from bisphenol A and phosgene. Available at: [Link]
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Wikipedia. (n.d.). Hydroquinone. Available at: [Link]
-
Mecking, S., et al. (2012). Bio-Based Aromatic Polyesters from a Novel Bicyclic Diol Derived from d-Mannitol. Macromolecules. Available at: [Link]
-
Wang, L., et al. (2021). Process Intensification of 2,2′-(4-Nitrophenyl) Dipyrromethane Synthesis with a SO3H-Functionalized Ionic Liquid Catalyst in Pickering-Emulsion-Based Packed-Bed Microreactors. Catalysts. Available at: [Link]
-
Parrish, D. A., et al. (2023). Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acrylate Polymer. ACS Omega. Available at: [Link]
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Pang, K., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Polymers. Available at: [Link]
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ResearchGate. (2017). Synthetic Nitrogen-containing Polymers and their Application as Copper Supports in Click Chemistry. Available at: [Link]
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ResearchGate. (2019). The Thermal Properties of Nitrocellulose: From Thermal Decomposition to Thermal Explosion. Available at: [Link]
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ResearchGate. (n.d.). Illustration of the mechanism of hydroquinone as a polymerization inhibitor. Available at: [Link]
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Jose, J., et al. (2021). Synthesis and Characterization of Fiber-Reinforced Resorcinol Epoxy Acrylate Applied to Stereolithography 3D Printing. ACS Omega. Available at: [Link]
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A Performance Guide to Polymers from (4-Nitro-1,2-phenylene)dimethanol: A Predictive Comparison for Advanced Applications
For researchers and professionals in drug development and materials science, the selection of a polymer is dictated by a precise balance of performance characteristics, from thermal and mechanical robustness to bespoke functionalities. This guide provides an in-depth, objective comparison of the predicted performance of novel polymers derived from the monomer (4-Nitro-1,2-phenylene)dimethanol. Given the nascent stage of research into this specific monomer, this document synthesizes data from analogous polymer systems to forecast its properties and benchmark it against established high-performance alternatives. We will explore the causality behind experimental choices and provide validated protocols for performance characterization.
The Monomer: this compound - A Unique Structural Motif
The monomer this compound presents a compelling trifecta of structural features:
-
Aromatic Backbone: The phenyl ring provides inherent rigidity and thermal stability, a cornerstone of high-performance polymers.
-
Difunctional Hydroxymethyl Groups: The two primary alcohol groups are ideal handles for step-growth polymerization, enabling the formation of linear polymers such as polyesters and polyethers.
-
Ortho-Nitrobenzyl Moiety: This is the monomer's most distinctive feature. The ortho-nitrobenzyl group is one of the most widely utilized photolabile moieties in polymer science.[1] This structure bestows photo-responsive—specifically, photodegradable—properties upon the resulting polymer backbone.[2]
These features suggest that polymers derived from this monomer will be rigid, thermally stable, and capable of controlled degradation upon exposure to UV light, making them prime candidates for applications in photolithography, controlled-release drug delivery systems, and smart coatings.
Potential Polymerization Strategies
The dimethanol functionality allows for several straightforward polymerization pathways. Below are two of the most plausible routes: polyesterification and polyetherification.
Strategy 1: Aromatic Polyester Synthesis via Polycondensation
Aromatic polyesters are renowned for their high thermal stability and mechanical strength.[3] A likely synthetic route involves the reaction of this compound with a diacyl chloride, such as terephthaloyl chloride, in a solution polycondensation reaction.
-
Monomer Preparation: Dry this compound under vacuum at 60°C for 24 hours. Ensure terephthaloyl chloride is purified by recrystallization or distillation. All glassware must be flame-dried.
-
Reaction Setup: In a nitrogen-purged three-neck flask equipped with a mechanical stirrer and a condenser, dissolve this compound (1 equivalent) in anhydrous N,N-Dimethylacetamide (DMAc). Add anhydrous pyridine (2.2 equivalents) as an acid scavenger.
-
Polymerization: Cool the solution to 0°C in an ice bath. Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous DMAc dropwise over 30 minutes to control the exothermic reaction.
-
Curing: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 12 hours under a continuous nitrogen stream to drive the polymerization to completion.
-
Isolation and Purification: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol. Collect the fibrous polymer by filtration, wash thoroughly with methanol and deionized water to remove unreacted monomers and salts, and dry in a vacuum oven at 70°C until a constant weight is achieved.
Caption: Workflow for the proposed synthesis of a polyester from this compound.
Strategy 2: Aromatic Polyether Synthesis
Polyethers generally offer greater hydrolytic stability and lower glass transition temperatures compared to their polyester counterparts due to the higher rotational freedom of the ether linkage.[4] A Williamson ether synthesis approach can be employed, reacting the dialkoxide of the monomer with a suitable dihalide.
-
Monomer Preparation: Dry this compound under vacuum at 60°C for 24 hours.
-
Reaction Setup: In a nitrogen-purged three-neck flask, dissolve the monomer (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Deprotonation: Add sodium hydride (2.1 equivalents) portion-wise at room temperature and stir for 2 hours to form the dialkoxide.
-
Polymerization: Add an activated aromatic dihalide, such as 4,4'-difluorobenzophenone (1 equivalent), to the solution. Heat the reaction mixture to 130°C for 24 hours.
-
Isolation and Purification: Cool the reaction mixture and precipitate the polymer in acidified water. Collect the polymer, wash extensively with water and methanol, and dry under vacuum at 80°C.
Caption: Workflow for the proposed synthesis of a polyether from this compound.
Performance Comparison: A Predictive Analysis
The true value of a novel polymer is understood by benchmarking it against established materials. The following table compares the predicted properties of polymers from this compound with industry-standard thermoplastics.
Table 1: Comparative Performance Data of Aromatic Polymers
| Property | Poly-Nitro-Ester (Predicted) | Poly-Nitro-Ether (Predicted) | PET[5][6] | PBT[7][8] | Bisphenol A PC[9][10] |
| Glass Transition Temp. (Tg) | 160 - 190 °C | 140 - 170 °C | 67 - 81 °C | 22 - 43 °C | ~150 °C |
| Melting Temp. (Tm) | Amorphous or >300 °C | Amorphous or >280 °C | ~255 °C | ~223 °C | Amorphous |
| Decomposition Temp. (Td5%) | ~300 - 350 °C | ~320 - 370 °C | ~400 °C | ~380 °C | ~450 °C |
| Tensile Strength (MPa) | 70 - 90 MPa | 65 - 85 MPa | 55 - 75 MPa | 50 - 60 MPa | 55 - 65 MPa |
| Young's Modulus (GPa) | 2.5 - 3.5 GPa | 2.2 - 3.0 GPa | 2.0 - 2.7 GPa | 1.9 - 2.6 GPa | 2.0 - 2.4 GPa |
| Key Feature | Photodegradable | Photodegradable | Commodity | Good Processability | High Impact Strength |
Causality Behind Predicted Performance
-
Photo-Responsiveness: The core advantage of the proposed polymers is their photodegradability. The o-nitrobenzyl group undergoes a well-documented Norrish Type II photoreaction upon UV irradiation (typically ~320-365 nm), leading to the cleavage of the ester or ether linkage integrated into the polymer backbone.[11] This is a direct, predictable consequence of the monomer's structure and is not present in the alternative polymers listed.
Caption: Mechanism of photodegradation via o-nitrobenzyl ester/ether cleavage.
-
Thermal Properties (Tg and Td): The predicted high Tg values stem from the rigidity of the aromatic backbone.[3][12] Compared to PET and PBT, which contain flexible aliphatic segments (ethylene and butylene units, respectively), the proposed polymers have a fully aromatic repeating unit, restricting chain mobility and thus raising the Tg.[8] The predicted decomposition temperatures are high, consistent with aromatic polymers, but are expected to be slightly lower than non-nitrated analogs like PET or PC because the C-NO₂ bond can be a site of initial thermal degradation.[13]
-
Mechanical Properties: High tensile strength and modulus are direct consequences of the rigid aromatic structure, which leads to strong intermolecular forces and efficient stress transfer along the polymer chains.[14] These properties are predicted to be superior to standard polyesters like PET and PBT and comparable to engineering plastics like polycarbonate.
Essential Validation Protocols
To validate the predicted performance, a standardized suite of characterization techniques is required.
Protocol: Thermal Property Analysis
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature (Td).
-
Procedure: Place 5-10 mg of the dried polymer sample in an alumina crucible. Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Analysis: Determine the Td5%, the temperature at which 5% weight loss occurs, as the onset of decomposition.[15][16]
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: Seal 5-10 mg of the polymer in an aluminum DSC pan. Heat the sample to a temperature above its expected melting point (e.g., 350°C) at 20°C/min to erase thermal history. Cool the sample rapidly to -50°C. Heat the sample a second time from -50°C to 350°C at 10°C/min.
-
Analysis: Determine the Tg from the midpoint of the step transition in the second heating scan. Identify the Tm from the peak of the endothermic melting event.[17][18]
-
Protocol: Photodegradation Assessment
-
Objective: To confirm and quantify the photo-responsive chain scission.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) to a concentration of 1 mg/mL. Measure the initial molecular weight distribution using Gel Permeation Chromatography (GPC). Irradiate the solution with a UV lamp (365 nm) for specific time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: After each irradiation interval, take an aliquot of the solution and analyze it by GPC. A decrease in the average molecular weight over time provides direct evidence of photodegradation.[19]
Conclusion and Outlook
Polymers derived from this compound are poised to be a unique class of high-performance materials that merge the thermal and mechanical robustness of aromatic polymers with the advanced functionality of photo-responsiveness. Our predictive analysis, grounded in the established principles of polymer chemistry, suggests these materials would outperform conventional polyesters like PET and PBT in terms of thermal performance and mechanical strength, while offering a distinct, on-demand degradation capability not present in materials like polycarbonate.
For professionals in drug delivery, the ability to trigger polymer degradation and release a payload with spatial and temporal control using light is a significant advantage. For materials scientists, these polymers represent a novel platform for developing advanced photoresists and smart materials. The experimental protocols provided herein offer a clear pathway for the synthesis and validation of these promising polymers, paving the way for their transition from theoretical constructs to practical, high-impact applications.
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Photo-responsive Polymers based on ο-Nitrobenzyl Derivatives: From Structural Design to Applications. (2025). ResearchGate. [Link]
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Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (2021). MDPI. [Link]
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What Are The Key Differences Between Aromatic And Aliphatic Polyester Homopolymers? (2024). YouTube. [Link]
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Photo-Degradable Functional Polyesters from an o-Nitrobenzyl Dithiol: Synthesis and Applications in Herbicide Delivery. (2023). ACS Publications. [Link]
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THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. The Madison Group. [Link]
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Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. (2024). National Institutes of Health. [Link]
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Making the CASE for Polyurethane Elastomers: Polyether Polyols vs. Polyester Polyols. Gantrade. [Link]
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Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. (2015). RSC Publishing. [Link]
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Poly(butylene terephthalate) synthesis and properties. (2015). ResearchGate. [Link]
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Synthesis of Polyethylene Terephthalate (PET) with High Crystallization and Mechanical Properties via Functionalized Graphene Oxide as Nucleation Agent. (2022). National Institutes of Health. [Link]
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Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). National Institutes of Health. [Link]
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Synthesis and Characterization of Poly(ethylene terephthalate) from Biomass-Based Ethylene Glycol: Effects of Miscellaneous Diols. (2021). ACS Publications. [Link]
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Exposure Hazard to Bisphenol A for Labor and Particle Size Distribution at Polycarbonate Molding Plants. (2012). National Institutes of Health. [Link]
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Polybutylene terephthalate. Wikipedia. [Link]
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Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). Biblioteka Nauki. [Link]
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A Comparative Guide to the Validation of Analytical Methods for (4-Nitro-1,2-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitro-1,2-phenylene)dimethanol is a nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any component used in drug development and manufacturing, the assurance of its identity, purity, and strength is paramount. This necessitates the development and validation of robust analytical methods. The validation of an analytical procedure is a critical process that demonstrates its fitness for the intended purpose through laboratory studies.[1][2]
This guide provides a comprehensive comparison of potential analytical methods for the validation of this compound. While specific validated methods for this exact molecule are not widely published, this guide will leverage established principles for structurally similar nitroaromatic compounds and adhere to the rigorous standards set forth by international regulatory bodies. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for comparing method performance based on supporting data.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), as well as the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5] These guidelines provide a harmonized framework for analytical method validation, ensuring data reliability and global regulatory acceptance.[6][7]
The Regulatory Cornerstone: Why Method Validation is Non-Negotiable
Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs analytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that test methods used for assessing the compliance of pharmaceutical products with established specifications must meet proper standards of accuracy and reliability.[8][9] The recently updated ICH Q2(R2) and the complementary Q14 guideline on analytical procedure development emphasize a lifecycle approach, viewing validation not as a one-time event but as a continuous process.[7][10]
This lifecycle perspective ensures that an analytical method remains suitable for its intended use throughout its lifespan, from development to post-approval changes.[7][11]
Caption: The Analytical Procedure Lifecycle as per ICH guidelines.
Selecting the Right Tool: A Comparison of Analytical Techniques
The choice of analytical technique is the first critical decision in method development. For a compound like this compound, several methods could be considered. The selection depends on the specific requirements of the analysis, such as whether it is for identification, impurity testing, or quantification of the bulk material.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Specificity | High (Separates analyte from impurities) | Very High (Separation plus mass fragmentation pattern) | Low (Measures total absorbance of chromophores) |
| Sensitivity | Moderate to High | High to Very High | Low to Moderate |
| Typical Use | Assay, impurity profiling, stability testing | Impurity identification, trace analysis | Simple, high-concentration assays |
| Compound Suitability | Excellent for non-volatile, thermally labile compounds | Requires volatility and thermal stability (or derivatization) | Requires a unique UV chromophore and no interfering substances |
| Cost & Complexity | Moderate | High | Low |
For this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most logical primary choice. Its two hydroxyl groups make it polar and likely non-volatile, rendering it ideal for liquid chromatography. The nitro-substituted benzene ring provides a strong chromophore for UV detection.
In-Depth Validation of a Proposed HPLC-UV Method
This section outlines a comprehensive validation protocol for a hypothetical reversed-phase HPLC-UV method for the quantification of this compound. Each validation parameter is explained in the context of ICH Q2(R2) guidelines.[6][12]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning a standard solution (likely around 270-280 nm due to the nitroaromatic structure).[13][14]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][11] This is crucial to prevent other substances from interfering with the analyte's measurement.
Experimental Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.
-
Impurity Spiking: If known impurities are available, spike the analyte solution with these impurities.
-
Analysis: Analyze the stressed samples and spiked samples by HPLC. The peak for this compound should be well-resolved from any peaks generated by degradation products or impurities. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
| Sample | Analyte Retention Time (min) | Resolution from Nearest Peak |
| Unstressed Standard | 5.2 | N/A |
| Acid Stressed | 5.2 | > 2.0 |
| Base Stressed | 5.2 | > 2.0 |
| Oxidative Stressed | 5.2 | > 2.0 |
Acceptance Criteria: The analyte peak is spectrally pure and well-resolved (Resolution > 2.0) from all other peaks.
Linearity
Causality: Linearity establishes that there is a direct proportional relationship between the concentration of the analyte and the response of the analytical method over a specified range.[6] This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
| Concentration (µg/mL) | Average Peak Area |
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495000 |
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Range
Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12] It confirms the concentrations at which the method is reliable.
Experimental Protocol: The data from the linearity, accuracy, and precision studies are used to define the range.
Acceptance Criteria: The method is accurate, precise, and linear over the defined range (e.g., 50-150 µg/mL).
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[7] It is typically assessed through recovery studies to determine if there is any systematic error or bias in the method.
Experimental Protocol:
-
Prepare a sample matrix (placebo) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three replicates at each concentration level).
-
Analyze the samples and calculate the percentage recovery.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.4 | 99.5% |
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[15]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
| Precision Level | Parameter | Result |
| Repeatability | Mean Conc. (µg/mL) | 100.2 |
| Standard Deviation | 0.85 | |
| % RSD | 0.85% | |
| Intermediate Precision | Mean Conc. (µg/mL) | 99.7 |
| Standard Deviation | 1.10 | |
| % RSD | 1.10% |
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15] These are critical for impurity analysis.
Experimental Protocol: Can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
| Parameter | Result |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[12] It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% methanol).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a standard solution under each condition and evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).
| Parameter Varied | Retention Time (min) | Tailing Factor | % Change in Peak Area |
| Nominal | 5.20 | 1.1 | N/A |
| Flow Rate (0.9 mL/min) | 5.78 | 1.1 | +0.5% |
| Flow Rate (1.1 mL/min) | 4.73 | 1.1 | -0.6% |
| Temp (25 °C) | 5.35 | 1.2 | -0.2% |
| Temp (35 °C) | 5.05 | 1.1 | +0.1% |
Acceptance Criteria: System suitability parameters remain within acceptable limits for all variations, demonstrating the method's robustness.
Conclusion
The validation of analytical methods is a cornerstone of quality assurance in the pharmaceutical industry. For this compound, a reversed-phase HPLC-UV method presents a robust, specific, and reliable approach for quantification and purity assessment. While alternatives like GC-MS offer higher specificity, they may not be suitable for this compound's likely physical properties without derivatization.
This guide has provided a comprehensive framework for the validation of an HPLC-UV method, grounded in the principles of ICH and USP guidelines. By systematically evaluating parameters from specificity to robustness, researchers and drug development professionals can ensure that their analytical data is accurate, reliable, and compliant with global regulatory standards. This structured approach, emphasizing the causality behind each validation step, provides a self-validating system that ensures the integrity of the data generated throughout a product's lifecycle.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link] (Note: As this is a hypothetical future date, a generic YouTube link structure is used).
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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General Chapters. (n.d.). VALIDATION OF COMPENDIAL METHODS. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
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RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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Analytica Chimica Acta. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. [Link]
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ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... [Link]
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Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. [Link]
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A Comparative Benchmarking Guide to the Synthesis of (4-Nitro-1,2-phenylene)dimethanol
For researchers and professionals in drug development and materials science, the efficient and selective synthesis of highly functionalized aromatic building blocks is of paramount importance. (4-Nitro-1,2-phenylene)dimethanol is one such valuable intermediate, possessing a unique arrangement of a nitro group for further derivatization and two primary alcohol functionalities for esterification, etherification, or conversion to other functional groups. However, the synthesis of this molecule presents a classic chemical challenge: the chemoselective reduction of two carboxylic acid or ester groups in the presence of a readily reducible nitro group.
This guide provides an in-depth comparison of plausible synthetic strategies for obtaining this compound, grounded in established chemical principles and supported by experimental data from the scientific literature. We will delve into the causality behind the choice of reagents and reaction conditions, offering a clear rationale for the recommended synthetic route.
The Core Challenge: Chemoselectivity in Reduction
The primary obstacle in the synthesis of this compound is the potential for the undesired reduction of the nitro group. Many common and powerful reducing agents lack the necessary selectivity to differentiate between the carbonyl functionalities of carboxylic acids or esters and the nitro group on the same aromatic ring.
-
Lithium Aluminum Hydride (LiAlH₄): While being a potent reagent for the reduction of both carboxylic acids and esters to primary alcohols, LiAlH₄ is generally too reactive and unselective for this transformation. It is known to reduce aromatic nitro compounds, often leading to the formation of azo products or the corresponding amine.[1][2] The use of LiAlH₄ would likely result in a mixture of products, complicating purification and significantly lowering the yield of the desired nitro-diol.
-
Catalytic Hydrogenation: This method, typically employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, is a standard procedure for the reduction of nitro groups to amines.[1] In fact, this is often the preferred method for this transformation, making it unsuitable for a synthesis where the nitro group must be preserved.
Therefore, a successful synthesis hinges on the selection of a reducing agent that exhibits high chemoselectivity for the carbonyl groups over the nitro group.
Proposed Synthetic Strategies: A Head-to-Head Comparison
We will now explore two logical and viable synthetic pathways to this compound, starting from the commercially available 4-nitrophthalic acid.
Route 1: Direct and Selective Reduction of 4-Nitrophthalic Acid with Borane
This single-step approach is the most efficient and highly recommended method due to the exceptional selectivity of borane reagents.
Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective reducing agent for carboxylic acids.[3][4][5][6] Crucially, borane is electrophilic in nature, and its reaction with the electron-rich carbonyl oxygen of a carboxylic acid is significantly faster than its reaction with the electron-deficient nitro group. The literature consistently demonstrates that borane can selectively reduce carboxylic acids to alcohols while leaving nitro groups, as well as esters, ketones, and amides, intact.[1][7][8][9] This inherent chemoselectivity makes it the ideal reagent for this synthesis.
-
To a solution of 4-nitrophthalic acid (1 equivalent) in dry tetrahydrofuran (THF), cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, approximately 2.5-3.0 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Caption: Direct borane reduction of 4-nitrophthalic acid.
Route 2: Two-Step Synthesis via Dimethyl 4-nitrophthalate
This alternative route involves an initial esterification of the dicarboxylic acid followed by the reduction of the resulting diester. While viable, it is less direct and presents greater challenges in the reduction step.
Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[10][11][12][13][14] The reaction is an equilibrium process, and using a large excess of methanol as both the reactant and solvent drives the equilibrium towards the formation of the diester, dimethyl 4-nitrophthalate.
-
Suspend 4-nitrophthalic acid (1 equivalent) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude dimethyl 4-nitrophthalate, which can be purified by recrystallization if necessary.
This is the critical and most challenging step of this route. As previously discussed, standard reducing agents lack the required selectivity. A potential, albeit less certain, option is the use of a modified sodium borohydride system. It has been reported that a combination of sodium borohydride (NaBH₄) and lithium chloride (LiCl) in a high-boiling solvent like diglyme can reduce aromatic esters to alcohols.[15] A key piece of evidence supporting the potential of this method is a report of the successful reduction of ethyl p-nitrobenzoate to p-nitrobenzyl alcohol using NaBH₄ and LiCl in THF.[16] However, the success of this reaction can be highly substrate-dependent, and there is a risk of partial or complete reduction of the nitro group, especially at the elevated temperatures that may be required.[2][17]
-
To a solution of dimethyl 4-nitrophthalate (1 equivalent) and lithium chloride (2-3 equivalents) in anhydrous THF or diglyme under an inert atmosphere, add sodium borohydride (NaBH₄, 2-3 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Caption: Two-step synthesis via esterification and reduction.
Comparative Analysis
| Feature | Route 1: Direct Borane Reduction | Route 2: Two-Step Synthesis |
| Number of Steps | 1 | 2 |
| Chemoselectivity | Excellent and well-documented for reducing carboxylic acids over nitro groups.[1][7][9] | Moderate to Poor. Highly dependent on reaction conditions and substrate. Risk of nitro group reduction.[2][16][17] |
| Expected Yield | High | Moderate (cumulative yield over two steps) |
| Reagent Handling & Safety | Borane reagents (BH₃·SMe₂ or BH₃·THF) are moisture-sensitive and require handling under an inert atmosphere. BH₃·SMe₂ has an unpleasant odor.[4][18] | NaBH₄ is easier to handle than borane. However, the reduction step may require high-boiling solvents and elevated temperatures. |
| Reaction Conditions | Mild to moderate (0 °C to reflux in THF). | Esterification requires reflux. Reduction may require high temperatures (reflux in THF or diglyme).[15] |
| Workup & Purification | Straightforward aqueous workup. | Requires two separate workups. Potential for side products in the reduction step may complicate purification. |
| Overall Efficiency | High | Lower |
Characterization of this compound
Confirmation of the successful synthesis and purity of the final product would be achieved through standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons. Based on the spectrum of the related compound (2-nitro-1,4-phenylene)dimethanol[19], we can predict the following for a spectrum taken in DMSO-d₆:
-
Three signals in the aromatic region (approximately δ 7.5-8.2 ppm), corresponding to the three protons on the substituted benzene ring. The proton adjacent to the nitro group would be the most downfield.
-
Two distinct signals for the two benzylic methylene (-CH₂OH) groups, likely appearing as doublets (or more complex patterns due to diastereotopicity) in the range of δ 4.5-4.8 ppm.
-
Two signals for the hydroxyl (-OH) protons, likely appearing as triplets in the range of δ 5.3-5.6 ppm, which would disappear upon D₂O exchange.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show the expected number of carbon signals, including two signals for the benzylic carbons (around δ 60-65 ppm) and six distinct signals for the aromatic carbons.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol groups (a broad peak around 3300-3500 cm⁻¹), the C-H stretches of the aromatic ring and methylene groups (around 2850-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₉NO₄, M.W. = 199.16 g/mol ).
-
Melting Point: A sharp melting point for the purified solid product would indicate high purity.
Conclusion and Recommendation
A thorough comparison of the two synthetic strategies clearly indicates that the direct reduction of 4-nitrophthalic acid using a borane reagent (Route 1) is the superior and recommended method for the synthesis of this compound. This approach offers significant advantages in terms of efficiency (a single step), higher expected yield, and, most importantly, excellent and reliable chemoselectivity. The well-documented ability of borane to selectively reduce carboxylic acids in the presence of nitro groups makes this route the most logical and promising choice for researchers seeking a robust and high-yielding synthesis of this valuable building block.
While the two-step route involving esterification and subsequent reduction is theoretically plausible, it is hampered by the uncertainty and potential lack of selectivity in the reduction of the diester without affecting the nitro group. This makes Route 2 a less reliable and more challenging alternative.
References
Click to expand
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (n.d.). 4-Nitrophthalic acid. Organic Syntheses. Retrieved from [Link]
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JoVE. (2025). Carboxylic Acids to Primary Alcohols: Hydride Reduction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. Retrieved from [Link]
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University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
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Zenodo. (n.d.). CXXL-The Esterification of %Nitiophthalic Acidd*. Retrieved from [Link]
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Lamentations on Chemistry. (2007). NaBH4 Reduction of Esters. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Nitrile to Amine (BH3-THF). Retrieved from [Link]
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Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
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Levy and Stephen. (n.d.). 4-Nitrophthalimide. Organic Syntheses. Retrieved from [Link]
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Wikipedia. (n.d.). Borane–tetrahydrofuran. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, crystal structure, density functional theory, and vibration analysis of 4-nitro- N -[(4-nitrophenyl) methyl]- N -phenylbenzenemethanamine. Retrieved from [Link]
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A Comparative Spectroscopic Guide to (4-Nitro-1,2-phenylene)dimethanol and Its Precursors
Introduction: Verifying Synthesis through Spectroscopy
(4-Nitro-1,2-phenylene)dimethanol is a valuable bifunctional molecule, serving as a building block in the synthesis of pharmaceuticals, polymers, and specialized ligands. Its structure, featuring a nitro group for further chemical modification and two primary alcohol functionalities, makes it a versatile intermediate. The synthesis of this target molecule typically proceeds from the commercially available precursor, 4-nitro-o-xylene, via a di-halogenated intermediate.
For researchers in drug development and materials science, absolute certainty in the identity and purity of each compound in a synthetic pathway is paramount. A minor impurity or a misidentified intermediate can compromise entire downstream workflows, leading to significant loss of time and resources. This guide provides an in-depth comparison of the key spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—that differentiate this compound from its common precursors. By understanding these distinct spectral fingerprints, researchers can confidently track the reaction's progress, verify the structure of the intermediates, and confirm the successful synthesis of the final product.
The Synthetic Pathway: From Xylene to Dimethanol
The most common and efficient laboratory-scale synthesis involves a two-step process starting from 4-nitro-o-xylene. The first step is a free-radical bromination of the two benzylic methyl groups, followed by a nucleophilic substitution (hydrolysis) to yield the final diol product.
Caption: Synthetic route to this compound.
Part 1: Comparative Spectroscopic Analysis
The transformation from a methyl group to a bromomethyl group and finally to a hydroxymethyl group induces significant and predictable changes in the spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for monitoring this synthesis, as the chemical shifts and multiplicities of the benzylic and aromatic protons provide a clear narrative of the chemical transformation.
Key Transformations in ¹H NMR:
-
Starting Material to Intermediate: The defining change is the disappearance of the singlet corresponding to the two methyl groups (-CH₃) around δ 2.3-2.6 ppm and the appearance of a new, more downfield singlet for the two bromomethyl groups (-CH₂Br) around δ 4.6-4.9 ppm. This downfield shift is caused by the strong deshielding effect of the electronegative bromine atom.
-
Intermediate to Product: The singlet for the bromomethyl protons (-CH₂Br) vanishes and is replaced by a singlet for the hydroxymethyl protons (-CH₂OH) at a similar chemical shift (δ 4.6-4.8 ppm). A new, broad singlet, corresponding to the two hydroxyl protons (-OH), will also appear. The exact position of this -OH peak is variable and depends on concentration and solvent, but it can be confirmed by its disappearance upon shaking the NMR sample with a drop of D₂O.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound Name | Aromatic Protons (Ar-H) | Benzylic Protons (-CH₂X) | Other | Solvent |
| 4-Nitro-o-xylene | δ ~8.0 (d), ~7.9 (s), ~7.3 (d) | δ ~2.4 (s, 6H, -CH₃) | - | CDCl₃ |
| 1,2-Bis(bromomethyl)-4-nitrobenzene | δ ~8.5 (d), ~8.2 (dd), ~7.7 (d) | δ ~4.62 (s, 4H, -CH₂Br) | - | CDCl₃[1] |
| This compound | δ ~8.3 (d), ~8.1 (dd), ~7.6 (d) | δ ~4.7 (s, 4H, -CH₂OH) | δ ~2.5-4.0 (br s, 2H, -OH) | DMSO-d₆ |
Note: Data for the final product is predicted based on analogous structures. Aromatic proton shifts are approximate and coupling patterns (d=doublet, dd=doublet of doublets, s=singlet) reflect the substitution pattern.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy corroborates the transformations observed in ¹H NMR by tracking the changes in the carbon chemical environments.
Key Transformations in ¹³C NMR:
-
Starting Material to Intermediate: The methyl carbon signal (-CH₃) around δ 19-21 ppm is replaced by a signal for the bromomethyl carbon (-CH₂Br) significantly further downfield, around δ 30-33 ppm, due to the electronegativity of bromine.
-
Intermediate to Product: The bromomethyl carbon signal is replaced by the hydroxymethyl carbon signal (-CH₂OH) at approximately δ 62-65 ppm. This substantial downfield shift is a definitive indicator of the successful hydrolysis, as oxygen is more electronegative than bromine.
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound Name | Aromatic Carbons (Ar-C) | Benzylic Carbon (-CH₂X) | Solvent |
| 4-Nitro-o-xylene | δ ~147, 137, 133, 131, 125, 124 | δ ~20 (-CH₃) | CDCl₃ |
| 1,2-Bis(bromomethyl)-4-nitrobenzene | δ ~148, 143, 135, 131, 126, 124 | δ ~31 (-CH₂Br) | CDCl₃ |
| This compound | δ ~147, 145, 136, 129, 124, 122 | δ ~63 (-CH₂OH) | DMSO-d₆ |
Note: Data is based on typical values for these functional groups and predicted shifts. Exact values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for tracking the appearance and disappearance of key functional groups.
Key Transformations in FTIR:
-
Nitro Group: All three compounds will display strong, characteristic peaks for the nitro group (NO₂): an asymmetric stretch around 1515-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. These peaks should remain relatively consistent throughout the synthesis.
-
C-H Bonds: The starting material will show sp³ C-H stretching from the methyl groups just below 3000 cm⁻¹. These bands will persist in the intermediate and product (from the -CH₂- groups).
-
C-Br Bond: The key indicator for the formation of the intermediate is the appearance of a C-Br stretching vibration, which is typically found in the 600-700 cm⁻¹ region.
-
O-H Bond: The unambiguous signature for the final product is the appearance of a very strong and broad O-H stretching band in the region of 3200-3500 cm⁻¹. This is due to the hydrogen bonding of the alcohol groups. A C-O stretching band will also appear around 1050 cm⁻¹.[2][3][4]
Table 3: Comparative FTIR Data (cm⁻¹)
| Compound Name | O-H Stretch | C-H (sp³) Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-O Stretch | C-Br Stretch |
| 4-Nitro-o-xylene | - | ~2950 | ~1525 | ~1350 | - | - |
| 1,2-Bis(bromomethyl)-4-nitrobenzene | - | ~2960 | ~1530 | ~1345 | - | ~650 |
| This compound | ~3350 (broad) | ~2940 | ~1520 | ~1340 | ~1050 | - |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and key fragmentation patterns for each compound. Electron Ionization (EI) is a common method for these analyses.
Key Transformations in MS:
-
Molecular Ion Peak (M⁺): The mass of the molecular ion will increase from 4-nitro-o-xylene (C₈H₉NO₂, MW ≈ 151.16) to the dibrominated intermediate (C₈H₇Br₂NO₂, MW ≈ 308.96). Due to the two bromine atoms, the molecular ion peak for the intermediate will exhibit a characteristic isotopic pattern (a triplet with a ratio of approximately 1:2:1 for M, M+2, and M+4) because of the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br. Upon hydrolysis to the final product (C₈H₉NO₄, MW ≈ 183.16), the molecular weight will decrease accordingly.
-
Fragmentation:
-
4-Nitro-o-xylene: May show loss of a methyl group or nitro group.
-
1,2-Bis(bromomethyl)-4-nitrobenzene: A very common fragmentation pathway for benzylic bromides is the loss of a bromine radical (-Br) to form a stable, resonance-stabilized benzylic carbocation.[5][6] The spectrum will likely show a prominent peak at m/z 229/231 (M-Br)⁺.
-
This compound: Benzylic alcohols often fragment through the loss of water (-H₂O) or a hydroxyl radical (-OH). A peak corresponding to the loss of a hydroxymethyl group (-CH₂OH) is also plausible.
-
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 4-Nitro-o-xylene | C₈H₉NO₂ | 151.16 | 151 (M⁺), 136 (M-CH₃)⁺, 105 (M-NO₂)⁺ |
| 1,2-Bis(bromomethyl)-4-nitrobenzene | C₈H₇Br₂NO₂ | 308.96 | 307/309/311 (M⁺), 228/230 (M-Br)⁺, 149 (M-2Br)⁺ |
| This compound | C₈H₉NO₄ | 183.16 | 183 (M⁺), 166 (M-OH)⁺, 165 (M-H₂O)⁺, 152 (M-CH₂OH)⁺ |
Part 2: Experimental Methodologies
Adherence to validated protocols is essential for reproducible results and accurate spectroscopic characterization.
Representative Synthetic Protocol
Step 1: Synthesis of 1,2-Bis(bromomethyl)-4-nitrobenzene
This procedure is based on a standard Wohl-Ziegler benzylic bromination.[6][7]
-
To a solution of 4-nitro-o-xylene (1.0 eq) in an anhydrous solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (2.1 eq).
-
Add a catalytic amount of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN).
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp or broad-spectrum light source to facilitate the reaction.
-
Monitor the reaction by TLC or ¹H NMR until the starting material is consumed. The reaction is complete when the dense NBS sinks and the less dense succinimide floats.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Step 2: Synthesis of this compound
This step involves the hydrolysis of the dibromide intermediate.[8]
-
Dissolve the 1,2-bis(bromomethyl)-4-nitrobenzene (1.0 eq) in a mixture of a water-miscible organic solvent like Tetrahydrofuran (THF) and water.
-
Add a mild base, such as sodium bicarbonate (NaHCO₃) (2.5 eq), to neutralize the HBr byproduct generated during the reaction.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the organic solvent (THF) under reduced pressure.
-
Extract the remaining aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization.
Spectroscopic Analysis Workflow
The following workflow ensures comprehensive characterization at each stage of the synthesis.
Sources
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A Comparative Guide to the Structure-Property Relationship of Polymers Incorporating (2-Nitro-1,4-phenylene)dimethanol
This guide provides an in-depth analysis of polymers synthesized with (2-Nitro-1,4-phenylene)dimethanol, a nitro-functionalized aromatic diol. We will explore the synthesis, unique properties conferred by this monomer, and a comparative analysis against conventional aromatic and aliphatic polymer systems. This document is intended for researchers, material scientists, and professionals in drug development seeking to understand and leverage the distinct characteristics of these advanced materials.
A note on nomenclature: The monomer of interest is CAS #23222-97-1, systematically named (2-Nitro-1,4-phenylene)dimethanol.[1][2] This guide will proceed with this chemically accurate identification.
Introduction: The Significance of Nitro-Functionalized Aromatic Polymers
The incorporation of nitro groups into aromatic polymer backbones is a strategic approach to engineering materials with tailored properties. The nitro group (-NO2) is a potent electron-withdrawing moiety that, when attached to an aromatic ring, significantly alters the electronic and physical characteristics of the resulting polymer.[3] This modification can enhance thermal stability, modify optical behavior, and increase mechanical strength, opening avenues for applications in high-performance coatings, advanced optics, and specialty electronics.[4][5] (2-Nitro-1,4-phenylene)dimethanol serves as a valuable building block for introducing these functionalities into polymer chains, particularly in polyesters and polyurethanes.
Synthesis Pathways and Structural Diagrams
Polymers incorporating (2-Nitro-1,4-phenylene)dimethanol are typically synthesized via step-growth polymerization. The two primary routes are the formation of polyesters and polyurethanes, leveraging the monomer's two hydroxyl (-OH) groups.
-
Polyesterification: The diol is reacted with a dicarboxylic acid (or its more reactive acyl chloride or ester derivatives) through condensation polymerization. This reaction can be performed via melt or solution polymerization, often requiring a catalyst and heat to drive the removal of the condensation byproduct (e.g., water).
-
Polyurethane Formation: The diol is reacted with a diisocyanate in an addition polymerization reaction. This process is typically highly efficient and can be performed at lower temperatures than polyesterification.[6][7]
Below is a diagram illustrating the chemical structures of the monomer and the resulting polymer repeating units.
Caption: Logical comparison of polymer classes.
Experimental Protocols & Workflow
To ensure scientific integrity, the properties described must be validated through standardized testing. Here we provide abbreviated protocols for key analyses.
Workflow for Polymer Synthesis and Characterization
Caption: Experimental workflow from synthesis to analysis.
Protocol 1: Thermal Analysis by DSC and TGA
-
Objective: To determine the glass transition temperature (Tg) and decomposition temperature (Td).
-
Instrumentation: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
-
DSC Procedure (for Tg):
-
Accurately weigh 5-10 mg of the purified polymer into an aluminum DSC pan and seal.
-
Place the sample in the DSC cell alongside an empty reference pan.
-
Heat the sample to a temperature well above its expected Tg (e.g., 200°C) at a rate of 20°C/min to erase thermal history.
-
Quench cool the sample to a low temperature (e.g., 0°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) through its glass transition.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
-
-
TGA Procedure (for Td):
-
Accurately weigh 10-15 mg of the polymer into a ceramic TGA pan.
-
Place the sample in the TGA furnace.
-
Heat the sample from room temperature to an elevated temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (Td5%).
-
Protocol 2: Optical Property Analysis by UV-Vis Spectroscopy
-
Objective: To determine the UV absorption characteristics of the polymer.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., NMP, THF) with a known concentration. The solvent must be transparent in the wavelength range of interest.
-
Alternatively, cast a thin, uniform film of the polymer onto a quartz slide.
-
Place a cuvette with the pure solvent (or an empty quartz slide) in the reference beam of the spectrophotometer to obtain a baseline.
-
Place the sample (solution or film) in the sample beam.
-
Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.
-
The wavelength of maximum absorption (λmax) and the UV cutoff wavelength (where absorbance rises sharply) are key data points.
-
Conclusion
Polymers derived from (2-Nitro-1,4-phenylene)dimethanol represent a class of materials with a highly desirable, albeit specific, set of properties. The presence of the nitro-functionalized aromatic ring systematically enhances thermal stability, mechanical stiffness, and refractive index at the expense of flexibility and processability. This makes them unsuitable as general-purpose plastics but positions them as strong candidates for specialty applications where high performance under demanding thermal, mechanical, or optical conditions is paramount. Understanding the fundamental structure-property relationships detailed in this guide allows researchers to make informed decisions when selecting or designing polymers for advanced applications.
References
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Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available from: [Link]
-
Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. ResearchGate. Available from: [Link]
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Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. ResearchGate. Available from: [Link]
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Modern Polyurethanes: Overview of Structure Property Relationship. ResearchGate. Available from: [Link]
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Photophysical properties of polymer 4a in different solvents. ResearchGate. Available from: [Link]
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Chemistry of aromatic polythioesters and polydithioesters. Royal Society of Chemistry. Available from: [Link]
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Polymer Optical Properties. Scribd. Available from: [Link]
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Graphical Abstracts - Division of Polymer Chemistry (POLY). American Chemical Society. Available from: [Link]
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Structure-Property Relationships in Polyurethane-Carbon Particle Nanocomposites. The University of Manchester. Available from: [Link]
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Comparison of Different Aliphatic Polyester-Based Microparticles as Protein Delivery Systems. MDPI. Available from: [Link]
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Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. PubMed Central. Available from: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Available from: [Link]
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Improved thermal properties of polydimethylsiloxane by copolymerization and thiol–ene crosslinking of 2-pyrone-4,6-dicarboxylic acid moiety. ResearchGate. Available from: [Link]
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(2-Nitro-1,4-phenylene)dimethanol | CAS#:23222-97-1. Chemsrc. Available from: [Link]
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Comparison of two diphenyl polyenes as acid-sensitive additives during the biodegradation of a thermoset polyester polyurethane coating. PubMed. Available from: [Link]
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classification of light-responsive moieties, light-responsive reactions, and their applications. Royal Society of Chemistry. Available from: [Link]
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Optical properties of polymers and their applications. ResearchGate. Available from: [Link]
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Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. Available from: [Link]
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Current perspectives on graphene polymer composites as automotive coatings. Scielo. Available from: [Link]
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Polymers | Topical Collection : Polyesters. MDPI. Available from: [Link]
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Optical properties. Covestro. Available from: [Link]
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Nitrocompounds, Aromatic: Physical & Chemical Properties. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]
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Mechanical Behavior of Polymeric Materials: Recent Studies. MDPI. Available from: [Link]
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Poly(phenylene methylene)-Based Coatings for Corrosion Protection: Replacement of Additives by Use of Copolymers. MDPI. Available from: [Link]
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Structure–property relationships in bio-based polyhydroxyurethanes. Royal Society of Chemistry. Available from: [Link]
-
4.4 Optical properties - Polymer Chemistry. Fiveable. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Nitro-1,2-phenylene)dimethanol
Section 1: Hazard Profile & Inherent Risks
To establish a safe disposal protocol, we must first understand the causality of the hazards associated with (4-Nitro-1,2-phenylene)dimethanol. The molecule's risk profile is a composite of its two key structural features: the nitroaromatic system and the benzyl alcohol groups.
-
The Nitroaromatic System: The presence of the nitro group (NO₂) on the benzene ring is the primary driver of toxicity. Nitroaromatic compounds are well-documented as being harmful, with potential risks including organ damage through prolonged exposure, and many are considered environmental hazards due to their persistence and toxicity to aquatic life.[1][2][3][4] They are often classified as hazardous waste by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][5]
-
The Dimethanol Groups: The two hydroxymethyl (-CH₂OH) groups, while generally less hazardous, influence the compound's solubility and reactivity. They are incompatible with strong oxidizing agents and acids.[6]
Based on these structural considerations, we can anticipate the hazard classifications for this compound.
| Hazard Category | Anticipated GHS Classification | Rationale & Primary Contributor |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | The nitroaromatic structure is associated with systemic toxicity upon ingestion.[2][6][7][8] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Aromatic alcohols and nitro compounds can be irritating upon dermal contact.[9][10] |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Expected irritant based on data for analogous structures like 2-Hydroxybenzyl alcohol.[10] |
| Specific Target Organ Toxicity | May cause respiratory irritation | Dust or aerosols may irritate the respiratory tract.[7][10] |
| Hazardous to the Aquatic Environment | Likely Toxic to Aquatic Life | Nitroaromatic compounds are known environmental pollutants that should not enter waterways.[2][11] |
Section 2: Pre-Disposal Safety & Personal Protective Equipment (PPE)
Before handling the waste material, a self-validating system of safety must be in place. This begins with establishing engineering controls and selecting appropriate PPE to create a barrier between the researcher and the potential hazard.
Engineering Controls:
-
All handling of this compound, including weighing, dissolution, and waste collection, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles with side shields are required. Standard safety glasses are insufficient.
-
Hand Protection: Nitrile gloves are mandatory. Given that breakthrough times can vary, it is best practice to double-glove if significant handling is required and to change gloves immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Respiratory Protection: Typically not required if work is conducted within a fume hood. If there is a risk of aerosol generation outside of a fume hood, consult your EHS department for appropriate respirator selection.[7]
Section 3: Waste Segregation & Collection Protocol
Proper segregation is the cornerstone of safe chemical disposal. Improperly mixed waste streams can lead to violent chemical reactions, toxic gas evolution, or fire. The primary directive is that This compound is a hazardous chemical waste and must never be disposed of down the drain. [2][11]
Step-by-Step Collection Procedure:
-
Select a Waste Container: Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle. The container must be in good condition, with a secure, leak-proof screw cap.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:
-
Full Chemical Name: "this compound"
-
Hazardous Components: List all solvents or other chemicals present in the waste mixture and their approximate percentages.
-
Hazard Characteristics: Tick the boxes for "Toxic" and "Irritant."
-
-
Deposit Waste: Carefully transfer the waste into the labeled container inside a chemical fume hood.
-
Secure the Container: Keep the waste container closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.
-
Segregate from Incompatibles: Store the waste container in a designated satellite accumulation area away from incompatible materials.[6][9] The primary incompatibilities for this compound are:
Section 4: Spill Management
In the event of an accidental release, a prepared response is critical to mitigate exposure and environmental contamination.
Protocol for a Small Laboratory Spill (Solid Material):
-
Isolate & Alert: Immediately alert colleagues in the vicinity. Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE described in Section 2.
-
Contain Dust: If the material is a powder, gently cover it with a paper towel or moisten it with water to prevent dust from becoming airborne.[12] Do not use a dry paper towel to sweep, as this can generate dust.
-
Absorb/Collect: Carefully sweep up the spilled material using a scoop or brush and place it into your designated hazardous waste container. Use an inert absorbent material like vermiculite or sand for any dissolved spills.[12]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials (gloves, wipes, absorbent) are now contaminated and must be placed in a sealed bag and disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Section 5: Final Disposal Pathway & Container Management
The ultimate disposal of this compound must be handled by professionals. The responsibility of the researcher is to prepare the waste correctly for pickup.
Caption: Waste Disposal Workflow from Laboratory Generation to Final Destruction.
Protocol for Empty Container Disposal:
An "empty" container that held this compound is not truly empty; it retains chemical residue and must be managed as hazardous waste until properly decontaminated.
-
Triple Rinse Procedure:
-
Add a small amount of a suitable solvent (one that readily dissolves the compound, such as acetone or methanol) to the container.
-
Secure the cap and swirl vigorously to rinse all interior surfaces.
-
Pour the rinsate into your designated hazardous waste container. This rinsate is hazardous waste.
-
Repeat this process two more times for a total of three rinses.
-
-
Container Preparation: After the third rinse, allow the container to air-dry completely in a fume hood.
-
Deface Label: Completely obliterate or remove the original chemical label to prevent confusion.
-
Final Disposal: Once clean, dry, and defaced, the container can typically be disposed of in the normal laboratory glass or plastic waste stream. Consult your EHS department for specific institutional policies.
References
-
Fisher Scientific. (2012). Safety Data Sheet: 4-Nitro-o-phenylenediamine. Link
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrobenzylalcohol. Link
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PubChem. (n.d.). 1,2-Benzenedimethanol. National Center for Biotechnology Information. Link
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ChemicalBook. (n.d.). 1,2-Di(hydroxymethyl)benzene. Link
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U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link
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Fisher Scientific. (2010). Safety Data Sheet: 4-Nitrobenzyl alcohol. Link
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SynQuest Labs. (2016). Safety Data Sheet: 4-Nitrobenzyl alcohol. Link
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Fisher Scientific. (2024). Safety Data Sheet: 4-Nitro-m-phenylenediamine. Link
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
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Echemi. (2019). 4-Nitro-1,2-phenylenediamine SDS. Link
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrophenol. Link
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Link
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Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 4-Nitrobenzyl alcohol. Link
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Link
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Fisher Scientific. (2023). Safety Data Sheet: 2-Hydroxybenzyl alcohol. Link
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Waste Direct. (2023). How to Dispose of Old Alcohol (An In-Depth Guide). Link
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Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 4-Nitrobenzyl alcohol. Link
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Georganics. (n.d.). 1,2-Benzenedimethanol. Link
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Reddit. (2019). Safe way to dispose of 100% isopropyl alcohol?. r/chemhelp. Link
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Centers for Disease Control and Prevention. (2014). Benzene: Systemic Agent. NIOSH. Link
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U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Link
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Nitro-1,2-phenylene)dimethanol
Disclaimer: As of the composition of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for (4-Nitro-1,2-phenylene)dimethanol is not readily accessible. The following recommendations are therefore synthesized from the established hazard profile of its close structural analogue, 4-Nitro-1,2-phenylenediamine (CAS 99-56-9) , and the general safety principles for handling aromatic nitro compounds.[1] The presence of dimethanol groups instead of diamine groups may alter the toxicological and reactivity profile. Therefore, this guide should be used as a foundational safety reference, and researchers must apply professional judgment and a heightened level of caution.
Hazard Assessment: Understanding the "Why" Behind the Protection
This compound belongs to the class of aromatic nitro compounds. This chemical family is associated with significant health and safety risks.[2][3] The primary hazards are rooted in the nitro group's electron-withdrawing nature and the overall molecular structure, which can lead to toxicity and reactivity.[2] Our safety protocols are directly derived from the known risks of the analogue, 4-Nitro-1,2-phenylenediamine, and the broader class of nitroaromatic compounds.[4][5]
Table 1: Hazard Profile of Analogue Compound (4-Nitro-1,2-phenylenediamine)
| Hazard Classification | Description | Source(s) |
|---|---|---|
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [6][7] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction upon repeated or prolonged contact. | [6][7][8] |
| Germ Cell Mutagenicity | Category 1B: Suspected of causing genetic defects. | [6] |
| Physical Hazards | As a combustible solid powder, it may pose a dust explosion hazard if finely distributed and ignited. | [7] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | |
The core principle of our PPE strategy is to prevent the primary routes of exposure: inhalation of the powder, dermal contact with the solid or solutions, and eye contact from splashes or airborne particles.
The Core Directive: Engineering Controls as the First Line of Defense
Before any discussion of Personal Protective Equipment, it is critical to emphasize that PPE is the last line of defense. The primary method for safe handling is the use of robust engineering controls.
-
Fume Hood: All handling of this compound solid, and any procedures involving its solutions that could generate vapors or aerosols, must be performed inside a certified chemical fume hood.[9][10] This contains airborne particles and protects the user's breathing zone.
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood provides superior protection against inhaling fine powders.[11] If this is not available, weighing must be done in a chemical fume hood.[12]
A Procedural Guide to PPE Selection and Use
The required level of PPE is dictated by the specific task and the scale of the operation. The following sections provide a step-by-step guide to ensure comprehensive protection.
Foundational PPE (Required for All Laboratory Operations)
This is the minimum standard for entering any area where this compound is handled.
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[13] Safety glasses are insufficient as they do not provide a seal against splashes and airborne dust.
-
Body Protection: A flame-retardant laboratory coat, fully buttoned, is required.[9] Long pants and closed-toe, chemical-resistant shoes must be worn to cover all skin on the lower body and feet.[13][14]
-
Hand Protection: A single pair of nitrile gloves is the minimum requirement for indirect handling, such as managing equipment in the vicinity. Always inspect gloves for tears or defects before use.[10]
Task-Specific PPE Escalation
For direct handling, the foundational PPE must be augmented as described below.
Table 2: PPE Requirements by Task
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection |
|---|---|---|---|
| Weighing Solid Powder | Double-glove with nitrile or neoprene gloves. | Chemical splash goggles. Add a face shield if there is a significant risk of dispersal.[13] | An N95 dust mask is recommended as a secondary precaution, even within a fume hood. |
| Preparing Solutions | Double-glove with nitrile or neoprene gloves. | Chemical splash goggles and a face shield. | Not required if performed within a certified fume hood. |
| Performing Reactions | Double-glove with nitrile or neoprene gloves. | Chemical splash goggles and a face shield. | Not required if performed within a certified fume hood. |
| Handling Waste/Cleanup | Double-glove with heavy-duty nitrile or neoprene gloves. | Chemical splash goggles and a face shield. | Not required if performed within a certified fume hood. |
The Rationale for Double-Gloving: The outer glove absorbs the initial contamination. The inner glove remains clean, protecting you during the removal of the contaminated outer gloves and reducing the risk of accidental skin exposure.[13] Always remove gloves using the proper technique to avoid touching the outer surface with your bare skin.
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, validated protocol is essential for minimizing risk. This workflow integrates PPE use with safe handling practices for hazardous powders.[11][12]
Step 1: Preparation
-
Don all foundational and task-specific PPE as outlined in Table 2.
-
Designate a specific work area within the fume hood for the procedure.
-
Cover the designated work surface with absorbent bench paper to contain potential spills.[11]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood before introducing the chemical.
Step 2: Weighing the Compound
-
Keep the stock container of this compound closed as much as possible.[11]
-
Use a non-sparking spatula to carefully transfer small amounts of powder to a weigh boat.[9] Avoid pouring directly from the bottle to minimize dust generation.[11]
-
Once the desired amount is weighed, securely close the stock container.
-
Wipe the exterior of the stock container with a damp cloth before returning it to storage.
Step 3: Dissolution
-
Add the solvent to the receiving flask first.
-
Carefully add the weighed powder to the solvent. This minimizes the potential for airborne dust compared to adding solvent to the powder.
-
If a spill occurs, it can be easily managed as a liquid spill rather than a powder dispersal event.[11]
Step 4: Post-Handling and Cleanup
-
Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
With the inner gloves still on, decontaminate any equipment used.
-
Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water.[15]
-
Roll up the absorbent bench paper and dispose of it, along with the inner gloves, in the hazardous waste container.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[10][14]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical component of the safety lifecycle.
-
Solid Chemical Waste: All unused this compound and materials grossly contaminated with the solid (e.g., weigh boats, absorbent paper from a spill) must be placed in a clearly labeled, sealed hazardous waste container designated for "Toxic Organic Solids."[16][17]
-
Liquid Chemical Waste: Solutions containing the compound should be collected in a labeled hazardous waste container for "Halogenated" or "Non-Halogenated" organic waste, as appropriate for the solvent used.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and shoe covers, must be disposed of in a sealed bag within the solid hazardous waste stream.[17] Do not discard in the regular trash.
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations may vary.[17]
Visual Workflow and Decision Logic
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Decision Logic for Selecting Appropriate PPE.
References
- Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011). Google.
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
- An In-Depth Technical Guide to the Safety and Handling of Deuter
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Arif, D., et al. (2022). Major mechanisms of toxicity of nitroaromatic compounds.
- Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
- Safety Data Sheet: 4-Nitro-o-phenylenediamine. (2012). Fisher Scientific.
- Nitrocompounds, Aromatic. (2011).
- Rules for the Safe Handling of Chemicals in the Labor
- Personal Protective Equipment. (2025). US EPA.
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- Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020). University of California, Irvine.
- Safety Precautions in the Labor
- Safety Data Sheet: 4-Nitrobenzaldehyde. (2025). Sigma-Aldrich.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Safety Storage Systems.
- Safety Data Sheet: 4-Nitro-m-phenylenediamine. (2024). Fisher Scientific.
- 4-Nitro-1,2-phenylenediamine SDS, 99-56-9 Safety D
- 4-Nitro-1,3-benzenediamine.
- 4-Nitro-o-phenylenediamine 98 99-56-9. Sigma-Aldrich.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
